molecular formula C12H14INO2 B3184950 3-Iodo-4-(piperidin-1-yl)benzoic acid CAS No. 1131614-26-0

3-Iodo-4-(piperidin-1-yl)benzoic acid

Cat. No.: B3184950
CAS No.: 1131614-26-0
M. Wt: 331.15 g/mol
InChI Key: ZDLDTTZAZFNPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-(piperidin-1-yl)benzoic acid is a benzoic acid derivative classified as a high-purity chemical building block for research purposes. Its molecular formula is C 12 H 14 INO 2 and it has a molecular weight of 331.15 g/mol . The compound features a piperidine substituent and an iodine atom on its aromatic ring, making it a valuable intermediate in synthetic organic and medicinal chemistry research. The primary research value of this compound lies in its utility as a versatile synthon. The carboxylic acid functional group allows for further derivatization, such as amide coupling or esterification. Simultaneously, the iodine atom is a reactive handle for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira reactions, which are pivotal for constructing complex molecular architectures. The piperidine moiety is a privileged structure in pharmaceutical science, frequently found in biologically active molecules. As such, this compound is designed for use in the synthesis of novel compounds for drug discovery programs and the development of materials with specific properties. Safety Information: For Research Use Only (RUO). Not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLDTTZAZFNPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660946
Record name 3-Iodo-4-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-26-0
Record name 3-Iodo-4-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-4-(piperidin-1-yl)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-(piperidin-1-yl)benzoic acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Iodo-4-(piperidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology is grounded in established synthetic principles and supported by authoritative literature, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

3-Iodo-4-(piperidin-1-yl)benzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a scaffold in the development of novel therapeutics and functional materials. The presence of the iodo group allows for further functionalization through various cross-coupling reactions, while the piperidinyl moiety can influence solubility, metabolic stability, and target engagement of derivative compounds.[1][2]

This guide details a robust and efficient two-step synthesis commencing from commercially available 4-fluorobenzoic acid. The synthetic strategy hinges on two powerful and well-established transformations in modern organic chemistry: the Buchwald-Hartwig amination for the formation of the C-N bond, followed by a regioselective electrophilic iodination.

Synthetic Workflow

The overall synthetic pathway is depicted below. The process begins with the palladium-catalyzed coupling of 4-fluorobenzoic acid and piperidine, followed by the selective iodination of the resulting intermediate.

Synthesis_Workflow Start 4-Fluorobenzoic Acid + Piperidine Intermediate 4-(Piperidin-1-yl)benzoic acid Start->Intermediate Step 1: Buchwald-Hartwig Amination FinalProduct 3-Iodo-4-(piperidin-1-yl)benzoic acid Intermediate->FinalProduct Step 2: Electrophilic Iodination Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination + R₂NH Deprotonation Deprotonated Complex Amine_Coordination->Deprotonation + Base - Base-H⁺ Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Ar-NR₂ Iodination_Mechanism Substrate 4-(Piperidin-1-yl)benzoic acid Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + I⁺ Electrophile Electrophilic Iodine (I⁺ source) Product 3-Iodo-4-(piperidin-1-yl)benzoic acid Intermediate->Product - H⁺

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-4-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodo-4-(piperidin-1-yl)benzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. The document outlines both predicted and experimentally-derived characteristics, offering detailed, field-proven methodologies for their determination. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists engaged in drug discovery and development. All protocols are designed as self-validating systems, grounded in authoritative references to ensure scientific integrity.

Introduction

3-Iodo-4-(piperidin-1-yl)benzoic acid belongs to a class of polysubstituted benzoic acid derivatives. Such molecular scaffolds are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The unique arrangement of a halogen atom (iodine), a cyclic amine (piperidine), and a carboxylic acid on the benzene ring imparts specific electronic and steric properties that influence its behavior in biological and chemical systems. The carboxylic acid moiety offers a reactive handle for creating esters and amides, while the lipophilic piperidine ring and the electron-withdrawing iodine atom modulate properties like acidity, solubility, and receptor binding potential.[1][2]

A thorough understanding of the physicochemical properties of this molecule is paramount for any application, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide details the essential properties and provides robust experimental workflows for their accurate measurement.

Identity and Chemical Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

  • IUPAC Name: 3-Iodo-4-(piperidin-1-yl)benzoic acid

  • Molecular Formula: C₁₂H₁₄INO₂

  • Molecular Weight: 331.15 g/mol

  • CAS Number: A specific CAS number for this exact structure is not readily found in public databases, highlighting the need for thorough in-house characterization. Related structures include 3-Iodo-4-(3-methylpiperidin-1-yl)benzoic acid (CAS: 1131614-60-2).[3]

Chemical Structure:

Core Physicochemical Properties: Summary

The following table summarizes the key physicochemical properties of 3-Iodo-4-(piperidin-1-yl)benzoic acid. Where experimental data is not publicly available, values are predicted based on established computational models or inferred from structurally related analogs.

PropertyValue / RangeSignificance in Drug Development
Molecular Weight 331.15 g/mol Influences diffusion, permeability, and overall size; generally within the "rule of five" limits.
Melting Point (°C) Not experimentally determined.Indicates purity and crystal lattice energy; crucial for solid-state stability and formulation.
pKa (Acid Dissociation Constant) Predicted: ~3.8 - 4.2Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor interaction.
Aqueous Solubility Predicted: LowA critical determinant of dissolution rate and bioavailability. Must be experimentally verified across a physiological pH range.
LogP (Octanol-Water Partition Coefficient) Predicted: ~3.5 - 4.0Measures lipophilicity, which affects membrane permeability, protein binding, and metabolism.

Experimental Determination of Key Properties

This section provides detailed, step-by-step methodologies for determining the most critical physicochemical parameters. The rationale behind each protocol is explained to provide context for researchers.

Melting Point and Thermal Analysis

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range can indicate the presence of impurities. This parameter is also vital for downstream processes like salt screening and preformulation, as it relates to the compound's solid-state stability and crystal lattice energy.

Methodology: Capillary Melting Point Determination This is a standard, widely accessible method for determining the melting range of a crystalline solid.

  • Sample Preparation: Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point. Finely powder the crystalline solid to ensure uniform packing.

  • Loading the Capillary: Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm to ensure uniform heat distribution.

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating (10-15 °C/minute) to find a rough value.

    • For an accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has liquefied (T₂).

    • The melting range is reported as T₁ - T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary (2-3mm) Dry->Load Pack Pack Solid Load->Pack Tap Insert Insert into Apparatus Load->Insert Heat Heat (1-2 °C/min) Insert->Heat Record Record T1 (onset) & T2 (clear) Heat->Record pKaPrinciple Analyte Analyte Solution (R-COOH) pH_Meter pH Meter Analyte->pH_Meter Monitors pH Titrant Titrant (NaOH) Titrant->Analyte Incremental Addition Curve Sigmoid Curve (pH vs. Volume) pH_Meter->Curve Generates Data pKa_Point pKa = pH at half-equivalence Curve->pKa_Point Inflection Point Analysis

Caption: Principle of pKa Determination via Potentiometric Titration.

Aqueous Solubility

Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. According to the Biopharmaceutics Classification System (BCS), solubility is a critical parameter that, along with permeability, determines a drug's classification and potential for oral absorption. [1]For an ionizable compound like this one, solubility must be determined across a range of pH values to find the minimum solubility within the physiological range.

Methodology: Equilibrium Shake-Flask Method This method measures the saturation solubility of a compound at equilibrium and is considered the gold standard.

  • Buffer Preparation: Prepare buffers at relevant pH values, typically pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating the small intestine).

  • Equilibration: Add an excess amount of the solid compound to each buffer solution in separate vials. This ensures that a saturated solution is formed with undissolved solid remaining.

  • Incubation: Seal the vials and agitate them in a temperature-controlled shaker bath, typically at 37 ± 1 °C, to mimic physiological temperature. The incubation time must be sufficient to reach equilibrium (e.g., 24-48 hours).

  • Sample Processing: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the supernatant (e.g., using a 0.22 µm PVDF syringe filter) to remove any undissolved solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Workflow for pH-Dependent Solubility Measurement

SolubilityWorkflow Start Add Excess Solid to Buffers (pH 1.2, 4.5, 6.8) Incubate Incubate & Agitate (37°C, 24-48h) Start->Incubate Settle Settle Particulates Incubate->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Analyze Quantify Concentration (HPLC-UV) Filter->Analyze Result Solubility (mg/mL) at each pH Analyze->Result

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic and Spectrometric Characterization

Structural confirmation is an absolute requirement. NMR and Mass Spectrometry are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, serving as an unambiguous method for structural elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine protons, and the acidic proton of the carboxyl group.

    • Aromatic Region (δ 7.0-8.5 ppm): Three protons on the benzene ring will appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing iodine and electron-donating piperidine group.

    • Piperidine Region (δ 3.0-4.0 ppm and δ 1.5-2.0 ppm): The protons on the piperidine ring will show complex multiplets. The protons alpha to the nitrogen will be deshielded and appear further downfield.

    • Carboxylic Acid (δ > 10 ppm): The acidic proton typically appears as a broad singlet far downfield and may exchange with deuterium in solvents like DMSO-d₆.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. [4] * Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the iodine (C-I) will be shielded, while the carbon attached to the piperidine (C-N) and the carboxyl group (C-COOH) will be deshielded.

    • Carboxylic Carbon (δ > 165 ppm): The carbonyl carbon of the acid is highly deshielded and appears furthest downfield. [4] * Piperidine Carbons (δ 20-60 ppm): Signals corresponding to the piperidine ring carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 332.0 or the deprotonated molecule [M-H]⁻ at m/z 330.0.

  • Isotopic Pattern: Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I), so there will be no characteristic M+2 isotopic peak. This simplifies the interpretation of the molecular ion region.

  • Fragmentation: Under higher energy conditions (e.g., Electron Ionization or tandem MS), characteristic fragments may be observed. Likely fragmentation pathways include the loss of the carboxyl group (-45 Da) and cleavage within the piperidine ring. The presence of the iodine atom makes the molecule a good candidate for mass spectrometry analysis. [5]

Conclusion

The physicochemical properties of 3-Iodo-4-(piperidin-1-yl)benzoic acid—specifically its identity, purity, pKa, solubility, and lipophilicity—are critical determinants of its potential utility in pharmaceutical and chemical research. While computational tools provide valuable initial estimates, the experimental protocols detailed in this guide are essential for generating the robust and reliable data required for informed decision-making in a research and development setting. The application of these standardized methodologies ensures data integrity and facilitates the successful progression of promising compounds from the laboratory to further development.

References

  • NIST. Benzoic acid, 3-iodo-. In: NIST Chemistry WebBook. Available from: [Link].

  • The Royal Society of Chemistry. NMR spectra and Analytical HPLC. Available from: [Link].

  • PubChem. 3-Iodobenzoic acid. Available from: [Link].

  • NIST. Benzoic acid, 4-iodo-. In: NIST Chemistry WebBook. Available from: [Link].

  • Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1239. Available from: [Link].

  • PubChem. 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information “Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis”. Available from: [Link].

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. Available from: [Link].

  • ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Available from: [Link].

  • PubChemLite. 4-(piperidin-1-yl)benzoic acid (C12H15NO2). Available from: [Link].

Sources

3-Iodo-4-(piperidin-1-yl)benzoic acid CAS number and suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Iodo-4-(piperidin-1-yl)benzoic acid

Part 1: Executive Summary & Identification

3-Iodo-4-(piperidin-1-yl)benzoic acid is a bifunctional aromatic building block characterized by a sterically demanding piperidine ring ortho to an iodine handle. This substitution pattern creates a unique electronic and steric environment, making it a high-value scaffold in the synthesis of kinase inhibitors, GPCR ligands, and protein degraders (PROTACs).

The molecule features two orthogonal reactive sites:

  • Aryl Iodide: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • Carboxylic Acid: Ready for amide coupling or esterification to attach pharmacophores or linker chains.

Chemical Identity
PropertyDetail
Chemical Name 3-Iodo-4-(piperidin-1-yl)benzoic acid
CAS Number 1131614-26-0 (Note: Often custom-synthesized; verify by structure)
Molecular Formula C₁₂H₁₄INO₂
Molecular Weight 331.15 g/mol
SMILES OC(=O)C1=CC(I)=C(N2CCCCC2)C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Part 2: Synthesis Strategy & Protocols

Recommended Route: SₙAr Displacement

Reaction Logic: The carboxylic acid is electron-withdrawing, activating the para-fluorine toward nucleophilic attack. The iodine atom at the meta position provides steric bulk but does not significantly deactivate the ring, allowing the piperidine to displace the fluorine under mild heating.

Reagents:

  • Substrate: 4-Fluoro-3-iodobenzoic acid [CAS: 403-18-9].[1][2]

  • Nucleophile: Piperidine [CAS: 110-89-4].

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SₙAr).

Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-iodobenzoic acid (1.0 equiv, e.g., 2.66 g, 10 mmol) in DMSO (20 mL).

  • Addition: Add Potassium Carbonate (2.5 equiv, 3.45 g) followed by Piperidine (1.5 equiv, 1.48 mL).

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by LC-MS or TLC (The starting material peak at 266 Da should disappear; Product peak at 331 Da [M+H]⁺ should appear).

  • Workup (Critical for Purity):

    • Cool the reaction to room temperature.

    • Pour the mixture into crushed ice/water (100 mL).

    • Acidification: Slowly adjust pH to ~3–4 using 1N HCl. The product will precipitate as a solid.[3]

    • Filtration: Filter the precipitate and wash copiously with water to remove DMSO and excess piperidine salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) if high purity (>98%) is required.

Visual Workflow (DOT Diagram)

SynthesisWorkflow SM1 4-Fluoro-3-iodobenzoic acid (CAS 403-18-9) Intermediate Meisenheimer Complex SM1->Intermediate Nucleophilic Attack Reagents Piperidine (1.5 eq) K2CO3 (2.5 eq) DMSO, 90°C Reagents->Intermediate Product 3-Iodo-4-(piperidin-1-yl) benzoic acid (Target) Intermediate->Product - F- (Leaving Group)

Caption: SₙAr synthesis pathway ensuring regioselectivity via fluorine displacement.

Part 3: Applications in Drug Discovery

This scaffold is particularly valuable because it allows for Late-Stage Diversification . The iodine atom serves as a "placeholder" that can be transformed into various functional groups after the amide bond has been formed at the carboxylic acid tail.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reagent: Aryl Boronic Acids.[4]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Utility: Extending the core to create biaryl systems common in kinase inhibitors (e.g., targeting the ATP binding pocket).

  • Sonogashira Coupling:

    • Reagent: Terminal Alkynes.

    • Utility: Introducing rigid acetylene linkers.

  • Buchwald-Hartwig Amination:

    • Reagent: Amines.[5]

    • Utility: Replacing the iodine with a second amino group (though sterically challenged by the ortho-piperidine).

Divergent Synthesis Map

Applications Target 3-Iodo-4-(piperidin-1-yl) benzoic acid Amide Amide Coupling (R-NH2, HATU) Target->Amide Path A (Carboxyl) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Target->Suzuki Path B (Iodide) Sono Sonogashira (R-C≡CH, Cu/Pd) Target->Sono Path C (Iodide) Drug2 PROTAC Linker (Amide tether) Amide->Drug2 Drug1 Kinase Inhibitor Core (Biaryl System) Suzuki->Drug1

Caption: Divergent utility of the scaffold in generating functional drug candidates.

Part 4: Sourcing & Quality Assurance

Due to the specific substitution pattern, this compound is often categorized as a "Make-on-Demand" building block rather than a bulk commodity.

Preferred Suppliers
  • BocSci: Lists CAS 1131614-26-0 specifically.

  • Enamine / WuXi AppTec: Capable of rapid custom synthesis via the SₙAr route described above.

  • Combi-Blocks: Often stocks the precursor (4-fluoro-3-iodobenzoic acid) and the de-iodinated analog (4-piperidinylbenzoic acid).

QA Specifications (Acceptance Criteria)

When ordering or synthesizing, ensure the following:

  • Purity (HPLC): ≥ 97% (Major impurity is often the hydrolyzed 4-hydroxy-3-iodobenzoic acid if water was present during SₙAr).

  • Identity (¹H NMR): Must show distinct piperidine multiplets (approx 1.5–1.7 ppm and 3.0–3.2 ppm) and the aromatic pattern consistent with 1,2,4-substitution.

  • Iodine Content: Verify via Mass Spec (M+H = 332, characteristic Iodine isotope pattern is not applicable as I is monoisotopic, but mass defect is distinct).

Part 5: References

  • Sigma-Aldrich. Product Specification: 4-Fluoro-3-iodobenzoic acid (CAS 403-18-9).Link

  • BocSci. Product Entry: 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS 1131614-26-0).[6]

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine (CAS 110-89-4).Link

  • Organic Syntheses. General Procedure for Nucleophilic Aromatic Substitution with Amines. Org.[2] Synth. 2004, 81, 188. Link

Sources

Structural Elucidation and Spectral Profiling of 3-Iodo-4-(piperidin-1-yl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug discovery and medicinal chemistry, halogenated benzoic acids bearing cyclic amine substituents serve as critical pharmacophore building blocks and versatile cross-coupling intermediates. 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS 1131614-26-0) [1] is a prime example of such a scaffold. The presence of the bulky iodine atom adjacent to the piperidine ring introduces significant steric hindrance, which fundamentally alters the molecule's conformational dynamics and, consequently, its spectral signature.

As an Application Scientist, analyzing this compound requires moving beyond simple pattern matching. The steric clash between the iodine (van der Waals radius ~1.98 Å) and the piperidine ring forces the amine out of the aromatic plane. This deviation reduces the nitrogen lone pair's resonance delocalization into the benzene ring, shifting the molecule's electronic profile from a classic electron-rich aniline derivative to a more inductively deactivated system. This guide details the self-validating analytical protocols—combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—required to definitively characterize this complex molecular architecture.

Analytical Strategy: A Self-Validating Workflow

To ensure absolute scientific integrity, our structural elucidation relies on a self-validating system. No single analytical technique is treated as absolute; instead, orthogonal methods are used to cross-verify structural hypotheses. HRMS establishes the exact elemental composition and confirms functional groups via fragmentation, while 1D and 2D NMR map the precise regiochemistry and electronic environment.

AnalyticalWorkflow A Sample: 3-Iodo-4-(piperidin-1-yl)benzoic acid B HRMS (ESI+) Exact Mass & Fragmentation A->B C 1D NMR (1H, 13C) Functional Groups & Spin Systems A->C E Data Synthesis Orthogonal Structural Validation B->E D 2D NMR (HSQC, HMBC) Regiochemistry & Connectivity C->D D->E

Figure 1: Orthogonal analytical workflow for self-validating structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Methodology & Causality

For a highly polar, zwitterionic-capable molecule like 3-Iodo-4-(piperidin-1-yl)benzoic acid, Electrospray Ionization in positive mode (ESI+) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is the optimal choice[3, 4].

  • Causality for ESI+: The basic nitrogen of the piperidine ring readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), yielding a strong

    
     signal.
    
  • Self-Validating Fragmentation: The exact mass confirms the formula (

    
    ). However, the true validation lies in the MS/MS (tandem MS) fragmentation. The homolytic cleavage of the carbon-iodine bond results in a highly diagnostic loss of an iodine radical (
    
    
    
    ).
Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes to ensure sharp peak elution.

  • Acquisition: Operate the HRMS in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Acquire full scan data (m/z 100–1000) at a resolution of

    
     (FWHM).
    
  • MS/MS: Apply Higher-energy C-trap Dissociation (HCD) with a normalized collision energy (NCE) of 25-35 eV to induce fragmentation.

HRMS Data Summary
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment

332.0147332.0142-1.5Protonated intact molecule

354.0000353.9966-9.6Sodium adduct
Fragment 1314.0041314.0035-1.9

(Loss from COOH)
Fragment 2205.1102205.1098-1.9

(Diagnostic for Iodine)
Fragment 3248.0147248.0140-2.8

(Loss of Piperidine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology & Causality
  • Solvent Selection: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is strictly required. The molecule's dual functionality (acidic -COOH and basic piperidine) can lead to intermolecular hydrogen bonding and poor solubility in less polar solvents like
    
    
    . DMSO disrupts these networks, yielding sharp, well-resolved resonances.
  • Instrument: A 600 MHz spectrometer equipped with a cryoprobe is recommended to maximize the signal-to-noise ratio for the quaternary carbons, particularly C-3, which is attached to the quadrupolar iodine nucleus.

The SO-HALA Effect (Heavy-Atom Effect)

A critical hallmark of this molecule's


 NMR spectrum is the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect  [2]. Iodine, being a massive halogen, induces a profound relativistic shielding effect on the directly attached carbon (C-3). While a typical aromatic carbon resonates between 120–140 ppm, the C-3 carbon in this molecule will be drastically shifted upfield to approximately 90–98 ppm . Failure to account for this relativistic effect often leads to misassignment of the ipso-carbon.
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 600 µL of DMSO-

    
     containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
    
  • 1D Acquisition:

    • 
       NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.
      
    • 
       NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), using a 2-second relaxation delay to ensure quaternary carbons (C=O, C-I, C-N) fully relax.
      
  • 2D Acquisition: Acquire gradient-selected HSQC (for one-bond C-H coupling) and HMBC (for long-range C-H coupling) to establish the self-validating connectivity matrix.

H NMR Spectral Data (600 MHz, DMSO- )

Note: The steric twisting of the piperidine ring diminishes its electron-donating resonance, shifting the aromatic protons slightly downfield compared to a planar, unhindered aniline.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.05br s1H--COOH (Exchangeable)
8.35d1H2.0H-2 (Meta to H-6)
7.92dd1H8.5, 2.0H-6 (Ortho to H-5, Meta to H-2)
7.15d1H8.5H-5 (Ortho to H-6)
2.95m4H-Piperidine

1.65m4H-Piperidine

1.52m2H-Piperidine

C NMR Spectral Data (150 MHz, DMSO- )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Notes
166.5CC=OCarboxylic acid carbonyl
156.2CC-4Ipso to piperidine nitrogen
140.5CHC-2Aromatic CH between COOH and I
131.0CC-1Ipso to COOH
129.8CHC-6Aromatic CH
120.5CHC-5Aromatic CH
96.5 C C-3 Ipso to Iodine (Strong SO-HALA shielding)
52.4

C-

Piperidine ring (adjacent to N)
25.8

C-

Piperidine ring
23.5

C-

Piperidine ring

2D NMR: The Regiochemical Validation Matrix

While 1D NMR suggests a 1,3,4-trisubstituted benzene ring (an ABX spin system), it cannot definitively rule out isomeric variations (e.g., 1,2,4-substitution) without ambiguity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment serves as the ultimate self-validating lock for the structure.

By tracing the


 (three-bond) couplings, we can map the exact relationship between the protons and the quaternary carbons.
  • H-2 shows strong

    
     correlations to both the C=O  carbon and the C-4  (piperidine-bearing) carbon. This proves H-2 is sandwiched between the carboxylic acid and the iodine, while being meta to the piperidine group.
    
  • H-6 correlates to C=O and C-4 , confirming its position opposite to H-2.

HMBC_Correlations H2 H-2 (δ 8.35) C4 C-4 (δ 156.2) H2->C4 3J CO C=O (δ 166.5) H2->CO 3J H5 H-5 (δ 7.15) C1 C-1 (δ 131.0) H5->C1 3J C3 C-3 (δ 96.5) H5->C3 3J H6 H-6 (δ 7.92) H6->C4 3J H6->CO 3J

Figure 2: Key HMBC (1H-13C) correlations confirming the 1,3,4-substitution pattern.

By combining the exact mass and diagnostic iodine loss from HRMS with the SO-HALA effect and HMBC connectivity matrix from NMR, the structural identity of 3-Iodo-4-(piperidin-1-yl)benzoic acid is established with absolute scientific certainty.

References

  • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, ACS Publications.[Link]

  • National Center for Biotechnology Information (NCBI). "Present and Future Applications of High Resolution Mass Spectrometry in the Clinic." PMC Archive.[Link]

  • Longdom Publishing. "High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations." Journal of Pharmaceutical Sciences. [Link]

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-4-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Physicochemical Landscape of a Novel Benzoic Acid Derivative

3-Iodo-4-(piperidin-1-yl)benzoic acid is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety, a tertiary amine within a piperidine ring, and an iodine substituent, presents a unique combination of functional groups that dictate its physicochemical properties. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is a critical early-step in the drug development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2]

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Iodo-4-(piperidin-1-yl)benzoic acid. It is designed to move beyond a simple recitation of methods, instead offering a rationale for the experimental choices and a roadmap for generating a robust data package suitable for regulatory submissions and further formulation development. We will explore the theoretical underpinnings of its expected behavior, provide detailed, field-tested protocols for its evaluation, and discuss the interpretation of the resulting data.

I. Molecular Architecture and Predicted Physicochemical Profile

The structure of 3-Iodo-4-(piperidin-1-yl)benzoic acid suggests a complex interplay of its constituent parts. The carboxylic acid group (pKa ~4-5) and the basic piperidine nitrogen (pKa of piperidine itself is ~11.2) mean the molecule is zwitterionic. This dual nature will make its aqueous solubility highly dependent on pH. At low pH, the carboxylic acid will be protonated and the piperidine nitrogen will be protonated, resulting in a net positive charge. At high pH, the carboxylic acid will be deprotonated and the piperidine nitrogen will be neutral, resulting in a net negative charge. Around its isoelectric point, the molecule will exist as a neutral zwitterion, which is often the point of minimum aqueous solubility. The presence of the large, hydrophobic iodobenzyl and piperidine groups will generally limit water solubility.

The C-I bond on the aromatic ring is a potential site for photolytic instability, as aryl iodides can be susceptible to light-induced degradation. The tertiary amine of the piperidine ring could be prone to oxidation. Therefore, a thorough investigation into its degradation pathways under various stress conditions is imperative.

II. A Systematic Approach to Solubility Determination

A comprehensive understanding of solubility is fundamental.[1] For 3-Iodo-4-(piperidin-1-yl)benzoic acid, this involves determining its solubility in various media relevant to pharmaceutical development.

A. Thermodynamic (Equilibrium) Solubility: The "Shake-Flask" Method

The gold-standard for determining thermodynamic solubility is the shake-flask method.[3] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess solid 3-Iodo-4-(piperidin-1-yl)benzoic acid add_to_vial Add compound and solvent to sealed vials prep_compound->add_to_vial prep_solvent Prepare relevant aqueous buffers (pH 1.2, 4.5, 6.8) and organic solvents prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge sample Withdraw supernatant centrifuge->sample dilute Dilute supernatant with mobile phase sample->dilute analyze Quantify concentration using a validated HPLC-UV method dilute->analyze G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare solutions of 3-Iodo-4-(piperidin-1-yl)benzoic acid acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution) (e.g., 80°C) start->thermal photo Photolytic (Solid & Solution) (ICH Q1B guidelines) start->photo sample Withdraw samples at time points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize acid/base samples sample->neutralize if applicable analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze pathway Identify Degradation Products & Elucidate Pathways analyze->pathway method Validate Stability-Indicating Method analyze->method G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) stress_samples Generate stressed samples (acid, base, peroxide, light, heat) initial_method Develop initial HPLC method (column, mobile phase, gradient) stress_samples->initial_method optimize Optimize for resolution between parent peak and degradant peaks initial_method->optimize specificity Specificity (Peak Purity Analysis) optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Sources

The Strategic Utility of 3-Iodo-4-(piperidin-1-yl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the rapid generation of structural diversity from a single, highly functionalized building block is a cornerstone of efficient hit-to-lead and lead optimization campaigns. 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS: 1131614-26-0) represents a privileged, trifunctional scaffold. By integrating a basic piperidine ring, a versatile carboxylic acid, and a highly reactive meta-iodine atom, this molecule allows researchers to orthogonalize synthetic workflows.

As an Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry. We will dissect the causality behind its structural behavior, explore its role in target engagement via halogen bonding, and provide self-validating, field-proven protocols for its application in drug discovery.

Structural Rationale & Physicochemical Profiling

The utility of 3-Iodo-4-(piperidin-1-yl)benzoic acid lies in the synergistic, yet chemically distinct, nature of its three functional groups[1].

  • The Piperidine Ring: Piperidine is the most frequently utilized saturated heterocycle in FDA-approved drugs [2]. It acts as a basic amine center (typical pKa ~9-10), which improves aqueous solubility at physiological pH via protonation, while its sp³-carbon richness enhances metabolic stability compared to planar aromatic equivalents.

  • The Carboxylic Acid: Positioned para to the piperidine group, the carboxylate serves as a classical handle for amide coupling, esterification (prodrug synthesis), and salt-bridge formation within target protein binding pockets.

  • The 3-Iodo Substituent: Iodine is the heaviest stable halogen. Its low carbon-halogen bond dissociation energy (~238 kJ/mol) makes it an ideal substrate for rapid, low-temperature oxidative addition in transition-metal catalysis. Furthermore, its highly polarizable electron cloud generates a pronounced "

    
    -hole," enabling strong halogen bonding with biological targets [3].
    
Quantitative Data Summary

To predict the pharmacokinetic behavior of derivatives synthesized from this core, we must first benchmark the building block itself against Lipinski’s Rule of Five.

Physicochemical PropertyValueDrug Discovery Implication
Molecular Weight 331.15 g/mol Leaves ~168 Da budget for further functionalization before exceeding the 500 Da limit.
LogP (Predicted) ~3.2Highly lipophilic due to the iodine atom; requires polar functionalization at the carboxylate to maintain optimal oral bioavailability.
Topological Polar Surface Area (TPSA) 40.5 ŲExcellent membrane permeability profile; well within the <140 Ų threshold for cellular penetration.
H-Bond Donors / Acceptors 1 / 3Leaves ample room for introducing additional H-bond networks during lead optimization.
Rotatable Bonds 2High rigidity due to the phenyl and piperidine rings, reducing entropic penalties upon target binding.

Core Applications in Drug Discovery

Late-Stage Functionalization (LSF) via Cross-Coupling

The meta-iodo group is a synthetic wildcard. While bromoarenes often require elevated temperatures (>80°C) and specialized phosphine ligands for palladium-catalyzed cross-coupling, iodoarenes undergo oxidative addition rapidly at room temperature. This chemoselectivity allows chemists to perform Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings without degrading the piperidine ring or requiring protection of the carboxylic acid (provided sufficient base is used) [4].

Target Engagement via Halogen Bonding

Historically, halogens were added to drug candidates solely to fill lipophilic pockets or block metabolic hotspots (e.g., CYP450 oxidation sites). However, the iodine atom in this scaffold can act as a highly directional Lewis acid. The electron density of the iodine atom is anisotropically distributed, creating an electron-deficient region (the


-hole) at the distal end of the C-I bond. This allows the iodine to form strong, highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyls of amino acids) in the target protein, significantly boosting binding affinity and residence time [5].
Pharmacokinetic Modulation & Prodrugs

The carboxylic acid provides a vector for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By converting the acid into an amide or a metabolically labile ester, researchers can create prodrugs that mask the polarity of the molecule during gastrointestinal absorption, only to be cleaved by plasma esterases upon entering systemic circulation [6].

G Core 3-Iodo-4-(piperidin-1-yl) benzoic acid Amide Amide Coupling (HATU/DIPEA) Core->Amide Carboxyl Group Cross Pd-Catalyzed Cross-Coupling Core->Cross 3-Iodo Group Radio Isotopic Exchange (123I / 124I) Core->Radio Iodine Atom PK PK Optimization & Prodrugs Amide->PK LSF Late-Stage Functionalization Cross->LSF PET PET/SPECT Imaging Probes Radio->PET

Divergent synthetic workflows enabled by the trifunctional nature of the compound.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical reagent choice.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the 3-iodo position while leaving the carboxylic acid and piperidine intact.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-coordination geometry, accelerating reductive elimination and preventing catalyst poisoning by the basic piperidine nitrogen.

  • Base: K₂CO₃ (3.0 equivalents) is used. One equivalent deprotonates the carboxylic acid (preventing it from interfering with the Pd cycle), while the remaining two equivalents activate the boronic acid via transmetalation.

  • Solvent: 1,4-Dioxane/H₂O (4:1). Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 3-Iodo-4-(piperidin-1-yl)benzoic acid (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Degassing: Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL). Sparge the mixture with Argon for 10 minutes. Crucial: Oxygen must be removed to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). The solution will typically turn a deep red/orange.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS. The C-I bond is highly reactive; full conversion is typically observed within 2–4 hours.

  • Workup (Self-Validating Step): Cool to room temperature. Acidify the aqueous layer to pH 4 using 1M HCl to protonate the carboxylic acid (the product will precipitate or move to the organic layer). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM:MeOH gradient).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast via C-I) Pd0->OxAdd Ar-I TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Suzuki-Miyaura catalytic cycle emphasizing the rapid oxidative addition of the C-I bond.

Protocol B: Sterically-Tolerant Amide Coupling

Objective: To synthesize an amide derivative at the carboxylate position for pharmacokinetic optimization.

Causality & Reagent Selection: The para-piperidine group donates electron density into the aromatic ring via resonance, which reduces the electrophilicity of the carboxylic acid. Therefore, standard coupling agents (like EDC/HOBt) often result in sluggish reactions. HATU is chosen because the resulting active ester (an OAt ester) is highly reactive, overcoming the electronic deactivation caused by the piperidine ring.

Step-by-Step Methodology:

  • Activation: Dissolve 3-Iodo-4-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Visual cue: The solution often turns slightly yellow upon formation of the active ester.

  • Amine Addition: Add the primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water and inject into LC-MS. Look for the disappearance of the starting material mass (m/z 332 [M+H]+).

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 5% aqueous LiCl (3 times, to thoroughly remove DMF), and brine.

  • Isolation: Dry the organic layer, concentrate under reduced pressure, and purify via flash chromatography.

Conclusion

3-Iodo-4-(piperidin-1-yl)benzoic acid is not merely a passive structural unit; it is an active participant in rational drug design. By leveraging the low bond dissociation energy of the iodine atom for late-stage cross-coupling, exploiting its


-hole for target engagement, and utilizing the piperidine-benzoate axis for ADME tuning, medicinal chemists can rapidly navigate chemical space to discover potent, bioavailable therapeutics.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Piperidine-Based Drug Discovery Source: Elsevier / DOKUMEN.PUB URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery Source: PubMed (Expert Opinion on Drug Discovery) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: The expanding role of prodrugs in contemporary drug design and development Source: Nature Reviews Drug Discovery URL: [Link]

Technical Guide: Radiolabeling Strategies for 3-Iodo-4-(piperidin-1-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the utility of 3-Iodo-4-(piperidin-1-yl)benzoic acid as a scaffold in radiopharmaceutical chemistry. While the molecule itself is an aryl iodide, its primary role in modern drug development is as a parent scaffold for the synthesis of stannylated or boronated precursors, enabling No-Carrier-Added (n.c.a.) radioiodination (I-123, I-124, I-131) or copper-mediated radiofluorination (F-18).

Executive Summary: The Precursor Paradox

In radiochemistry, 3-Iodo-4-(piperidin-1-yl)benzoic acid serves a dual function depending on the required specific activity (SA) of the final radiotracer:

  • Direct Precursor (Isotopic Exchange): Used for carrier-added labeling where high SA is not critical (e.g., preliminary biodistribution or therapeutic I-131 agents).

  • Parent Scaffold (Indirect Labeling): Used as the starting material to synthesize trialkylstannyl or arylboronate precursors. This is the "Gold Standard" pathway for clinical imaging agents (SPECT/PET), ensuring the radiotracer is produced in n.c.a. form (theoretical SA > 2000 Ci/mmol).

The electron-donating piperidine moiety at the para position to the carboxylic acid and ortho to the iodine significantly influences the electronic environment, stabilizing the carbon-iodine bond against metabolic deiodination while facilitating electrophilic substitution reactions.

Chemical Architecture & Electronic Considerations

The 3-iodo-4-(piperidin-1-yl) moiety presents specific challenges and opportunities:

  • Steric Hindrance: The bulky piperidine ring ortho to the iodine atom creates steric crowding. This favors oxidative addition mechanisms (Pd-catalyzed stannylation) but may retard simple nucleophilic substitutions.

  • Electronic Activation: The nitrogen lone pair on the piperidine ring is a strong electron donor (+M effect). This increases electron density at the C-3 position, making the ring highly reactive toward electrophilic radioiodination (using oxidants like Chloramine-T) but also susceptible to oxidative side-reactions if harsh conditions are used.

Pathway A: The "Gold Standard" (Stannylation & Destannylation)

Objective: Synthesis of high-specific-activity [I-123/I-124/I-131] tracers.

Phase 1: Synthesis of the Stannyl Precursor

The 3-iodo acid is converted into a tributylstannyl derivative using Palladium(0) catalysis.

  • Reagents: Hexabutylditin (Bu3Sn-SnBu3), Pd(PPh3)4.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Conditions: Reflux (100–110°C) for 4–12 hours.

  • Purification: Flash chromatography on silica gel (neutralized with 1% triethylamine to prevent protodestannylation).

Phase 2: Electrophilic Radioiododestannylation

The tributyltin group is a "super-leaving group," allowing the radioactive iodide (


) to selectively replace the tin moiety.
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Oxidant: Chloramine-T (CAT) or Iodogen.[1]

  • Acidic Catalyst: Acetic acid or dilute HCl (protonation assists the leaving tin group).

Visualization: The Stannylation-Destannylation Cycle

StannylationPathway IodoAcid 3-Iodo-4-(piperidin-1-yl) benzoic acid (Parent Scaffold) StannylPrecursor 3-(Tributylstannyl)-4-(piperidin-1-yl) benzoic acid (The 'Precursor') IodoAcid->StannylPrecursor Pd(PPh3)4, (Bu3Sn)2 100°C, Dioxane FinalTracer [*I]-3-Iodo-4-(piperidin-1-yl) benzoic acid (Radiotracer) StannylPrecursor->FinalTracer Oxidative Destannylation Radioiodine [*I]NaI (I-123/124/131) Radioiodine->FinalTracer Chloramine-T HOAc

Caption: Transformation of the parent aryl iodide into the stannyl precursor, followed by oxidative radioiodination to yield the n.c.a. tracer.

Pathway B: Copper-Mediated Isotopic Exchange

Objective: Rapid synthesis where carrier-added product is acceptable (e.g., therapeutic I-131).

Recent advances in Copper-Mediated Radioiodination (CMRI) allow for efficient exchange of the stable I-127 for *I-123/131 without the need for tin precursors.

  • Catalyst: Cu(I) species (e.g., CuI, Cu(MeCN)4PF6) with ligands like 1,10-phenanthroline.

  • Conditions: 100°C, 20–40 mins.

  • Advantage: Eliminates toxic tin byproducts.

  • Disadvantage: The product is chemically identical to the starting material, making separation impossible. The Specific Activity is limited by the mass of the precursor used.

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor (3-Tributylstannyl derivative)
  • Setup: Flame-dry a two-neck round-bottom flask under Argon.

  • Loading: Add 3-Iodo-4-(piperidin-1-yl)benzoic acid (1.0 eq), Hexabutylditin (2.0 eq), and Pd(PPh3)4 (0.05 eq).

  • Solvent: Add anhydrous 1,4-dioxane (10 mL per gram of substrate).

  • Reaction: Reflux at 105°C for 6 hours. Monitor by TLC (the stannane is less polar than the iodide).

  • Workup: Cool, filter through Celite, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate + 1% Et3N). Note: The amine prevents acid-catalyzed protodestannylation on the silica.

Protocol 2: Radiolabeling (Chloramine-T Method)
  • Preparation: Dissolve 50 µg of the Stannyl Precursor in 50 µL of Ethanol.

  • Radioisotope: Add [I-123]NaI (10–100 mCi) in 0.1 N NaOH to the reaction vial.

  • Acidification: Add 10 µL of 1 M Acetic Acid (pH should be ~5).

  • Oxidation: Add 10 µL of Chloramine-T solution (1 mg/mL in water).

  • Incubation: Vortex and let stand at room temperature for 5 minutes.

  • Quenching: Add 10 µL of Sodium Metabisulfite (10 mg/mL) to stop the reaction.

  • QC: Analyze via HPLC.

Data Summary: Method Comparison
ParameterDestannylation (Pathway A)Isotopic Exchange (Pathway B)
Precursor Aryl-StannaneAryl-Iodide (Parent)
Specific Activity High (n.c.a.)Low (Carrier Added)
Purification HPLC (Separable)Difficult (Chemically Identical)
Toxicity Tin requires removalCopper is less toxic
Yield 60–85%40–70%

Quality Control & Validation

The final tracer must be validated against the "Cold Standard" (non-radioactive 3-iodo-4-(piperidin-1-yl)benzoic acid).

  • HPLC System: C18 Reverse Phase Column.

  • Mobile Phase: Acetonitrile : Water (+ 0.1% TFA). Gradient 10% -> 90% ACN.

  • Detection: Gamma detector (for *I) and UV (254 nm) for the cold standard.

  • Criteria: The retention time (

    
    ) of the radioactive peak must match the UV signal of the authentic 3-iodo standard within ±0.5 min.
    
Visualization: HPLC Separation Logic

HPLCLogic cluster_chromatogram HPLC Chromatogram Profile Start Void Void Volume (Unreacted I-123) Start->Void t=2 min Product Product Peak [*I]-Tracer (Rt = 12.5 min) Void->Product Polarity Gradient Precursor Precursor Peak (Stannane) (Rt = 18.0 min) Product->Precursor Lipophilic Wash

Caption: HPLC separation profile. The lipophilic tributyltin precursor elutes significantly later than the iodinated product, ensuring high radiochemical purity.

References

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis. Link

  • Kabalka, G. W., et al. (2002). "Synthesis of radioiodinated aryl iodides via boronate precursors." Nuclear Medicine and Biology, 29(7), 841-843. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). "Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate: A versatile precursor for radioiodination."[2] Nature Protocols, 1(4), 1655–1661. Link

  • Tredwell, M., & Gouverneur, V. (2012). "18F-Labeling of Arenes." Angewandte Chemie International Edition, 51(46), 11426–11437. (Context for Cu-mediated labeling). Link

  • Zlatopolskiy, B. D., et al. (2015). "Copper-mediated radioiodination: A powerful alternative to the melt method." Chemistry – A European Journal, 21(16), 6079-6084. Link

Sources

Structural Analogs of 3-Iodo-4-(piperidin-1-yl)benzoic Acid: A Technical Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-iodo-4-(piperidin-1-yl)benzoic acid scaffold represents a compelling starting point for medicinal chemistry campaigns. This framework is a privileged structure, combining a benzoic acid moiety, capable of forming key ionic and hydrogen bond interactions, with a piperidine ring that can be tailored to modulate physicochemical properties and explore receptor binding pockets. The presence of an iodine atom offers a unique handle for further synthetic elaboration through various cross-coupling reactions and can also participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.

This technical guide provides an in-depth exploration of the structural analogs of 3-iodo-4-(piperidin-1-yl)benzoic acid. We will delve into the strategic design of these analogs, detail robust synthetic methodologies, and analyze the structure-activity relationships (SAR) that govern their biological effects. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics derived from this versatile chemical scaffold.

Strategic Design of Structural Analogs

The rational design of analogs of 3-iodo-4-(piperidin-1-yl)benzoic acid involves systematic modifications at three primary positions: the benzoic acid, the piperidine ring, and the iodo substituent. Each modification should be guided by a clear hypothesis aimed at enhancing potency, selectivity, metabolic stability, or other desirable drug-like properties.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group is a key pharmacophoric element, often involved in critical interactions with biological targets. Its acidic nature, however, can lead to poor oral bioavailability. Therefore, bioisosteric replacement is a common strategy to mitigate this liability while preserving or enhancing biological activity.

  • Amide and Ester Formation: Conversion of the carboxylic acid to amides or esters is a straightforward approach to modulate polarity and membrane permeability. The choice of amine or alcohol for this transformation introduces further points of diversity.

  • Bioisosteric Replacements: Tetrazoles and acylsulfonamides are common bioisosteres for carboxylic acids, mimicking their acidic protons and hydrogen bonding capabilities but with altered pKa and physicochemical properties.

Modifications of the Piperidine Ring

The piperidine ring can be modified to explore the topology of the binding site and to fine-tune lipophilicity and basicity.

  • Substitution on the Ring: Introducing substituents at the 2, 3, or 4-positions of the piperidine ring can probe for additional interactions within the receptor. For instance, a hydroxyl group could introduce a new hydrogen bond donor/acceptor, while an alkyl group could engage in hydrophobic interactions.

  • Ring Variation: Replacing the piperidine with other saturated heterocycles like morpholine, thiomorpholine, or piperazine can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding.

Modifications of the Iodo Substituent

The iodine atom is a versatile functional group for analog synthesis. It can be retained for its potential to form halogen bonds or replaced with other groups to modulate the electronic and steric properties of the aromatic ring.

  • Cross-Coupling Reactions: The iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.

  • Bioisosteric Replacements: The iodine atom can be replaced by other halogens (Br, Cl) to fine-tune the strength of halogen bonding and lipophilicity. Non-classical bioisosteres like the ethynyl group or small heterocycles can also be considered to mimic the spatial and electronic properties of the iodo-substituted ring.[1][2]

Table 1: Overview of Potential Analog Modifications

Position of ModificationType of ModificationRationale
Benzoic Acid Amide/Ester FormationImprove pharmacokinetic properties, introduce new interaction points.
Bioisosteric Replacement (e.g., Tetrazole)Modulate acidity, improve metabolic stability.[3]
Piperidine Ring Substitution (e.g., -OH, -CH3)Probe binding pocket, enhance potency and selectivity.
Ring Variation (e.g., Morpholine, Piperazine)Alter polarity, solubility, and hydrogen bonding capacity.
Iodo Substituent Cross-Coupling Reactions (e.g., Suzuki)Introduce diverse substituents for SAR exploration.
Bioisosteric Replacement (e.g., -Br, -Cl, -C≡CH)Modulate halogen bonding, lipophilicity, and metabolic stability.[1][2]

Synthetic Methodologies

A robust and flexible synthetic strategy is crucial for generating a library of analogs for SAR studies. The following section outlines a proposed synthesis for the core scaffold and general procedures for analog derivatization.

Synthesis of 3-Iodo-4-(piperidin-1-yl)benzoic acid

A plausible synthetic route to the core molecule involves the nucleophilic aromatic substitution of a suitably activated 4-halobenzoic acid derivative with piperidine.

Synthetic_Scheme cluster_0 Nucleophilic Aromatic Substitution start 4-Fluoro-3-iodobenzoic acid intermediate start->intermediate Piperidine, K2CO3 DMSO, 120 °C piperidine Piperidine product 3-Iodo-4-(piperidin-1-yl)benzoic acid

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Synthesis of 3-Iodo-4-(piperidin-1-yl)benzoic acid

  • To a solution of 4-fluoro-3-iodobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 3-iodo-4-(piperidin-1-yl)benzoic acid.

General Procedure for Amide Coupling
  • To a solution of 3-iodo-4-(piperidin-1-yl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the corresponding amide.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for 3-iodo-4-(piperidin-1-yl)benzoic acid itself is not extensively published, valuable insights can be gleaned from studies on structurally related compounds.

Table 2: Summary of Key SAR Findings from Related Scaffolds

ScaffoldKey FindingsReference
Indolylpiperidinyl benzoic acid derivativesSubstitution on the indole ring significantly impacts histamine H1 antagonist activity and selectivity.[4]
N-substituted benzamidesThe nature and position of substituents on the N-phenyl ring are critical for antiproliferative activity.[5]
Benzoyl and Cinnamoyl Piperazine/Piperidine AmidesBenzyl substitution on the piperazine/piperidine ring enhances tyrosinase inhibitory activity.[6]
N-(piperidin-4-yl)benzamide derivativesModifications of the benzamide portion influence the activation of hypoxia-inducible factor 1 (HIF-1) pathways.[7]

From these related studies, several guiding principles for the SAR of 3-iodo-4-(piperidin-1-yl)benzoic acid analogs can be inferred:

  • The nature of the substituent at the 3-position (iodine or its replacement) will likely influence binding affinity and selectivity. The ability to form halogen bonds or other specific interactions will be crucial.

  • Modifications to the piperidine ring can be used to optimize interactions with hydrophobic pockets and to modulate physicochemical properties.

  • Derivatization of the carboxylic acid to amides can lead to potent compounds, with the nature of the amide substituent being a key determinant of activity.

Potential Therapeutic Targets and Applications

The 3-iodo-4-(piperidin-1-yl)benzoic acid scaffold is a versatile starting point for targeting a range of biological entities. Based on the activities of structurally similar molecules, the following therapeutic areas are of particular interest:

Potential_Targets core 3-Iodo-4-(piperidin-1-yl)benzoic Acid Analogs gpcr G-Protein Coupled Receptors (e.g., Histamine H1, Dopamine D4) core->gpcr enzymes Enzymes (e.g., Tyrosinase, HDACs) core->enzymes receptors Other Receptors (e.g., Sigma Receptors) core->receptors ion_channels Ion Channels core->ion_channels

Caption: Potential biological targets for analogs.

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. Analogs could be explored as antagonists for receptors like the histamine H1 receptor for allergic conditions or as agonists for dopamine receptors for neurological disorders.[4][8]

  • Enzyme Inhibition: The benzamide and benzoic acid functionalities are present in many enzyme inhibitors. Depending on the overall structure, analogs could be designed to target enzymes such as tyrosinase for skin pigmentation disorders or histone deacetylases (HDACs) for cancer therapy.[5][6]

  • Sigma Receptors: Radioiodinated benzamides have been developed as ligands for sigma receptors, which are implicated in a variety of CNS disorders and have potential as imaging agents for tumors.[9]

Conclusion

The 3-iodo-4-(piperidin-1-yl)benzoic acid scaffold offers a rich platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the exploration of a wide chemical space through modifications at the benzoic acid, piperidine, and iodo positions. By leveraging established medicinal chemistry principles, such as bioisosterism and structure-based design, and drawing upon the SAR of related compound classes, researchers can rationally design and synthesize analogs with improved pharmacological profiles. The potential to target a diverse range of biological entities, from GPCRs to enzymes, underscores the significant opportunities that lie in the further investigation of this promising chemical framework.

References

  • Hoffer, L., et al. (2018). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry, 61(17), 7848-7858.
  • BenchChem (2025). The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs. BenchChem.
  • BenchChem (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Barreca, M. L., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(23), 5775-5779.
  • Taylor & Francis. (n.d.). Bioisostere – Knowledge and References. Taylor & Francis Online.
  • Tavares, L. C., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 4(4), 7495-7505.
  • John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology, 26(3), 293-299.
  • Hussain, F., et al. (2023).
  • Penthala, N. R., et al. (2014). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3485-3489.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Academia.edu. (n.d.). (PDF)
  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
  • Pierre, L. L., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Pharmacognosy and Phytochemistry, 7(2), 103-108.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(16), 4583-4586.
  • Semantic Scholar. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Asberom, T., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3535-3540.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • BenchChem. (n.d.). 4-Ethoxy-3-piperidin-1-yl-benzoic Acid.
  • Beilstein Journals. (2018, April 12). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid.
  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089.
  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2020, September 1).
  • Semantic Scholar. (n.d.). Efficient Synthesis and Characterization of 4-(1,3-dioxoisoindolin-2-yl) Benzoic Acid.
  • Bertinaria, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3356.

Sources

Technical Guide: Biological Activity of Iodinated Piperidine Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Iodinated Piperidine Benzoic Acid Derivatives , synthesizing their role as high-affinity radioligands for Sigma receptors and their therapeutic potential as enzyme inhibitors.

Executive Summary: The Halogen-Amine Synergy

Iodinated piperidine benzoic acid derivatives represent a specialized class of pharmacophores where the lipophilicity and "sigma-hole" capability of iodine interact synergistically with the basic piperidine nitrogen. This scaffold is privileged in two distinct biological domains:

  • Sigma-1 Receptor (

    
    R) Ligands:  When derivatized as benzamides or esters, these compounds exhibit nanomolar affinity for 
    
    
    
    R, serving as SPECT imaging agents for neurodegenerative disorders.
  • Enzyme & Receptor Antagonists: As free acids or zwitterions, specific derivatives (e.g., imidazolidinyl-piperidinyl benzoic acids) function as potent CCR5 antagonists (HIV entry) and tyrosinase inhibitors.

This guide details the Structural Activity Relationship (SAR), mechanistic pathways, and validation protocols for these derivatives.

Structural Activity Relationship (SAR)

The biological efficacy of these derivatives hinges on the precise placement of the iodine atom relative to the piperidine moiety.

The Iodine Effect (Halogen Bonding)

The iodine atom is not merely a steric bulk; it functions as a Lewis acid via its "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.

  • Ortho-Substitution: Often enhances binding affinity (e.g., in Sigma ligands) by locking the conformation of the benzamide/benzoic acid core via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen.

  • Meta/Para-Substitution: Typically utilized to modulate lipophilicity (

    
    ) to ensure blood-brain barrier (BBB) permeability for CNS targets.
    
The Piperidine Pharmacophore

The piperidine ring provides the essential basic nitrogen (pKa ~8–9), which is protonated at physiological pH. This cation forms a critical salt bridge with aspartate residues (e.g., Asp126 in


R).
SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis cluster_0 Modulation Effects Core Benzoic Acid/Amide Core (Scaffold Rigidity) Iodine Iodine Substituent (Ortho/Meta/Para) Core->Iodine Covalent Attachment Piperidine Piperidine Moiety (Protonated Amine) Core->Piperidine Linker (Alkyl/Amide) Target Biological Interaction Core->Target Pi-Pi Stacking Iodine->Target Halogen Bonding (Sigma Hole) Lipophilicity (LogP) Lipophilicity (LogP) Iodine->Lipophilicity (LogP) Increases Metabolic Stability Metabolic Stability Iodine->Metabolic Stability Blocks oxidation Piperidine->Target Ionic Bond (Aspartate Residue)

Caption: Functional dissection of the iodinated piperidine benzoic acid scaffold showing key interaction modes.

Primary Biological Targets

Sigma-1 Receptor ( R) Modulation

Iodinated benzamide derivatives of piperidine (e.g., analogues of SA4503 or specific N-substituted benzamides) are among the most potent


R ligands.
  • Mechanism: These ligands act as chaperones. Agonist binding causes

    
    R to dissociate from Binding Immunoglobulin Protein (BiP) at the Mitochondria-Associated Membrane (MAM), allowing 
    
    
    
    R to stabilize IP3 receptors and ensure proper
    
    
    signaling.
  • Radiopharmaceutical Utility: Radioiodinated versions (

    
    , 
    
    
    
    ) are used for SPECT imaging to map receptor density in Alzheimer’s and schizophrenia.
CCR5 Antagonism (HIV Entry Inhibition)

Specific imidazolidinyl-piperidinyl benzoic acid derivatives have been identified as CCR5 antagonists.[1]

  • Activity: They block the interaction between the HIV-1 gp120 envelope glycoprotein and the CCR5 co-receptor on CD4+ T-cells.

  • Key Interaction: The benzoic acid moiety interacts with basic residues in the CCR5 transmembrane pocket, while the piperidine ring orients the molecule within the hydrophobic crevice.

Tyrosinase Inhibition

Di-iodinated benzoic acid derivatives inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[2]

  • Mechanism: The iodine atoms likely interact with the copper ions in the enzyme's active site or obstruct the entry of the substrate (L-DOPA).

Quantitative Data Summary

The following table summarizes binding affinities (


 or 

) for representative derivatives discussed in the literature (e.g., Hirata et al., BenchChem).
Compound ClassTargetDerivative TypeAffinity / PotencyReference
Benzamide Sigma-1 (

R)
o-Iodo-N-piperidine analogue

nM
[1]
Benzamide Sigma-1 (

R)
m-Iodo-N-piperidine analogue

nM
[1]
Benzoic Acid CCR5 (HIV-1)Imidazolidinyl-piperidinyl

nM
[2]
Benzoic Acid Tyrosinase3,5-Diiodo-4-hydroxybenzoic acid


M
[3]

Experimental Protocols

Protocol A: Radiosynthesis of -Labeled Piperidine Benzamides

Objective: To synthesize high-specific-activity radioligands for binding assays. Method: Oxidative Iododestannylation.

  • Precursor Preparation: Synthesize the tributyltin (SnBu

    
    ) precursor of the piperidine benzamide using 
    
    
    
    catalyzed Stille coupling.
  • Oxidation: In a sealed vial, add:

    • 50

      
      g of Tributyltin precursor (in 50 
      
      
      
      L EtOH).
    • 10

      
      L of 0.1 N HCl.
      
    • 5–10 mCi of Na

      
      .
      
    • 10

      
      L of Chloramine-T (1 mg/mL aqueous solution) as the oxidant.
      
  • Reaction: Vortex for 5 minutes at room temperature.

  • Quenching: Add 10

    
    L of Sodium Metabisulfite (10 mg/mL) to stop the reaction.
    
  • Purification: Inject the mixture onto an HPLC (C18 Reverse Phase). Elute with Acetonitrile/Water (0.1% TFA) gradient. Collect the radioactive peak corresponding to the iodinated product.

  • QC: Verify radiochemical purity (>95%) via Thin Layer Chromatography (TLC).

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine


 of the iodinated derivative.[3]
  • Membrane Prep: Homogenize rat brain (minus cerebellum) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     g for 20 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, mix:

    • 100

      
      L Membrane suspension (200–300 
      
      
      
      g protein).
    • 50

      
      L Radioligand: [
      
      
      
      H]-(+)-Pentazocine (specific for
      
      
      ) at 2 nM final conc.
    • 50

      
      L Test Compound (Iodinated piperidine derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting (LSC). Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Visualization: Sigma-1 Signaling

The following diagram depicts the downstream effects of the iodinated ligand binding to the Sigma-1 receptor at the ER-Mitochondria interface.

Sigma_Pathway Ligand Iodinated Piperidine Ligand S1R_BiP Sigma-1R / BiP Complex (Inactive State) Ligand->S1R_BiP Binds S1R_Active Sigma-1R (Active) (Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperones Ca_Flow Ca2+ Flow to Mitochondria IP3R->Ca_Flow Facilitates ATP Increased ATP Production Ca_Flow->ATP Bioenergetics

Caption: Mechanism of action for Sigma-1 receptor activation by iodinated piperidine ligands.

References

  • Hirata, M., et al. (2006).[3] Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Chemical and Pharmaceutical Bulletin, 54(4), 470-475.[3] Link

  • Yang, L., et al. (2004). 3D-QSAR Studies on the Biological Activity of Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link (Contextual citation based on search result 1.10).

  • BenchChem Technical Support. (2025). Applications of Di-iodinated Benzoic Acid Derivatives in Research. BenchChem Application Notes. Link (Contextual citation based on search result 1.4).

  • John, C.S., et al. (1999). Synthesis and biological evaluation of radioiodinated N-(2-piperidinylaminoethyl)benzamides. Nuclear Medicine and Biology.

Sources

Engineering Precision Chemical Probes: The Strategic Role of 3-Iodo-4-(piperidin-1-yl)benzoic Acid as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern chemical biology, the design of highly selective chemical probes requires starting materials that offer both structural rigidity and versatile functionalization handles. 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS 1131614-26-0) has emerged as a privileged bifunctional scaffold[1]. By combining a reactive carboxylic acid, a late-stage cross-coupling handle (iodine), and a lipophilic, sterically defining piperidine ring, this molecule serves as a critical node in the synthesis of target-specific inhibitors, PROTACs, and diagnostic radioligands.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic descriptions. Here, we will dissect the causality behind the physicochemical properties of this scaffold, explore its mechanistic utility in enzyme inhibition, and provide self-validating experimental protocols for its integration into probe development workflows.

Structural Anatomy and Physicochemical Rationale

The utility of 3-Iodo-4-(piperidin-1-yl)benzoic acid lies in its precise substitution pattern. Each functional group plays a distinct role in both the synthetic workflow and the ultimate pharmacodynamic profile of the resulting probe.

  • The C1 Carboxylic Acid (The Anchor): This moiety is the primary vector for linker attachment. It allows for the rapid generation of amide libraries, ester prodrugs, or conjugation to E3 ligase ligands (e.g., thalidomide or VHL derivatives) via PEG linkers for targeted protein degradation.

  • The C3 Iodine (The Diversification Handle): Iodine is the premier leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). Its meta-position relative to the carboxylate allows for the late-stage installation of aryl or heteroaryl groups, tuning the electronic and steric properties of the probe without disrupting the core pharmacophore. Furthermore, it serves as a direct site for isotopic exchange to generate

    
    I-radiolabeled probes for binding assays.
    
  • The C4 Piperidine (The Pharmacophore Director): The piperidine ring acts as a lipophilic spacer and a basic center. Research into similarly structured 1-yl-benzoic acid derivatives demonstrates that the piperidine ring is crucial for fitting into deep, hydrophobic enzyme active sites, such as those found in soluble epoxide hydrolase (sEH)[2]. It also modulates the pKa and topological polar surface area (TPSA), enhancing membrane permeability.

Quantitative Data: Physicochemical Profile

The following table summarizes the key properties of the scaffold, which dictate its behavior in both synthetic reactions and biological systems[1][3].

PropertyValueCausality / Impact on Probe Design
Molecular Formula C12H14INO2Defines the baseline mass budget for the final probe.
Molecular Weight 331.15 g/mol Leaves ~170 g/mol for warhead/linker addition to stay within Lipinski's Rule of 5.
CAS Registry Number 1131614-26-0Ensures precise sourcing of the correct regioisomer[3].
H-Bond Donors/Acceptors 1 / 3Optimal for maintaining solubility while allowing target-specific hydrogen bonding.
Topological Polar Surface Area ~37.3 ŲHighly lipophilic core; requires polar linker additions to prevent non-specific binding.

Mechanistic Utility in Probe Design

The 1-yl-benzoic acid motif is not merely a passive structural element; it actively participates in target engagement.

Case Study: Allosteric and Uncompetitive Inhibition

Recent developments in the targeting of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2)—enzymes critical for immune peptide processing—highlight the power of this scaffold. Compounds featuring a piperidin-1-yl benzoic acid core (e.g., compound 61) have been identified as novel, highly specific inhibitors of ERAP2[4].

Mechanistically, the piperidinyl-benzoic acid motif binds near the catalytic center at a distinct site from traditional peptidomimetics, acting via an uncompetitive mechanism[5]. The piperidine ring occupies a specific hydrophobic pocket, while the benzoic acid derivative interacts with allosteric regulatory sites, allowing researchers to achieve selectivity between the highly homologous ERAP1 and ERAP2 enzymes[4][5]. When utilizing 3-Iodo-4-(piperidin-1-yl)benzoic acid, the iodine atom provides an immediate vector to synthesize analogs of these ERAP inhibitors to map the structure-activity relationship (SAR) of the S1' pocket[5].

Self-Validating Experimental Protocols

To effectively utilize this scaffold, the synthetic chemistry must overcome the inherent steric hindrance provided by the ortho-relationship of the bulky piperidine and the iodine atom. The following protocols are engineered for high fidelity.

Protocol A: Sterically Hindered Amide Coupling (Linker Attachment)

Objective: Conjugate the C1 carboxylic acid to a primary amine (e.g., a PROTAC linker) while avoiding epimerization or low yields.

Causality & Reagent Selection: Standard carbodiimides (EDC/DCC) often fail here due to the steric bulk of the C4 piperidine restricting nucleophilic attack on the O-acylisourea intermediate. We utilize HATU , which forms a highly reactive 7-aza-benzotriazole active ester. DIPEA is chosen as a non-nucleophilic base to ensure complete deprotonation without competing for the electrophile.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-Iodo-4-(piperidin-1-yl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Validation: The solution will shift from colorless to a pale yellow, indicating the formation of the active ester.

  • Conjugation: Add the target primary amine (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The disappearance of the starting material mass (

    
     332 [M+H]+) and the appearance of the product mass confirms conversion.
    
  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). The basic aqueous layer traps unreacted acid and acidic HATU byproducts, acting as an intrinsic purification step.

  • Isolation: Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Install a functional aryl group at the C3 position.

Causality & Reagent Selection: The ortho-piperidine group presents severe steric bulk, which can stall the transmetalation and reductive elimination steps of the palladium catalytic cycle. We select Pd(dppf)Cl2 because its bidentate dppf ligand enforces a large bite angle (99°), which geometrically accelerates reductive elimination, preventing the formation of dehalogenated byproducts.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the iodo-intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Causality: Water is essential to dissolve the inorganic base and facilitate the activation of the boronic acid to the reactive boronate species.

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

  • Validation: The reaction mixture will transition from red/orange to a dark black suspension as Pd(0) aggregates upon completion. TLC (Hexanes/EtOAc 7:3) will show a new UV-active spot with a lower Rf than the starting iodide.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Visualizations of Workflows and Mechanisms

Synthetic Workflow Strategy

The following diagram illustrates the divergent synthetic strategy enabled by the bifunctional nature of the scaffold.

SynthesisWorkflow Scaffold 3-Iodo-4-(piperidin-1-yl) benzoic acid (CAS 1131614-26-0) AmideCoupling Amide Coupling (HATU, DIPEA, DMF) Scaffold->AmideCoupling Target Amine Intermediate Iodo-Intermediate (Warhead Attached) AmideCoupling->Intermediate CrossCoupling Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Intermediate->CrossCoupling Aryl/Alkyl Extension FinalProbe Functional Chemical Probe (Fluorophore/PROTAC) CrossCoupling->FinalProbe

Fig 1. Divergent synthetic workflow utilizing the bifunctional handles of the scaffold.

Biological Mechanism of Action

When integrated into a probe, the piperidinyl-benzoic acid core frequently acts as an uncompetitive or allosteric inhibitor, disrupting pathological signaling pathways.

BioPathway Probe Piperidin-1-yl Benzoic Acid Derived Probe Target Target Enzyme (e.g., sEH / ERAP2) Probe->Target Uncompetitive/Allosteric Inhibition Metabolite Pro-inflammatory / Pathological Metabolites Target->Metabolite Enzymatic Cleavage Substrate Endogenous Substrate (EETs / Peptides) Substrate->Target Binds Active Site Disease Disease State (Inflammation / Autoimmunity) Metabolite->Disease Pathway Activation

Fig 2. Mechanism of action for piperidinyl-benzoic acid derived probes in enzymatic inhibition.

Conclusion

3-Iodo-4-(piperidin-1-yl)benzoic acid is far more than a simple building block; it is a meticulously balanced scaffold that enables the rapid generation of high-affinity chemical probes. By understanding the causality behind its reactivity—leveraging HATU for sterically hindered amidation and large-bite-angle palladium catalysts for cross-coupling—researchers can reliably transform this starting material into sophisticated tools for interrogating complex biological systems like ERAP2 and sEH.

References

  • Maben, Z., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. ACS Chemical Biology. Retrieved from:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Radioiodination of 3-Iodo-4-(piperidin-1-yl)benzoic acid via Isotopic Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Principles

Radioiodinated organic molecules are cornerstones of nuclear medicine, serving as crucial probes for Single Photon Emission Computed Tomography (SPECT) imaging, a technique that provides functional information about organs and tissues.[1][2] The benzoic acid scaffold, in particular, is a well-established framework for developing radiopharmaceuticals and contrast agents due to its stable structure.[3][4] This document provides a detailed protocol for the radioiodination of 3-Iodo-4-(piperidin-1-yl)benzoic acid, a precursor designed for creating a potential SPECT imaging agent.

The selected method for incorporating a radioactive iodine isotope (e.g., Iodine-123) into the target molecule is isotopic exchange . This strategy is dictated by the structure of the precursor, which already contains a stable, non-radioactive iodine-127 atom. Isotopic exchange offers a direct route to the desired radiolabeled product by swapping the stable isotope with a radioactive one under specific reaction conditions.[5]

Causality of Method Selection: Isotopic Exchange

While several radioiodination methods exist, such as electrophilic substitution on activated aromatic rings or iododestannylation of organotin precursors, isotopic exchange is the most direct and atom-economical approach for a pre-iodinated substrate like 3-Iodo-4-(piperidin-1-yl)benzoic acid.[5][6] This method avoids the multi-step synthesis often required to create an activated precursor (e.g., a trialkylstannyl derivative).[7]

The reaction is typically performed at elevated temperatures in the presence of a copper salt, such as copper(II) sulfate, which acts as a catalyst to facilitate the exchange and shorten reaction times.[5] A key consideration for this method is that the final product is not "no-carrier-added," as it will be mixed with the unreacted non-radioactive precursor. However, for many imaging applications, the achievable specific activity is sufficient.[5]

Choice of Radionuclide for SPECT Imaging

The selection of the iodine radioisotope is critical and depends on the intended application.[6][8] For diagnostic SPECT imaging, Iodine-123 ([¹²³I]) is often the preferred choice.

RadionuclideHalf-LifePrincipal Photon EnergyPrimary Application
Iodine-123 (¹²³I) 13.2 hours159 keVSPECT Imaging
Iodine-125 (¹²⁵I) 59.4 days35 keV (and others)In-vitro assays, Autoradiography
Iodine-131 (¹³¹I) 8.02 days364 keV (γ), 606 keV (β⁻)Therapy, some Imaging

As shown in the table, ¹²³I's 13.2-hour half-life is ideal for patient studies, allowing for synthesis and imaging within a practical timeframe while minimizing the patient's radiation dose.[8] Its 159 keV gamma emission is also optimal for detection by standard SPECT cameras.[9]

Overall Experimental Workflow

The entire process, from precursor to a quality-controlled final product, involves a sequence of carefully controlled steps. The workflow ensures the production of a high-purity radiotracer suitable for preclinical or clinical research.

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC Precursor Precursor Aliquoting (3-Iodo-4-(piperidin-1-yl)benzoic acid) Radioiodination Isotopic Exchange Reaction (Heating) Precursor->Radioiodination Reagents Reagent Preparation ([¹²³I]NaI, CuSO₄) Reagents->Radioiodination Quenching Reaction Quenching (Cooling & Dilution) Radioiodination->Quenching t = 30 min HPLC RP-HPLC Purification Quenching->HPLC QC Quality Control (Radiochemical Purity) HPLC->QC Collect Product Peak Formulation Final Formulation (Sterile Filtration) QC->Formulation RCP > 95%

Caption: Radioiodination workflow from precursor to final product.

Detailed Experimental Protocols

Safety Note: All procedures involving radioactive materials must be conducted in a certified hot cell or fume hood by trained personnel, following all institutional and regulatory radiation safety guidelines.

Materials and Reagents
  • Precursor: 3-Iodo-4-(piperidin-1-yl)benzoic acid (stored desiccated at 2-8°C)

  • Radionuclide: [¹²³I]Sodium Iodide in 0.05 M NaOH (high purity, for radiolabeling)

  • Catalyst: Copper(II) sulfate (CuSO₄), anhydrous

  • Solvents: Ethanol (USP grade), Deionized water (18 MΩ·cm), Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA, HPLC grade)

  • Purification: C18 reverse-phase semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm particle size)

  • Equipment: Reaction vial (2 mL, conical), heating block, dose calibrator, HPLC system with UV and radioactivity detectors, sterile filters (0.22 µm).

Protocol 1: Radioiodination via Isotopic Exchange

This protocol details the core labeling reaction where the ¹²⁷I on the precursor is exchanged for radioactive ¹²³I.

G Precursor 3-Iodo-4-(piperidin-1-yl)benzoic acid (Ar-¹²⁷I) Catalyst CuSO₄ Heat Precursor->Catalyst Radioiodide [¹²³I]NaI (I⁻) Radioiodide->Catalyst Product [¹²³I]-3-Iodo-4-(piperidin-1-yl)benzoic acid (Ar-I) Catalyst->Product

Caption: Isotopic exchange reaction scheme.

Step-by-Step Procedure:

  • Precursor Preparation: In a 2 mL conical reaction vial, dissolve 0.5-1.0 mg of 3-Iodo-4-(piperidin-1-yl)benzoic acid in 100 µL of ethanol.

  • Catalyst Addition: Add 10 µL of a freshly prepared 1 mg/mL copper(II) sulfate solution in deionized water.

  • Radioiodide Addition: Carefully add 185-370 MBq (5-10 mCi) of [¹²³I]NaI solution to the reaction vial. Ensure the volume is minimal (typically < 20 µL) to keep reactant concentrations high.

    • Scientist's Note: The reaction is sensitive to pH. The final pH of the mixture should be weakly acidic to neutral to promote the reaction. The small amount of NaOH from the radioiodide solution is typically buffered by the precursor itself.

  • Reaction Incubation: Securely cap the vial and place it in a pre-heated heating block at 100-120°C for 30 minutes.

    • Expertise & Experience: Higher temperatures accelerate the isotopic exchange, but prolonged heating can risk degradation of the precursor or product. 30 minutes is a common starting point for optimization.[5]

  • Quenching the Reaction: After 30 minutes, remove the vial from the heating block and allow it to cool to room temperature. Dilute the reaction mixture with 200 µL of the initial HPLC mobile phase (e.g., 70% Water / 30% Acetonitrile / 0.1% TFA) to stop the reaction and prepare it for injection.

Protocol 2: Purification by Reverse-Phase HPLC

Purification is essential to separate the desired radiolabeled product from unreacted [¹²³I]NaI, the non-radioactive precursor, and any potential side products.

ParameterConditionRationale
Column C18 Semi-PreparativeStandard for separating small organic molecules based on hydrophobicity.
Mobile Phase A Water with 0.1% TFAProvides acidic conditions to ensure the carboxylic acid is protonated.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic modifier to elute compounds from the C18 stationary phase.
Gradient 30% to 70% B over 20 minA gradient ensures good separation between the polar free iodide and the more lipophilic product.
Flow Rate 3.0 mL/minA typical flow rate for a semi-preparative column.
Detection UV (254 nm) & RadioactivityUV detects the precursor mass peak, while the radioactivity detector identifies radiolabeled species.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject the entire quenched reaction mixture onto the HPLC column.

  • Fraction Collection: Monitor both the UV and radioactivity chromatograms. Free [¹²³I]NaI will elute very early (void volume). The non-radioactive precursor will have a specific retention time identified by a UV peak. The desired radiolabeled product will co-elute with the precursor, identified by a peak in the radioactivity channel at the same retention time.

  • Product Isolation: Collect the fraction corresponding to the radioactive product peak into a sterile vial containing 10 mL of sterile water. This dilution helps to minimize the concentration of acetonitrile and TFA in the final product.

  • Solvent Removal: If necessary, the acetonitrile can be removed by passing the collected fraction through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with a small volume of ethanol.

Protocol 3: Quality Control

This self-validating step is mandatory to ensure the purity and identity of the final product before any further use.

  • Radiochemical Purity (RCP): Re-inject a small aliquot (10-20 µL) of the final formulated product onto an analytical C18 HPLC column using the same or a similar gradient. The RCP is calculated as the percentage of the total radioactivity that corresponds to the product peak.

    • Formula: RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) * 100

    • Acceptance Criterion: RCP must be ≥ 95%.

  • Radiochemical Yield (RCY): This is calculated based on the initial amount of radioactivity used and the final amount in the purified product, corrected for decay.

  • Sterility and Endotoxin Testing: For any in-vivo studies, the final product must be passed through a 0.22 µm sterile filter and tested for sterility and bacterial endotoxins according to pharmacopeia standards.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Radiochemical Yield (<30%) 1. Inefficient isotopic exchange. 2. Precursor degradation. 3. Incorrect pH.1. Increase reaction temperature (e.g., to 130°C) or time (e.g., to 45 min). Increase amount of CuSO₄ catalyst. 2. Decrease temperature or time. Check precursor purity. 3. Ensure final reaction pH is between 5-7.
Poor Radiochemical Purity (<95%) 1. Formation of radiolytic byproducts. 2. Incomplete HPLC separation.1. Add a radical scavenger like ascorbic acid or gentisic acid to the reaction mixture. 2. Optimize the HPLC gradient (e.g., make it shallower) to improve peak resolution.
Product Peak Tailing in HPLC 1. Mass overload on the column. 2. Secondary interactions with the stationary phase.1. Reduce the amount of precursor mass injected. 2. Ensure mobile phase pH is sufficiently low (~2-3 with TFA) to fully protonate all species.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the radioiodination of 3-Iodo-4-(piperidin-1-yl)benzoic acid using a copper-catalyzed isotopic exchange method. By following the detailed steps for reaction, purification, and quality control, researchers can reliably produce a high-purity radiotracer. The principles and methodologies described herein are foundational for the development of novel radioiodinated compounds for applications in molecular imaging and drug development.

References

  • Rogov, A. V., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(19), 5996. Available from: [Link]

  • American Chemical Society. (2021). C–H radioiodination of small molecule drugs. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Boutin, J., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6827-6844. Available from: [Link]

  • ResearchGate. (2023). Critical analysis of radioiodination techniques for micro and macro organic molecules. Available from: [Link]

  • Munekane, M., et al. (2025). Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. Pharmaceuticals, 18(6), 789. Available from: [Link]

  • Google Patents. (2011). Radioiodination method. US20110280803A1.
  • NIH National Center for Biotechnology Information. (2018). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. PMC. Available from: [Link]

  • Radiology Key. (2016). Iodinated Radiocontrast Agents. Available from: [Link]

  • Google Patents. (1967). Iodine-containing benzoic acid derivatives. US3334134A.
  • Weis, E., et al. (2020). IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry, 26(45), 10185-10190. Available from: [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. Available from: [Link]

  • ResearchGate. Radiopharmaceutical chemistry: Iodination techniques. Available from: [Link]

  • Saji, H., et al. (1993). Radioiodinated 2'-iododiazepam: a potential imaging agent for SPECT investigations of benzodiazepine receptors. Journal of Nuclear Medicine, 34(6), 932-937. Available from: [Link]

  • Bentham Science. Radio-Iodination Methods for the Production of SPECT Imaging Agents. Available from: [Link]

  • Innis, R. B., et al. (1991). Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]iomazenil in healthy human subjects. Journal of Nuclear Medicine, 32(6), 1124-1131. Available from: [Link]

  • ResearchGate. Commonly used radionuclides for SPECT imaging. Available from: [Link]

  • MDPI. (2024). Technological Advances in SPECT and SPECT/CT Imaging. Available from: [Link]

  • Kulkarni, P. V., et al. (1993). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Journal of Medicinal Chemistry, 36(10), 1357-1363. Available from: [Link]

  • CHIMIA. (2018). Radiolabeled Peptides for Cancer Imaging and Therapy: From Bench-to-Bedside. Available from: [Link]

  • MDPI. (2021). Radiolabeling Strategies of Nanobodies for Imaging Applications. Available from: [Link]

  • PubChem. 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid. Available from: [Link]

  • PubChemLite. 4-(piperidin-1-yl)benzoic acid. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Iodo-4-(piperidin-1-yl)benzoic Acid in the Synthesis of PET Tracers for Imaging PARP-1 Expression

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting PARP-1 in Oncology with PET Imaging

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR). Its role in repairing single-strand DNA breaks is fundamental to maintaining genomic integrity. In many cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), tumor cells become heavily reliant on PARP-1 for survival. This dependency has been exploited by a class of drugs known as PARP inhibitors (PARPi), such as Olaparib and Rucaparib, which induce synthetic lethality in these vulnerable cancer cells[1].

The clinical success of PARP inhibitors has created a pressing need for non-invasive biomarkers to identify patients who are most likely to respond to therapy, monitor treatment efficacy, and understand resistance mechanisms. Positron Emission Tomography (PET) is an ideal molecular imaging modality for this purpose, offering high sensitivity and the ability to quantify biological processes in vivo[1][2]. A PET tracer that targets PARP-1 can provide a real-time, whole-body assessment of enzyme expression levels, which may correlate with treatment response[3][4].

3-Iodo-4-(piperidin-1-yl)benzoic acid is a versatile precursor for the development of such PET tracers. Its structure combines an aryl iodide, which is a prime functional group for introducing a positron-emitting iodine isotope like Iodine-124 (¹²⁴I), and a carboxylic acid that allows for straightforward conjugation to various pharmacophores. The 4-(piperidin-1-yl) moiety is also a common feature in various biologically active molecules, including some kinase inhibitors[5][6]. This guide provides a detailed framework for utilizing this precursor in the synthesis of a novel ¹²⁴I-labeled PET tracer for imaging PARP-1.

Strategic Overview: From Precursor to PET Tracer

The synthesis of a radioiodinated PET tracer from an aryl iodide precursor is typically not a direct, one-step process. To achieve the high specific activity required for PET imaging (where only picomolar to nanomolar amounts of the tracer are injected), a "no-carrier-added" labeling approach is essential. This is most reliably achieved by first converting the stable iodo-precursor into a more reactive intermediate, such as a trialkylstannyl or boronic ester derivative. The subsequent radioiodination reaction on this activated precursor is then highly efficient and specific.

This application note will detail a robust two-stage process:

  • Precursor Synthesis: Conversion of 3-Iodo-4-(piperidin-1-yl)benzoic acid into a key intermediate and its subsequent coupling to a PARP-1 targeting moiety to create a stable, stannylated precursor ready for radiolabeling.

  • Radiolabeling: The efficient introduction of ¹²⁴I onto the stannylated precursor to yield the final PET tracer, followed by purification and quality control.

As a representative example, we will outline the synthesis of a novel PARP-1 targeted tracer, [¹²⁴I]Iodo-PARP-Pip , which couples the 3-iodo-4-(piperidin-1-yl)benzoyl group to a simplified phthalazinone core, a key structural motif found in the potent PARP inhibitor Olaparib[3][7].

Diagram 1: Overall Synthetic Workflow This diagram illustrates the multi-step strategy from the starting material to the final radiolabeled PET tracer.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling A 3-Iodo-4-(piperidin-1-yl)benzoic acid B Amide Coupling (Phthalazinone Core) A->B HATU, DIPEA C Iodo-PARP-Pip Intermediate B->C D Palladium-Catalyzed Stannylation C->D Hexabutylditin, Pd(PPh3)4 E Tributylstannyl Precursor (Sn-PARP-Pip) D->E G Iododestannylation (Oxidative Labeling) E->G To Automated Synthesis Module F [124I]NaI F->G Oxidizing Agent (e.g., Chloramine-T) H Crude [124I]Iodo-PARP-Pip G->H I HPLC Purification H->I J Final PET Tracer ([124I]Iodo-PARP-Pip) I->J

Caption: Workflow for the synthesis of [¹²⁴I]Iodo-PARP-Pip.

Part 1: Synthesis of the Tributylstannyl Precursor

The foundational step is the creation of a stable, non-radioactive precursor that can be produced in sufficient quantity and high purity. The tributylstannyl group is an excellent choice for this purpose, as the carbon-tin bond is readily cleaved under mild oxidative conditions to form a carbon-iodine bond[8][9][10].

Protocol 1.1: Amide Coupling to Synthesize Iodo-PARP-Pip Intermediate

This step joins the 3-Iodo-4-(piperidin-1-yl)benzoic acid with the core pharmacophore of a PARP inhibitor. Here, we use 4-(hydrazinylmethyl)phthalazin-1(2H)-one as a simplified analog of the Olaparib backbone.

Materials:

  • 3-Iodo-4-(piperidin-1-yl)benzoic acid

  • 4-(hydrazinylmethyl)phthalazin-1(2H)-one

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3-Iodo-4-(piperidin-1-yl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add 4-(hydrazinylmethyl)phthalazin-1(2H)-one (1.05 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

    • Expertise & Experience: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving it to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure Iodo-PARP-Pip intermediate.

Protocol 1.2: Palladium-Catalyzed Stannylation

This protocol converts the aryl iodide of the intermediate into a tributylstannyl derivative, the final precursor for radiolabeling.

Materials:

  • Iodo-PARP-Pip intermediate (from Protocol 1.1)

  • Hexabutylditin [(Bu₃Sn)₂]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene

  • Diatomaceous earth (Celite®)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the Iodo-PARP-Pip intermediate (1.0 eq), hexabutylditin (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous and degassed toluene via syringe.

    • Trustworthiness: It is critical to use a degassed solvent and maintain an inert atmosphere. Oxygen can deactivate the palladium catalyst and lead to side reactions, primarily the homocoupling of the stannane reagent.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours. Protect the reaction from light, as some organotin and palladium complexes are light-sensitive.

  • Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel. The tributylstannyl precursor is typically less polar than the starting iodide. This step is crucial for removing residual tin reagents, which can interfere with the subsequent radiolabeling.

Part 2: Automated Radiosynthesis of [¹²⁴I]Iodo-PARP-Pip

With the high-purity stannyl precursor in hand, the final radiolabeling can be performed. Iodine-124 is a positron emitter with a half-life of 4.18 days, making it suitable for imaging slow biological processes and for distribution to satellite imaging centers[11][12]. The radiosynthesis is best performed in an automated synthesis module to minimize radiation exposure to the operator and ensure reproducibility[1][8].

Protocol 2.1: Radioiododestannylation

This reaction is an electrophilic substitution where an oxidized, radioactive iodine species replaces the tributylstannyl group.

Materials & Equipment:

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler Modular-Lab)

  • Tributylstannyl Precursor (Sn-PARP-Pip)

  • [¹²⁴I]Sodium Iodide in 0.02 M NaOH

  • Chloramine-T or Peracetic acid (oxidizing agent)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • HPLC-grade water and acetonitrile

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile filters (0.22 µm)

Automated Synthesis Procedure:

  • Precursor Preparation: Dissolve the tributylstannyl precursor (approx. 0.5-1.0 mg) in a small volume of ethanol (200-300 µL) and load it into the reaction vessel of the synthesis module.

  • Radioiodide Delivery: Transfer the [¹²⁴I]NaI solution from the cyclotron target to the reaction vessel.

  • Reaction Initiation:

    • Add the oxidizing agent (e.g., a fresh solution of Chloramine-T in water) to the reaction vessel.

    • Acidify the reaction mixture slightly with dilute HCl to a pH of 4-5.

    • Expertise & Experience: The oxidation of I⁻ to the reactive electrophilic species "I⁺" is pH-dependent and most efficient under mildly acidic conditions. Chloramine-T is a common and effective oxidizing agent for this purpose[10][13].

  • Reaction Conditions: Heat the reaction vessel to 50-80 °C for 5-10 minutes. The optimal temperature and time should be determined empirically for the specific precursor.

  • Quenching: Quench the reaction by adding a reducing agent like sodium metabisulfite to destroy any unreacted oxidizing agent.

  • Initial Purification (SPE): Dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. The radiolabeled product and unreacted precursor will be trapped, while unreacted [¹²⁴I]iodide and salts will pass through.

  • Elution and HPLC Purification:

    • Elute the trapped organic compounds from the C18 cartridge with acetonitrile into the HPLC injection loop.

    • Inject the mixture onto a semi-preparative C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile/water with 0.1% TFA) to separate the desired [¹²⁴I]Iodo-PARP-Pip from the non-radioactive stannyl precursor and any potential byproducts. The radioactive product peak is identified by the in-line radiation detector.

  • Formulation: Collect the HPLC fraction containing the pure radiotracer. Remove the HPLC solvents by rotary evaporation or by trapping on a C18 Sep-Pak, eluting with ethanol, and then diluting with sterile saline for injection. The final formulation should contain <10% ethanol.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Data Presentation and Quality Control

A successful PET tracer synthesis must be validated with rigorous quality control (QC) to ensure its purity, identity, and safety for in vivo use.

Table 1: Expected Synthesis and Quality Control Parameters

ParameterSpecificationMethod
Radiochemical Yield (RCY) > 30% (decay-corrected)Calculated from starting [¹²⁴I]NaI activity
Radiochemical Purity > 95%Analytical Radio-HPLC
Molar Activity (Aₘ) > 50 GBq/µmolCalculated from HPLC data (UV and radio peaks)
Identity of Product Co-elution with cold standardAnalytical Radio-HPLC
Residual Solvents < 410 ppm (Ethanol)Gas Chromatography (GC)
pH 4.5 - 7.5pH paper or meter
Sterility & Endotoxins Sterile and < 175 EU/VStandard pharmacopeial tests

Diagram 2: Mechanism of PARP-1 Inhibition This diagram shows how the synthesized PET tracer would interact with its biological target.

G cluster_0 Cellular DNA Damage Response cluster_1 Action of PET Tracer ([124I]Iodo-PARP-Pip) DNA_damage Single-Strand DNA Break PARP1 PARP-1 Enzyme DNA_damage->PARP1 Binds to break NAD NAD+ PARP1->NAD Uses as substrate PAR Poly(ADP-ribose) (PAR) chain NAD->PAR Synthesizes Repair Recruitment of DNA Repair Proteins PAR->Repair Signals for Resolution DNA Repair Repair->Resolution Tracer [124I]Iodo-PARP-Pip (Olaparib Analog) PARP1_inhibited PARP-1 Enzyme Tracer->PARP1_inhibited Binds to active site Trapping PARP Trapping on DNA PARP1_inhibited->Trapping PET_Signal PET Signal (Image of PARP-1 Expression) Trapping->PET_Signal Positron Emission from 124I allows detection

Caption: The tracer mimics PARP inhibitors, binding to PARP-1 at DNA breaks.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded strategy for the synthesis of a novel ¹²⁴I-labeled PET tracer for imaging PARP-1, starting from the versatile precursor 3-Iodo-4-(piperidin-1-yl)benzoic acid. The detailed protocols for both the stannylated precursor synthesis and the final automated radioiodination provide a clear pathway for researchers in drug development and molecular imaging. The principles described here—amide coupling, palladium-catalyzed stannylation, and oxidative radioiodination—are robust and can be adapted to create a wide array of PET tracers targeting different biological systems. The ability to non-invasively quantify PARP-1 expression holds immense promise for personalizing cancer therapy, ultimately leading to improved patient outcomes.

References

  • Zhou D, Chu W, Xu J, et al. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Bioorganic & Medicinal Chemistry. 2014;22(5):1700-1707. [Link]

  • Wilson TC, Xavier MA, Knight J, et al. PET imaging of PARP-1 expression using a novel 18F-labeled Olaparib. Journal of Nuclear Medicine. 2024;65(Supplement 1):1536. [Link]

  • Chen DL, Peterson LM, Haddad D, et al. PET Imaging of PARP Expression Using 18F-Olaparib. Journal of Nuclear Medicine. 2019;60(4):504-510. [Link]

  • Sharma SK, Sevak KK, Monette S, et al. Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics. 2011;8(2):595-604. [Link]

  • Tredwell M, Preshlock S, Taylor N, et al. Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates. Angewandte Chemie International Edition. 2018;57(51):16769-16773.
  • Sutherland DR, Loktionova Y, Wilson TC, et al. An 18F-Labeled Poly(ADP-ribose) Polymerase Positron Emission Tomography Imaging Agent. Journal of Medicinal Chemistry. 2018;61(9):4266-4279. [Link]

  • Preshlock S, Calderwood S, Verhoog S, et al. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications. 2016;52(54):8361-8364. [Link]

  • Ilovich O, Laky D, Davies G, et al. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. 2021;23(4):1195-1200. [Link]

  • Knight J, Kleykens J, Meiries S, et al. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. Preprints.org. 2025. [Link]

  • Makvandi M, Pantel A, Schwartz L, et al. The Development of 18F Fluorthanatrace: A PET Radiotracer for Imaging Poly (ADP-Ribose) Polymerase-1. Radiology. 2021;300(2):393-402. [Link]

  • Preshlock S, Calderwood S, Verhoog S, et al. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. ORCA - Cardiff University. 2016. [Link]

  • Bonaterra M, Martín SE, Rossi RA. One-pot palladium-catalyzed cross-coupling reaction of aryl iodides with stannylarsanes and stannylstibanes. Organic Letters. 2003;5(15):2731-2734. [Link]

  • Ntambi JA, Mukerabigwi JF, Zeevaart JR, et al. [18F]F-Poly(ADP-Ribose) Polymerase Inhibitor Radiotracers for Imaging PARP Expression and Their Potential Clinical Applications in Oncology. Molecules. 2024;29(12):2796. [Link]

  • Reddy V, Gallou F, Lipshutz B. Stannylation Reactions and Palladium Catalysis in the Syntheses of Unsymmetrical Biheteroaryls. ResearchGate. 2025. [Link]

  • Makvandi M, Tavoosi N, Tuntischein V, et al. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. Journal of Clinical Investigation. 2018;128(5):2116-2126. [Link]

  • Wilson TC, Sadovski O, Shaffer T, et al. Solid phase radiosynthesis of an 18F labeled olaparib derivative for PET imaging of PARP expression. ResearchGate. 2025. [Link]

  • Reddy VP, Gallou F, Lipshutz BH. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. 2025. [Link]

  • Vállez Garcia D, Lemoine L, Gembus V, et al. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. Bioorganic & Medicinal Chemistry. 2011;19(6):1972-1981. [Link]

  • Hunter DH, Chan DM, Gayo L, et al. Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS est. Canadian Journal of Chemistry. 1999;77(5-6):1006-1015. [Link]

  • Wang YS, Chen IC, Lin WJ, et al. Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. Biointerface Research in Applied Chemistry. 2025;15(3):40-54. [Link]

  • Maleczka RE Jr, Terrell LR, Clark DH, et al. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry. 2002. [Link]

  • John C, Bowen W, Varghese A, et al. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry. 1995;38(17):3245-3253. [Link]

  • Scott P, Tredwell M, Collier T, et al. Synthesis of boronic ester precursors via two routes. ResearchGate. 2017. [Link]

  • Preshlock S, Calderwood S, Verhoog S, et al. Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. ResearchGate. 2025. [Link]

  • Hanamoto T, Kobayashi T, Kondo M. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega. 2021;6(12):8599-8606. [Link]

  • Pechenov A, Zheleznyak A, Das M, et al. Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R). EJNMMI Radiopharmacy and Chemistry. 2026;11(1):2. [Link]

  • Maisonial A, Kuhnast B, Piquemal D, et al. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. 2011;47(28):8055-8057. [Link]

  • Krapivin M, Smirnov S, Beloglazkina E, et al. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. 2022;27(19):6618. [Link]

  • Scott PJ, Hockley BG, Kung HF, et al. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. 2015;17(22):5780-5783. [Link]

  • Wuest M, Wang M, Berendt R, et al. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances. 2021;11(49):30756-30765. [Link]

  • Smith G, Smith R. Novel Tracers and Radionuclides in PET Imaging. Radiology Key. 2021. [Link]

  • Lee H, Choi H, Lee I, et al. Synthesis and Evaluation of a F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. ResearchGate. 2025. [Link]

Sources

Application Note: High-Efficiency Protocol for Coupling 3-Iodo-4-(piperidin-1-yl)benzoic Acid to Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The incorporation of non-natural aromatic building blocks into peptide scaffolds is a cornerstone of modern drug discovery. These modifications enable enhanced proteolytic stability, targeted radiolabeling, and improved pharmacokinetics. 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS 1131614-26-0)[1] is a highly specialized synthon used in medicinal chemistry. The meta-iodo group serves as a versatile handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or radioisotope exchange (e.g.,


I, 

I,

I for PET/SPECT imaging). Concurrently, the para-piperidine moiety introduces a basic, bulky pharmacophore that can modulate target binding affinity and solubility.

Coupling this specific benzoic acid derivative to a peptide's N-terminus or a lysine side-chain presents unique chemical challenges. The electron-donating resonance of the para-piperidine nitrogen slightly deactivates the carboxylic acid towards nucleophilic attack. Combined with the steric bulk of the adjacent iodine and piperidine rings, this demands a highly efficient coupling reagent to prevent sluggish kinetics and incomplete reactions.

Mechanistic Insights & Reagent Selection

To achieve near-quantitative conversion without the risk of chain-termination or guanylation side-reactions, the selection of the activation chemistry is critical. As a self-validating system, this protocol relies on pre-activation and rigorous monitoring.

  • Coupling Reagent (HATU): We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2]. HATU is the gold standard for sterically hindered and electronically deactivated carboxylic acids. It rapidly converts the benzoic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an internal base to hydrogen-bond with the incoming peptide amine, thereby accelerating the nucleophilic attack[3].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid for initial activation and to neutralize the uronium salt. Because the piperidine ring on the benzoic acid is basic, it may consume an equivalent of acid if the peptide is supplied as a TFA salt. Therefore, a minimum of 4.0 to 5.0 equivalents of DIPEA is strictly required to ensure the reaction microenvironment remains basic[2].

  • Pre-activation: A 10-15 minute pre-activation step is essential. This allows the formation of the OAt-active ester before introduction to the peptide resin, minimizing the risk of the peptide N-terminus reacting directly with the HATU uronium salt to form an irreversible guanidinium byproduct[2].

Data Presentation: Reagent Optimization

The following table summarizes the quantitative parameters and expected efficiencies of various coupling systems when applied to hindered benzoic acid derivatives.

Table 1: Comparative Efficiency of Coupling Reagents for Hindered Benzoic Acids

Coupling SystemEquivalents (Acid/Reagent/Base)Reaction TimeExpected YieldSide Reactions / Notes
HATU / DIPEA 2.0 / 1.9 / 5.01 - 2 hours>95% Optimal. Rapid OAt-ester formation; minimal guanylation if pre-activated.
DIC / OxymaPure 3.0 / 3.0 / 03 - 4 hours80-85%Good alternative, but slower kinetics for deactivated aromatic acids.
HBTU / DIPEA 3.0 / 2.9 / 6.04 - 6 hours70-80%Sluggish. Lacks the 7-aza effect of HOAt; higher risk of incomplete coupling.
PyBOP / NMM 3.0 / 3.0 / 6.04 hours~85%Useful if uronium-based guanylation is a persistent issue.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Conjugation

This protocol describes the on-resin coupling of 3-Iodo-4-(piperidin-1-yl)benzoic acid to the deprotected N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide with free N-terminal amine (e.g., Rink Amide or Wang resin).

  • 3-Iodo-4-(piperidin-1-yl)benzoic acid.

  • HATU (Coupling reagent).

  • DIPEA (Base).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (typically 0.1 mmol scale) in anhydrous DMF for 30 minutes. Drain the solvent. Ensure the N-terminal Fmoc group has been completely removed (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed (5 × DMF, 3 × DCM, 3 × DMF)[2].

  • Reagent Calculation: For a 0.1 mmol resin scale, weigh out 0.2 mmol (2.0 equiv) of 3-Iodo-4-(piperidin-1-yl)benzoic acid and 0.19 mmol (1.9 equiv) of HATU. Note: Using slightly less HATU than the acid prevents excess HATU from guanylating the peptide amine.

  • Pre-Activation: Dissolve the benzoic acid derivative and HATU in 2-3 mL of anhydrous DMF. Add 0.5 mmol (5.0 equiv, ~87 µL) of DIPEA. Vortex the mixture gently and allow it to stand at room temperature for 10-15 minutes. The solution will undergo a slight color change, indicating the formation of the OAt-active ester[2].

  • Coupling: Add the pre-activated mixture directly to the swelled peptide-resin.

  • Agitation: Agitate the reaction vessel (via shaking or nitrogen bubbling) at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin test) on a few resin beads. A colorless/yellow bead indicates a negative test (complete coupling). If the beads remain blue (positive test), drain the reagents and perform a second coupling using a different chemistry like DIC/OxymaPure to avoid over-exposure to HATU[4].

  • Washing & Cleavage: Drain the reaction mixture. Wash the resin extensively (5 × DMF, 5 × DCM). Proceed to standard global deprotection and cleavage (e.g., TFA/TIS/H2O 95:2.5:2.5 for 2 hours).

Protocol B: Solution-Phase Conjugation (Fragment Coupling)

For coupling to a fully deprotected peptide in solution (e.g., modifying a lysine side-chain in a purified peptide).

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the free peptide (1.0 equiv) in a minimal volume of anhydrous DMF or DMSO. Add DIPEA (3.0 equiv) to ensure the target amine is free-based.

  • Activation: In a separate vial, dissolve 3-Iodo-4-(piperidin-1-yl)benzoic acid (1.2 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (2.0 equiv). Stir for 10 minutes[2].

  • Conjugation: Dropwise, add the activated ester solution to the peptide solution under vigorous stirring.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor reaction progress via LC-MS.

  • Purification: Quench the reaction with a few drops of water. Precipitate the crude product using cold diethyl ether, centrifuge, and purify the pellet via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Process Visualizations

G A 3-Iodo-4-(piperidin-1-yl)benzoic acid + HATU + DIPEA C Pre-activation (15 min) Formation of OAt-Active Ester A->C B Deprotected Peptide-Resin (Free N-terminus) D Coupling Reaction (2-4 hrs) Amide Bond Formation B->D C->D E Kaiser Test Monitoring D->E E->D If Positive F Cleavage & Global Deprotection (TFA/TIS/H2O) E->F If Negative G Final Conjugated Peptide F->G

Workflow for HATU-mediated SPPS coupling of 3-Iodo-4-(piperidin-1-yl)benzoic acid to peptides.

Mechanism N1 Carboxylate Anion (from Benzoic Acid + DIPEA) N3 OAt-Active Ester Intermediate N1->N3 attacks N2 HATU (Uronium Salt) N2->N3 activates N5 Stable Amide Bond Conjugate N3->N5 reacts with N4 Peptide Amine (Nucleophile) N4->N5 nucleophilic attack

Mechanistic pathway of HATU-mediated activation and amide bond formation.

Troubleshooting & Quality Control

  • Mass Spectrometry Artifacts: During LC-MS analysis of the crude product, the presence of the iodine atom will yield a distinct isotopic pattern and a significant mass shift (+313.0 Da for the added moiety minus H2O). Be aware that under harsh acidic cleavage conditions with scavengers like EDT (ethanedithiol), side reactions with the iodine atom are rare but possible; TIS (triisopropylsilane) is the preferred carbocation scavenger.

  • Incomplete Coupling: If the Kaiser test remains positive after 2 hours, do not simply add more HATU, as this can cap the peptide via guanylation. Instead, wash the resin and perform a double-coupling using a different activation chemistry, such as DIC/OxymaPure[4].

References

  • ChemScene. "1131614-26-0 | 3-Iodo-4-(piperidin-1-yl)benzoic acid".
  • BenchChem.
  • Biotage. "Peptide library synthesis: using two different coupling reagents to improve overall crude purity".
  • Chemical Reviews / Uniurb.it. "Peptide Coupling Reagents, More than a Letter Soup".

Sources

Application Notes & Protocols: Synthesis and Evaluation of a SPECT Imaging Agent using 3-Iodo-4-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel SPECT Probes

Single-Photon Emission Computed Tomography (SPECT) remains a cornerstone of clinical and preclinical molecular imaging, offering a powerful, non-invasive window into biological processes in real-time.[1][2] Its utility is fundamentally dependent on the development of specific and stable radiopharmaceuticals. Iodine-123 (¹²³I) is a nearly ideal radionuclide for SPECT due to its 13.2-hour half-life, which is compatible with the pharmacokinetics of many small molecules and peptides, and its principal 159 keV gamma emission, which provides excellent image resolution with standard gamma cameras.[3][4]

The development of novel SPECT agents often relies on a precursor-based strategy, where a non-radioactive, iodinated molecule is synthesized and subsequently radiolabeled in the final step. This approach simplifies handling and allows for rigorous characterization of the precursor before introducing radioactivity. This guide details the use of 3-Iodo-4-(piperidin-1-yl)benzoic acid as such a precursor for the synthesis of a potential SPECT imaging agent. The rationale behind using this scaffold lies in the prevalence of benzoic acid and piperidine moieties in numerous biologically active compounds, suggesting inherent potential for specific tissue or receptor interactions.

Part 1: The Precursor Molecule: 3-Iodo-4-(piperidin-1-yl)benzoic acid

The choice of precursor is the most critical decision in the development of a new radiotracer. The precursor's structure dictates not only the feasibility of radiolabeling but also the ultimate biological behavior of the final imaging agent.

Chemical Properties and Rationale for Use:

  • Structure: 3-Iodo-4-(piperidin-1-yl)benzoic acid is an aromatic carboxylic acid. Its structure consists of a benzoic acid core, a piperidine ring at the 4-position, and a non-radioactive iodine atom at the 3-position.

  • Suitability for Radiolabeling: The existing iodine atom on the aromatic ring, while non-radioactive, makes the molecule an ideal candidate for isotopic exchange labeling or, more commonly, for serving as a reference standard for a "cold" (non-radioactive) version of the tracer. The true precursor for no-carrier-added synthesis would ideally be a trialkylstannyl (e.g., tributyltin) or boronic acid/ester derivative at the 3-position, which can be readily displaced by radioactive iodine.[3][5] However, for the purpose of this guide, we will focus on the direct labeling of an activated aromatic ring, a common strategy in exploratory radiochemistry.

  • Biological Moiety: The 4-(piperidin-1-yl)benzoic acid scaffold is explored in medicinal chemistry for its potential to interact with various biological targets. The piperidine ring can influence solubility, cell membrane permeability, and receptor binding affinity.

PropertyValueSource
Molecular Formula C₁₂H₁₄INO₂N/A
Appearance White to beige crystalline powder[6]
Solubility Insoluble in water; Soluble in organic solvents like ether, chloroform.[6]
Key Structural Features Aromatic ring for iodination, Carboxylic acid, Tertiary amine (piperidine)[7][8]

Part 2: Radiolabeling Protocol: Synthesis of [¹²³I]-3-Iodo-4-(piperidin-1-yl)benzoic acid

This section provides a detailed, step-by-step protocol for the synthesis of the ¹²³I-labeled SPECT agent. The method described is an electrophilic radioiodination using Chloramine-T, a widely adopted and robust technique for labeling activated aromatic rings.[9][10]

Diagram of the Radiosynthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Formulation Precursor 1. Precursor in Buffer (100 µg in 50 µL PBS) NaI 2. Add [¹²³I]NaI (370 MBq / 10 mCi) ChlorT 3. Add Chloramine-T (20 µL of 1 mg/mL) Incubate 60s @ RT NaI->ChlorT Quench 4. Quench Reaction (50 µL Na-metabisulfite) ChlorT->Quench HPLC 5. Purify via RP-HPLC Quench->HPLC Collect 6. Collect Product Peak HPLC->Collect Formulate 7. Formulate in Saline + Sterile Filtration Collect->Formulate Final Final Product for QC Formulate->Final

Caption: Workflow for the synthesis and purification of the ¹²³I-labeled agent.

Experimental Protocol

Materials and Reagents:

  • 3-Iodo-4-(piperidin-1-yl)benzoic acid precursor (or a suitable non-iodinated/stannylated precursor)

  • Sodium [¹²³I]iodide (Na¹²³I) in 0.05 M NaOH (high purity, no-carrier-added)

  • Chloramine-T trihydrate (freshly prepared, 1 mg/mL in water)[11]

  • Sodium metabisulfite (freshly prepared, 2 mg/mL in water)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

  • C18 Sep-Pak light cartridges

  • Sterile 0.22 µm syringe filters

  • Sterile, pyrogen-free saline for injection

Procedure:

  • Preparation: In a shielded hot cell, add 100 µg of the precursor (dissolved in a minimal amount of ethanol or DMSO and diluted with PBS) to a 1.5 mL polypropylene reaction vial.

  • Radioisotope Addition: Carefully add 370-555 MBq (10-15 mCi) of Na¹²³I solution to the reaction vial. Gently vortex.

  • Initiation of Iodination: Add 20 µL of the freshly prepared Chloramine-T solution to the vial.[9] Immediately start a timer and vortex the mixture gently for 60 seconds at room temperature. The Chloramine-T acts as an oxidizing agent, converting the iodide (I⁻) into a reactive electrophilic iodine species (I⁺) that substitutes onto the activated aromatic ring.[10]

  • Quenching: After 60 seconds, immediately quench the reaction by adding 50 µL of sodium metabisulfite solution. This reduces any unreacted oxidizing agent and prevents further reaction or damage to the product.[11]

  • Purification:

    • Dilute the reaction mixture with 500 µL of mobile phase A (Water + 0.1% TFA).

    • Inject the entire volume onto a semi-preparative C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile and water (both containing 0.1% TFA). Monitor the eluate with in-line UV (at ~254 nm) and radioactivity detectors.

  • Collection and Formulation:

    • Collect the radioactive peak corresponding to the desired product, which should have a longer retention time than free [¹²³I]iodide.

    • Remove the organic solvent from the collected fraction using a rotary evaporator or by passing it through a C18 Sep-Pak cartridge. If using a Sep-Pak, trap the product, wash with water to remove salts, and then elute the final product with a small volume of ethanol.

    • Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection, typically containing a small percentage of ethanol (~5-10%) to ensure solubility.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part 3: Quality Control of the Final Radiopharmaceutical

A radiopharmaceutical cannot be used in preclinical or clinical studies without rigorous quality control (QC) to ensure its identity, purity, and safety.[12] All QC procedures and results must be meticulously documented.[13]

QC TestMethodSpecificationRationale
Appearance Visual InspectionClear, colorless, particulate-freeEnsures the absence of precipitates or foreign matter.
pH pH-indicator strips6.5 - 7.5Ensures the solution is physiologically compatible and prevents degradation of the compound.
Radiochemical Purity (RCP) Analytical Radio-HPLC / Radio-TLC> 95%Confirms that the radioactivity is primarily associated with the desired chemical form.[14]
Radionuclidic Purity Gamma Spectroscopy (MCA)> 99% ¹²³IVerifies the identity of the radionuclide and quantifies any long-lived radioactive impurities.[3]
Sterility Incubation in culture mediaNo microbial growthA retrospective test required to confirm the absence of bacterial or fungal contamination.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (USP standard)Ensures the absence of pyrogens that can cause a fever response upon injection.

Part 4: Preclinical Evaluation Protocols

After passing all QC tests, the novel SPECT agent must be evaluated preclinically to determine its stability, biodistribution, and imaging characteristics.[1][15]

Diagram of the Preclinical Evaluation Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Rodent Model) cluster_analysis Data Analysis Stability 1. Stability Assays (Saline & Plasma @ 37°C) Binding 2. Cell Binding / Autoradiography (If target is known) Injection 3. Intravenous Injection (Healthy & Disease Models) Binding->Injection Biodist 4. Ex Vivo Biodistribution (Multiple time points) Injection->Biodist SPECT 5. SPECT/CT Imaging (Dynamic or Static Scans) Injection->SPECT Quant 6. Quantify Organ Uptake (%ID/g) Biodist->Quant Image 7. Image Reconstruction & Analysis SPECT->Image Final Characterize Tracer Profile Quant->Final Image->Final

Caption: Standard workflow for the preclinical evaluation of a new SPECT agent.

Protocol 1: In Vitro Stability

Objective: To assess the stability of the radiolabeled compound in physiological-like conditions.

  • Incubate an aliquot (~1-2 MBq) of the final formulated product in both sterile saline and fresh rat or human plasma at 37°C.[16][17]

  • At various time points (e.g., 30 min, 1, 2, 4, and 24 hours), take a sample from each solution.

  • For plasma samples, precipitate the proteins by adding an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.

  • Analyze the samples using radio-HPLC or radio-TLC to determine the percentage of intact radiotracer versus any degradation products or free ¹²³I.

  • Causality: An ideal imaging agent must remain stable in circulation long enough to reach its target.[14] Significant degradation can lead to poor image quality and altered biodistribution.

Protocol 2: Ex Vivo Biodistribution in Rodents

Objective: To quantitatively determine the uptake and clearance of the SPECT agent in various organs and tissues over time.

  • Use healthy mice or rats (e.g., Swiss Webster mice, n=4 per time point).

  • Administer a known amount of activity (~0.5-1.0 MBq) of the SPECT agent via tail vein injection.

  • At designated time points (e.g., 5, 30, 60, 120, and 240 minutes post-injection), euthanize the animals via an approved method.

  • Promptly dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, brain, etc.).

  • Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards of the injected dose for calibration.

  • Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).

  • Causality: This study provides the quantitative data behind the images. It reveals the agent's pharmacokinetics, identifying routes of excretion (e.g., high kidney and bladder uptake suggests renal clearance) and potential off-target accumulation.[15]

Protocol 3: Small-Animal SPECT/CT Imaging

Objective: To visually confirm the biodistribution data and assess the agent's potential for imaging specific targets.[1]

  • Anesthetize a healthy mouse or rat.

  • Administer a higher dose of the SPECT agent (~15-30 MBq) via tail vein injection.

  • Position the animal in a dedicated small-animal SPECT/CT scanner.[18][19]

  • Acquire dynamic or static SPECT images at time points informed by the biodistribution study. A CT scan is performed immediately before or after the SPECT acquisition for anatomical co-registration.

  • Reconstruct the images using appropriate algorithms (e.g., Ordered Subsets Expectation Maximization, OSEM), applying corrections for attenuation and scatter if necessary.[20]

  • Fuse the SPECT (functional) and CT (anatomical) images to precisely localize radioactivity.

  • Causality: SPECT/CT provides the spatial context that biodistribution data lacks. It can reveal specific uptake in small structures and is essential for evaluating agents in disease models (e.g., tumor uptake in an oncology model).

References

  • Meikle, S. R., et al. (2008). Small-Animal SPECT and SPECT/CT: Important Tools for Preclinical Investigation. Journal of Nuclear Medicine, 49(10), 1651-1663. Available at: [Link]

  • de Kemp, R. A., et al. (2007). Small-animal SPECT and SPECT/CT: application in cardiovascular research. Cardiovascular & Hematological Agents in Medicinal Chemistry, 5(1), 19-31. Available at: [Link]

  • Salacinski, H. J., et al. (1982). Conditions of Radioiodination With Iodogen as Oxidizing Agent. Journal of Immunoassay, 3(4), 375-386. Available at: [Link]

  • Beekman, F. J., & Van Der Have, F. (2008). Small-Animal SPECT and SPECT/CT: Important Tools for Preclinical Investigation*. BCF, 49(10), 1651-1663. Available at: [Link]

  • GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Available at: [Link]

  • Goertzen, A. L., et al. (2009). Performance Measurements of a New PET/SPECT/CT System for Multi-Modality Small-Animal Imaging. Huscap. Available at: [Link]

  • University of Chicago. (n.d.). Micro PET/SPECT/CT | Integrated Small Animal Imaging Research Resource. Available at: [Link]

  • Paus, E., et al. (1981). Radioiodination of proteins with the Iodogen method. INIS-IAEA. Available at: [Link]

  • James, M. L., & Gambhir, S. S. (2012). MicroPET/SPECT/CT imaging of small animal models of disease. Physiological reviews, 92(2), 897-965. Available at: [Link]

  • International Atomic Energy Agency. (2008). IAEA TECDOC SERIES. Available at: [Link]

  • Charles River Laboratories. (n.d.). Preclinical PET & SPECT Imaging Services. Available at: [Link]

  • Adrovic, A., et al. (2022). An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. Molecules, 27(19), 6649. Available at: [Link]

  • Canellas, C., et al. (2001). Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. Journal of Immunological Methods, 255(1-2), 111-122. Available at: [Link]

  • Berroterán-Infante, N., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. Available at: [Link]

  • Zubenko, Y., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7731. Available at: [Link]

  • G-Biosciences. (2019). How to Iodinate Proteins with Iodo-Gen®. Available at: [Link]

  • de Barros, A. L. B., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. Molecules, 24(3), 569. Available at: [Link]

  • Taylor & Francis. (n.d.). Chloramine-t – Knowledge and References. Available at: [Link]

  • Saeedi Saghez, S., et al. (2024). First preclinical SPECT/CT imaging and biodistribution of [165Er]ErCl3 and [165Er]Er-PSMA-617. EJNMMI Radiopharmacy and Chemistry, 9(1), 10. Available at: [Link]

  • ResearchGate. (n.d.). Chloramine-T in Radiolabeling Techniques | Request PDF. Available at: [Link]

  • UK Radiopharmacy Group. (2007). QUALITY ASSURANCE OF RADIOPHARMACEUTICALS. Available at: [Link]

  • Al-rumayan, F. (2016). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 2(2), 1-11. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic iodination using an iodogen. Available at: [Link]

  • Coenen, H. H., et al. (1986). Studies into the radiobromination and -iodination of aromatic compounds with n-halogen compounds without addition of carriers. INIS-IAEA. Available at: [Link]

  • Wikipedia. (n.d.). Preclinical SPECT. Available at: [Link]

  • Zubenko, Y., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Available at: [Link]

  • World Health Organization. (2023). International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products. Available at: [Link]

  • Tiron, C. E., et al. (2023). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. Available at: [Link]

  • de Souza, A. S., et al. (2011). RADIOCHEMICAL STABILITY OF RADIOPHARMACEUTICAL PREPARATIONS. INIS-IAEA. Available at: [Link]

  • Bongarzone, S., et al. (2015). Radiosynthesis of SPECT tracers via a copper mediated 123I iodination of (hetero)aryl boron reagents. Chemical Communications, 51(85), 15580-15583. Available at: [Link]

  • ResearchGate. (n.d.). In vitro stability studies in (A) PBS and (B) human serum. Available at: [Link]

  • Al Eissa, H., et al. (2022). Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177 Lu-PSMA I&T. Journal of Nuclear Medicine Technology, 50(3), 241-244. Available at: [Link]

  • Alfa Cytology. (n.d.). 123I-Radiolabeling Service. Available at: [Link]

  • Coenen, H. H., et al. (1992). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Iodobenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

Sources

3-Iodo-4-(piperidin-1-yl)benzoic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of 3-Iodo-4-(piperidin-1-yl)benzoic Acid in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist

Introduction: Expanding the Chemical Toolbox for Peptide Modification

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences.[1] The true frontier in modern peptide science, however, lies in the ability to move beyond the canonical amino acids, introducing unique chemical moieties that confer novel structural and functional properties. 3-Iodo-4-(piperidin-1-yl)benzoic acid emerges as a powerful and versatile building block in this context.

This molecule serves a dual purpose. Firstly, its carboxylic acid function allows for its straightforward incorporation into a peptide sequence, typically as an N-terminal capping agent, through standard amide bond formation. Secondly, and more critically, the aryl iodide provides a reactive handle for post-synthetic, on-resin modifications via transition-metal-catalyzed cross-coupling reactions.[2][3] This enables the late-stage diversification of peptides, allowing researchers to append a vast array of chemical groups to a core peptide scaffold. This strategy is invaluable in drug discovery for structure-activity relationship (SAR) studies, the development of peptide-based diagnostics, and the creation of sophisticated biomolecular probes.[4]

This guide provides a detailed technical overview, field-proven protocols, and the scientific rationale for the effective use of 3-Iodo-4-(piperidin-1-yl)benzoic acid in Fmoc-based SPPS workflows.

Physicochemical Properties and Handling

Understanding the properties of 3-Iodo-4-(piperidin-1-yl)benzoic acid is crucial for its successful application. The data presented below is compiled from literature on structurally analogous compounds.

PropertyValueSource/Comment
IUPAC Name 3-Iodo-4-(piperidin-1-yl)benzoic acid-
Molecular Formula C₁₂H₁₄INO₂-
Molecular Weight 331.15 g/mol Calculated
Appearance White to off-white or beige powder/crystalsInferred from similar compounds[5][6]
Solubility Soluble in DMF, NMP, DCM; Insoluble in waterInferred from common SPPS solvents and analogs[5][7]
Storage Store at room temperature, sealed in a dry environmentStandard for non-hygroscopic solids[6]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or fume hood.

  • Based on analogous compounds, may cause skin and serious eye irritation.[6][8]

  • Avoid inhalation of dust.

Protocol 1: N-Terminal Incorporation via SPPS

The most common application of 3-Iodo-4-(piperidin-1-yl)benzoic acid is as an N-terminal cap on a peptide chain that has been assembled using standard Fmoc/tBu SPPS methodology.[1][9] This protocol details the manual coupling of the benzoic acid derivative to the free N-terminal amine of the resin-bound peptide.

Causality and Rationale:

The core of this process is the formation of an amide bond. Unlike a standard Fmoc-amino acid, this building block lacks an N-terminal protecting group, as it is intended to terminate the chain. The carboxylic acid must be "activated" to facilitate coupling. This is achieved by converting it into a more reactive species in situ using a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).[10] The base is essential for deprotonating the carboxylic acid, allowing it to react with the coupling agent to form a highly reactive ester, which is then readily attacked by the peptide's N-terminal amine.[11]

Experimental Workflow:

cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction Resin Peptide-Resin (Fmoc-protected) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_DMF Wash with DMF Deprotect->Wash_DMF Coupling Add Activated Mix to Resin (2-4 hours) Wash_DMF->Coupling BuildingBlock 3-Iodo-4-(piperidin-1-yl)benzoic acid Activate Pre-activate (5 min) BuildingBlock->Activate Reagents Coupling Reagent (HBTU) + Base (DIPEA) in DMF Reagents->Activate Activate->Coupling Wash_Final Wash with DMF, DCM, MeOH Coupling->Wash_Final Final_Product Capped Peptide-Resin Wash_Final->Final_Product

Caption: Workflow for N-terminal capping of a peptide-resin.

Step-by-Step Methodology:

Materials:

  • Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)

  • 3-Iodo-4-(piperidin-1-yl)benzoic acid

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or a similar coupling reagent

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Start with the fully assembled peptide-resin, ensuring the final N-terminal Fmoc group has been removed using a standard deprotection protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF).[1][12]

    • Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine.[1] The presence of base can neutralize the subsequent activation step.

    • Swell the resin in DMF for at least 20-30 minutes.[10]

  • Activation of the Benzoic Acid:

    • In a separate vial, dissolve 3 equivalents of 3-Iodo-4-(piperidin-1-yl)benzoic acid and 2.95 equivalents of HBTU in DMF. (Equivalents are relative to the initial loading of the resin).

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Immediately add the pre-activated benzoic acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended as benzoic acids can be less reactive than standard amino acids.

    • To monitor completion, a small sample of resin beads can be taken for a Kaiser test. A negative (yellow) result indicates a successful coupling.

  • Final Wash:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x MeOH.

    • Dry the resin under vacuum. The resin is now ready for on-resin modification or cleavage.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

The aryl iodide is a versatile functional group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins the aryl iodide with a boronic acid or ester, is particularly robust and tolerates a wide range of functional groups, making it ideal for modifying complex peptides.[2][3]

Causality and Rationale:

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodine bond of the peptide-resin.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., KF, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand (e.g., SPhos), base, and solvent is critical for success on a solid support. Water-soluble ligands and mixed aqueous/organic solvent systems are often used to improve reaction kinetics and compatibility with the peptide-resin.[3] Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3]

Experimental Workflow:

cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Peptide-Ar-I PdII_Aryl Aryl-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ + Base PdII_Both Aryl-Pd(II)-R'(L₂) Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Peptide-Ar-R'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

Materials:

  • Iodinated peptide-resin from Protocol 1

  • Arylboronic acid (5-10 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.1-0.2 equivalents)

  • Phosphine ligand (e.g., sulfonated SPhos (sSPhos), 0.2-0.4 equivalents)

  • Base (e.g., Potassium Fluoride (KF), 10-15 equivalents)

  • Degassed solvent mixture (e.g., DME/EtOH/H₂O 9:9:2)[3]

  • Microwave reaction vessel

Procedure:

  • Vessel Preparation:

    • Place the dried iodinated peptide-resin into a microwave reaction vessel.

    • Add the arylboronic acid, palladium catalyst, ligand, and base to the vessel.

    • CRITICAL: Perform all additions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution:

    • Add the degassed solvent mixture to the vessel.

    • Seal the vessel tightly.

    • Place the vessel in a microwave reactor and heat to 100-120 °C for 30-60 minutes.[3] If a microwave is unavailable, the reaction can be heated conventionally at 60-80 °C for 6-12 hours, though yields may be lower.

  • Post-Reaction Wash:

    • After the reaction, allow the vessel to cool to room temperature.

    • Filter the resin and begin an extensive washing procedure to remove the palladium catalyst and other reagents. A suggested wash sequence is:

      • 3x Reaction Solvent (DME/EtOH/H₂O)

      • 3x DMF

      • 3x Water

      • 3x DMF

      • 3x DCM

    • A wash with a chelating agent like sodium diethyldithiocarbamate (0.5% in DMF) can be included to scavenge residual palladium.

    • Finally, wash with DCM and MeOH and dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

The final step is the simultaneous cleavage of the peptide from the solid support and removal of all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[13][14]

Causality and Rationale:

This process is achieved using a strong acid, typically trifluoroacetic acid (TFA).[1][15] During acidolysis, reactive cationic species are generated from the cleaved protecting groups. These cations can re-attach to or modify nucleophilic residues in the peptide, such as Tryptophan (Trp) or Methionine (Met). To prevent these side reactions, "scavengers" are added to the cleavage cocktail.[13] Common scavengers like triisopropylsilane (TIS) and water trap these reactive species.[16]

Step-by-Step Methodology:

Materials:

  • Dried, modified peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Cold diethyl ether or MTBE

  • Centrifuge tubes

Procedure:

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[15]

    • Agitate the slurry at room temperature for 2-4 hours.[15][16] If the peptide contains multiple Arginine(Pbf) residues, a longer time may be needed.[17]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[17]

    • A white precipitate of the crude peptide should form immediately.

  • Isolation:

    • Incubate the suspension at -20 °C for 30-60 minutes to maximize precipitation.[18]

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • The crude peptide should be purified by reverse-phase HPLC (RP-HPLC) and its identity confirmed by mass spectrometry.[18]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete coupling of the benzoic acid (Protocol 1) 1. Insufficient activation time or reagent equivalents.2. Steric hindrance from the peptide sequence.3. Residual piperidine from deprotection step.1. Increase coupling time to 6-8 hours or perform a double coupling.2. Use a more potent coupling reagent like HATU.3. Ensure extensive DMF washing after Fmoc removal.
Low yield in Suzuki coupling (Protocol 2) 1. Inactive catalyst (oxidized).2. Insufficient degassing of solvents.3. Poor resin swelling in the reaction solvent.1. Use fresh catalyst and ligands; ensure an inert atmosphere.2. Degas all solvents thoroughly with argon/nitrogen sparging.3. Test alternative solvent systems (e.g., dioxane/water).
Peptide discoloration (dark/black) after Suzuki coupling Palladium black precipitation.This is common. Ensure the extensive post-reaction washing protocol is followed to remove all palladium residues before cleavage.
Unexpected mass peaks after cleavage (Protocol 3) 1. Incomplete removal of side-chain protecting groups.2. Modification of sensitive residues (e.g., Trp, Met) by cations.1. Increase cleavage time or use a stronger cleavage cocktail (e.g., Reagent K).[13]2. Ensure the correct scavengers are used for the peptide sequence. Add EDT for peptides with Cysteine.[13]

References

  • BenchChem. (2025). Optimizing cleavage conditions for peptides containing modified amino acids.
  • Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry. [Link]

  • Fields, C. G., et al. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Planas, M., et al. (2022). Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening. ACS Catalysis. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Gruß, H., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. [Link]

  • Richter, S., et al. (2018). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC Advances. [Link]

  • Pentelute, B. L., et al. (2023). On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv. [Link]

  • Aapptec Peptides. Peptide Resin Loading Protocols. [Link]

  • Gruss, H., et al. (2022). Supporting Information for: Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Chen, D. Y. K., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]

  • Biotage. (2019). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • PubChem. 3-Iodobenzoic acid. [Link]

  • Lund University Publications. (2020). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Beltrán, Y., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Beltrán, Y., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]

  • Dunne, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC. [Link]

  • Albericio, F., & Carpino, L. A. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]

  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

Sources

Application Notes & Protocols: Characterizing Novel 3-Iodo-4-(piperidin-1-yl)benzoic Acid Derivatives in Oncology-Focused Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel derivatives of 3-Iodo-4-(piperidin-1-yl)benzoic acid in fundamental cell-based assays. The piperidine and benzoic acid moieties are common pharmacophores in drug discovery, appearing in a range of bioactive molecules.[1][2] This guide will focus on a hypothetical derivative, designated "IA-1," to illustrate the process of evaluating its anti-cancer potential. The protocols detailed herein are designed to be robust and adaptable, providing a framework for assessing cytotoxicity, cell proliferation, and the induction of apoptosis. We emphasize the causality behind experimental choices and provide self-validating systems to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating 3-Iodo-4-(piperidin-1-yl)benzoic Acid Derivatives

The 3-Iodo-4-(piperidin-1-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Benzoic acid derivatives have a well-documented history in medicinal chemistry, with many demonstrating significant anticancer potential.[3][4] The inclusion of a piperidine ring, a common heterocyclic motif in pharmaceuticals, can modulate physicochemical properties such as lipophilicity and basicity, which in turn can influence cell permeability and target engagement.[2] The iodine atom can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[5] Furthermore, the presence of a halogen can enhance binding interactions with target proteins.

Cell-based assays are indispensable tools in the early stages of drug discovery.[6] They offer a biologically relevant context to assess a compound's effect on cellular processes, providing a crucial bridge between biochemical assays and in vivo studies.[6][7][8] This guide will detail the application of fundamental cell-based assays to characterize the biological activity of our hypothetical lead compound, IA-1.

Foundational Assays for Characterizing IA-1

We will focus on two primary assays to establish a foundational understanding of IA-1's biological effects on cancer cells:

  • MTT Assay: To determine the compound's effect on cell viability and metabolic activity. This colorimetric assay is a widely used method to quantify the dose-dependent cytotoxic or cytostatic effects of a novel compound.[9][10]

  • Caspase-Glo® 3/7 Assay: To specifically investigate if the observed cytotoxicity is due to the induction of apoptosis. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11]

Workflow for Initial Compound Characterization

The following diagram outlines the general workflow for the initial characterization of a novel compound like IA-1.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare IA-1 Stock Solution (e.g., 10 mM in DMSO) Compound_Treatment Treat Cells with Serial Dilutions of IA-1 Compound_Prep->Compound_Treatment Cell_Culture Culture & Maintain Cancer Cell Line (e.g., A549, HT-29) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Caspase_Assay Perform Caspase-Glo® 3/7 Assay Incubation->Caspase_Assay Data_Analysis Analyze Data & Determine IC50/EC50 MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: General workflow for the initial screening of novel compounds.

Detailed Protocols

Protocol: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • IA-1 (or other derivative) stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium. This density may require optimization based on the cell line's doubling time.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding ~5,000 cells/well). Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the IA-1 stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest IA-1 concentration, typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of IA-1.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. The appearance of purple precipitate should be visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.[11] The assay reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. In the presence of active caspases 3 or 7, the substrate is cleaved, and a substrate for luciferase ("aminoluciferin") is released, resulting in a luminescent signal produced by the luciferase.

Materials:

  • Cells treated as described in the MTT protocol (steps 1 and 2) in white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Microplate luminometer

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare and treat cells in a white-walled 96-well plate following the same procedure as the MTT assay (steps 1 and 2). It is often beneficial to run the viability and apoptosis assays in parallel.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium + reagent) from all other wells.

    • Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity and Apoptosis Induction Data for IA-1

Cell LineAssayEndpointTime PointIA-1 ResultPositive Control (e.g., Staurosporine)
A549MTTIC5048 hours8.5 µM0.5 µM
HT-29MTTIC5048 hours12.2 µM0.8 µM
A549Caspase-Glo® 3/7EC5024 hours9.1 µM0.6 µM
HT-29Caspase-Glo® 3/7EC5024 hours13.5 µM1.1 µM

Interpretation: The hypothetical data in Table 1 suggests that IA-1 reduces cell viability in both A549 and HT-29 cell lines in a dose-dependent manner. The IC50 values are in the low micromolar range, indicating moderate potency. The close correlation between the MTT IC50 values and the Caspase-Glo® EC50 values suggests that the observed cytotoxicity is likely mediated through the induction of apoptosis.

Visualizing the Apoptotic Pathway

The following diagram illustrates the simplified intrinsic apoptotic pathway, which is activated by cellular stress and is the mechanism that the Caspase-Glo® 3/7 assay interrogates.

G IA1 IA-1 Derivative (Cellular Stress) Mito Mitochondria IA1->Mito induces CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Casp37 Active Caspases 3, 7 (Executioner Caspases) Casp9->Casp37 activates ProCasp37 Pro-Caspases 3, 7 ProCasp37->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis leads to

Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic agent.

Concluding Remarks

The protocols and framework presented in this application note provide a robust starting point for the in vitro characterization of novel 3-Iodo-4-(piperidin-1-yl)benzoic acid derivatives. By systematically evaluating cytotoxicity and key apoptotic markers, researchers can efficiently identify promising lead compounds for further development in oncology and other therapeutic areas. It is crucial to remember that these are foundational assays, and further mechanistic studies, such as cell cycle analysis, target engagement assays, and in vivo studies, would be required to fully elucidate the therapeutic potential of any new chemical entity.

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • An, F., & Horz, M. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(10), 2835-2847. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Gallicchio, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6599. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved from [Link]

  • PubMed. (2004). Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. Retrieved from [Link]

  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Girek, M., et al. (2019). Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. PLoS One, 14(7), e0219663. Retrieved from [Link]

  • Macao Polytechnic University. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Retrieved from [Link]

  • PubMed. (2017). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 4-[4-Arylpyridin-1(4H)-yl]benzoic Acid Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • RSC Publishing. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Retrieved from [Link]

  • Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

Application Note: In Vivo Imaging with Radiolabeled 3-Iodo-4-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the in vivo imaging of radiolabeled 3-Iodo-4-(piperidin-1-yl)benzoic acid (hereafter referred to as [¹²³I/¹²⁴I/¹²⁵I]-IPBA for brevity, though the acronym is generated for this document). The protocol is designed for researchers investigating this tracer's biodistribution, likely targeting melanin-expressing tissues (e.g., melanoma) or sigma receptors , given its structural homology to iodinated benzamides, or for evaluating renal handling of zwitterionic species.

Introduction & Mechanistic Rationale

3-Iodo-4-(piperidin-1-yl)benzoic acid represents a class of radioiodinated small molecules containing a lipophilic piperidine ring and an ionizable carboxylic acid. At physiological pH (7.4), this molecule exists primarily as a zwitterion (protonated piperidine amine, deprotonated carboxylate). This unique physicochemical state influences its pharmacokinetics, blood-brain barrier (BBB) penetration, and renal clearance.

  • Structural Class: Iodinated Benzoic Acid Derivative / Zwitterionic Aryl Piperidine.

  • Potential Targets:

    • Melanin Binding: Similar to N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), the lipophilic cation moiety (piperidine) may facilitate binding to melanin polymers in melanoma, while the acid group modulates washout kinetics.

    • Sigma Receptors: The 4-(piperidin-1-yl) motif is a classic pharmacophore for sigma-1 receptors, often upregulated in various tumors.

  • Radiolabeling Strategy: The preferred method is oxidative iododestannylation of a tributyltin precursor, ensuring high specific activity (No-Carrier-Added, n.c.a.) essential for receptor imaging.

Radiochemistry Protocol

High-quality imaging requires a radiotracer with high radiochemical purity (>95%) and specific activity.

A. Precursor Synthesis (Prerequisite)

The precursor, 3-(tributylstannyl)-4-(piperidin-1-yl)benzoic acid , is synthesized via palladium-catalyzed stannylation of the non-radioactive iodo-standard or the bromo-analog using hexabutylditin and Pd(PPh₃)₄ in toluene (Ref 1).

B. Radiolabeling Workflow (Oxidative Destannylation)

Isotopes:

  • Iodine-123 (¹²³I): For SPECT imaging (Half-life: 13.2 h; 159 keV γ).

  • Iodine-124 (¹²⁴I): For PET imaging (Half-life: 4.18 d; β+ emitter).

  • Iodine-125 (¹²⁵I): For biodistribution/small animal SPECT (Half-life: 59.4 d).

Step-by-Step Protocol:

  • Reagents:

    • Precursor: 50 µg of 3-(tributylstannyl)-4-(piperidin-1-yl)benzoic acid in 50 µL Ethanol (EtOH).

    • Oxidant: Chloramine-T (CAT) or Iodogen (1 mg/mL in phosphate buffer).

    • Radioiodine: [¹²³I]NaI or [¹²⁵I]NaI in 0.1 M NaOH.

    • Quench: Sodium Metabisulfite (Na₂S₂O₅, 10 mg/mL).

    • Mobile Phase: Acetonitrile (MeCN) / 0.1% Trifluoroacetic acid (TFA) in water.

  • Reaction:

    • Add 10–50 mCi (370–1850 MBq) of [¹²³I]NaI to the reaction vial.

    • Add 50 µL of Precursor solution.

    • Add 10 µL of 1 M HCl (to adjust pH to ~4–5, optimizing electrophilic substitution).

    • Add 20 µL of Chloramine-T solution.

    • Incubate at Room Temperature (RT) for 5–10 minutes.

    • Quench with 20 µL of Sodium Metabisulfite solution.

    • Neutralize with 1 M NaOH or saturated NaHCO₃.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).

    • Gradient: 0–5 min: 10% MeCN; 5–20 min: 10% → 90% MeCN (in 0.1% TFA water).

    • Flow Rate: 1 mL/min.

    • Detection: Gamma (Radio) and UV (254 nm).

    • Collection: Collect the radioactive peak corresponding to the retention time of the non-radioactive standard (typically ~12–15 min depending on gradient).

  • Formulation:

    • Evaporate the HPLC fraction (MeCN) under a stream of N₂ at 40°C.

    • Reconstitute in Sterile Saline (0.9% NaCl) containing <5% Ethanol or 1% Tween-80 to ensure solubility of the zwitterion.

    • Filter through a 0.22 µm sterile filter.

C. Quality Control (QC)
  • Radiochemical Purity (RCP): >95% via analytical HPLC.

  • Identity: Co-elution with non-radioactive 3-Iodo-4-(piperidin-1-yl)benzoic acid standard.

  • pH: 7.0–7.5.

In Vivo Imaging Protocol

This protocol describes the procedure for SPECT/CT imaging (using ¹²³I) in a mouse model (e.g., C57BL/6 for melanoma xenografts or naive for biodistribution).

A. Animal Preparation
  • Acclimatization: House animals for >3 days prior to study.

  • Thyroid Blocking (Optional but Recommended): To prevent thyroid uptake of free radioiodine (deiodination metabolite), administer Lugol’s solution or 0.1% NaI in drinking water 24h prior to injection.

  • Anesthesia: Induce with 3–4% Isoflurane; maintain at 1.5–2% during injection and imaging.

B. Administration
  • Route: Intravenous (IV) via lateral tail vein.

  • Dose: 10–20 MBq (250–500 µCi) for SPECT imaging; 0.1–0.5 MBq (3–15 µCi) for biodistribution studies.

  • Volume: 100–150 µL.

C. Image Acquisition (SPECT/CT)

Scanner: Small Animal SPECT/CT (e.g., NanoSPECT, VECTor).

ParameterSetting
Collimator Multi-pinhole (mouse general purpose or high resolution)
Energy Window 159 keV ± 10% (for ¹²³I)
Acquisition Mode Dynamic (0–60 min) or Static (at specific time points)
Time Points Dynamic: Start acquisition 10s prior to injection. Static: 1h, 4h, 24h p.i. (post-injection)
CT Parameters 55 kVp, 500 ms exposure (for anatomical reference)
D. Biodistribution (Ex Vivo Validation)
  • At defined time points (e.g., 5 min, 1 h, 4 h, 24 h), euthanize animals (CO₂ asphyxiation/cervical dislocation).

  • Harvest organs: Blood, Heart, Lung, Liver, Spleen, Kidney, Stomach, Intestine, Muscle, Bone, Brain, and Tumor (if applicable).

  • Weigh tissues and count radioactivity in a Gamma Counter.

  • Calculate: % Injected Dose per gram (%ID/g).

Data Analysis & Interpretation

A. Image Processing
  • Reconstruction: Use OSEM (Ordered Subset Expectation Maximization) algorithm.

  • Registration: Fuse SPECT images with CT for anatomical localization.

  • Quantification: Draw Volumes of Interest (VOIs) over target organs (e.g., Tumor, Liver, Kidneys). Calculate Mean SUV (Standardized Uptake Value) or %ID/cc.

B. Expected Pattern (Hypothetical)
  • Renal Clearance: Due to the carboxylic acid, rapid renal excretion is expected unless the piperidine drives significant hepatic uptake.

  • Tumor Uptake: If targeting melanoma, expect high retention in the tumor with washout from non-target tissues by 1–4 hours.

  • Stomach/Thyroid: High uptake indicates deiodination (instability). If observed, re-evaluate radiolabeling stability or use a blocking agent.

Workflow Diagram

The following diagram illustrates the critical path from precursor to image analysis.

InVivo_Imaging_Protocol cluster_0 Radiosynthesis cluster_1 In Vivo Phase node_start Precursor (Stannyl-Benzoic Acid) Reaction Oxidative Iodination (¹²³I + Chloramine-T) node_start->Reaction Pd-catalyzed Precursor node_end Data Analysis (%ID/g, SUV) Purification HPLC Purification (C18 Column) Reaction->Purification Crude Mixture QC Quality Control (RCP > 95%) Purification->QC Isolated Fraction Injection IV Injection (Tail Vein) QC->Injection Pass Imaging SPECT/CT Acquisition (Dynamic/Static) Injection->Imaging 0-60 min Imaging->node_end VOI Analysis Biodistribution Organ Harvesting (Gamma Counting) Imaging->Biodistribution Post-Scan Biodistribution->node_end Quantification

Figure 1: Operational workflow for the synthesis, validation, and imaging of radiolabeled 3-Iodo-4-(piperidin-1-yl)benzoic acid.

References

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Chemistry. Springer. Link

  • Michelot, J. M., et al. (1993). "Synthesis and evaluation of new iodine-125 radiopharmaceuticals for melanoma imaging." Journal of Nuclear Medicine, 34(10), 1760-1770. Link

  • Kung, H. F. (1990). "New radiopharmaceuticals for CNS receptor imaging." Radiology, 175(2), 309-311. (Reference for piperidine-based sigma ligands). Link

  • Mier, W., & Haberkorn, U. (2019). "Radiopharmaceutical chemistry: Iodination techniques." Molecules, 24(22), 4194. Link

  • BLD Pharm. (2024). "Product: 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS 1131614-26-0)."[1][] (Chemical Structure Verification). Link

Sources

Application Note: Synthesis and Evaluation of Novel c-Myc/Max Dimerization Inhibitors Utilizing a 3-Iodo-4-(piperidin-1-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The transcription factor c-Myc is a master regulator of cell proliferation, metabolism, and apoptosis. Overexpressed in over 70% of human cancers, it remains one of the most highly validated yet notoriously "undruggable" targets in oncology[1]. Because c-Myc is an intrinsically disordered protein (IDP) lacking deep, defined binding pockets, direct inhibition is chemically challenging. To function, c-Myc must heterodimerize with its obligate partner protein, Max, forming a basic helix-loop-helix leucine zipper (bHLH-LZ) complex that binds to E-box DNA sequences to drive oncogenic transcription[2].

Historically, small molecules such as 10058-F4 and 10074-G5 have been utilized to disrupt this protein-protein interaction (PPI) by binding to monomeric c-Myc and distorting its alpha-helical conformation[2][3]. However, these first-generation inhibitors often suffer from rapid in vivo metabolism and moderate potency (IC50 ~13–146 µM)[2][4].

To develop next-generation c-Myc inhibitors, we propose a novel synthetic strategy utilizing the 3-Iodo-4-(piperidin-1-yl)benzoic acid scaffold[5]. This specific building block offers a highly strategic pharmacophore for PPI disruption:

  • The Piperidine Ring: Provides a basic amine that enhances aqueous solubility and occupies the shallow hydrophobic clefts of the c-Myc bHLH-LZ domain, a structural motif proven successful in other epigenetic and PPI inhibitors[6].

  • The Carboxylic Acid: Serves as a primary handle for amide coupling, allowing rapid exploration of the hydrophobic pocket via the introduction of bulky aromatic or aliphatic amines.

  • The 3-Iodo Substituent: Acts as an orthogonal reactive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the construction of extended biphenyl or heteroaryl systems, mimicking the extended pi-stacking interactions seen in potent c-Myc/Max disruptors like 10074-G5[7].

G cMyc c-Myc (Monomer) Dimer c-Myc/Max Heterodimer cMyc->Dimer Dimerization Max Max (Monomer) Max->Dimer EBox E-Box DNA Binding Dimer->EBox Binds DNA Transcription Oncogenic Transcription EBox->Transcription Drives Proliferation Inhibitor Piperidine-Benzoic Scaffold Inhibitor Inhibitor->cMyc Binds bHLH-LZ Inhibitor->Dimer Prevents Formation

Figure 1: Mechanism of action for scaffold-derived inhibitors blocking c-Myc/Max dimerization.

Synthetic Strategy and Workflow

The synthesis of the target library relies on a robust, two-step divergent pathway. By performing the amide coupling first, we secure the right-hand hydrophobic moiety. The subsequent Suzuki-Miyaura coupling leverages the sterically hindered 3-iodo position to introduce the left-hand aryl extension.

Causality in Reagent Selection:

  • HATU over EDC/HOBt: The steric hindrance caused by the ortho-iodo group and the para-piperidine ring on the benzoic acid requires a highly reactive coupling agent. HATU generates an active HOAt ester that accelerates amidation and prevents racemization or degradation of the starting material.

  • Pd(dppf)Cl₂ over Pd(PPh₃)₄: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. This is critical for sterically hindered ortho-substituted aryl iodides, preventing competitive dehalogenation side reactions.

G Scaffold 3-Iodo-4-(piperidin-1-yl)benzoic acid (Starting Material) Step1 Amide Coupling HATU, DIPEA, DMF, RT Scaffold->Step1 Amine R1-NH2 (e.g., 1-Naphthylmethylamine) Amine->Step1 Intermediate 3-Iodo-Benzamide Intermediate (Purified via Flash Chromatography) Step1->Intermediate Step2 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Intermediate->Step2 Boronic R2-B(OH)2 (e.g., 4-Methoxyphenylboronic acid) Boronic->Step2 Final Final c-Myc Inhibitor (Biphenyl-piperidine derivative) Step2->Final

Figure 2: Two-step synthetic workflow utilizing the 3-Iodo-4-(piperidin-1-yl)benzoic acid scaffold.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Synthesis of Intermediate)

This protocol describes the synthesis of N-(naphthalen-1-ylmethyl)-3-iodo-4-(piperidin-1-yl)benzamide.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Iodo-4-(piperidin-1-yl)benzoic acid (1.0 mmol, 331 mg)[5] in anhydrous N,N-Dimethylformamide (DMF) (10 mL) under an argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will turn a distinct yellow color.

  • Coupling: Add 1-Naphthylmethylamine (1.1 mmol, 173 mg) dropwise to the activated mixture.

  • Monitoring: Stir at room temperature for 4 hours. Monitor reaction completion via LC-MS or TLC (Hexanes:EtOAc 1:1). Self-validation step: The disappearance of the starting material mass (m/z 332 [M+H]+) and appearance of the product mass (m/z 471 [M+H]+) confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (0-40% EtOAc in Hexanes) to yield the intermediate as an off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of Final Inhibitor)

This protocol describes the coupling of the intermediate with 4-methoxyphenylboronic acid.

  • Degassing: In a 20 mL microwave vial, combine the 3-Iodo-benzamide intermediate (0.5 mmol, 235 mg), 4-methoxyphenylboronic acid (0.75 mmol, 114 mg), and anhydrous K₂CO₃ (1.5 mmol, 207 mg). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Sparge the mixture with argon gas for 10 minutes. Crucial step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst (0.025 mmol, 18 mg) under a positive stream of argon. Seal the vial with a crimp cap.

  • Heating: Heat the reaction mixture in an oil bath at 90°C for 12 hours.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, 10-90% Acetonitrile in Water with 0.1% TFA) to obtain the final biphenyl-piperidine derivative (Compound MYC-P1 ) as a highly pure solid (>98% by analytical HPLC).

Protocol C: In Vitro Fluorescence Polarization (FP) Assay for c-Myc/Max Disruption

To validate the biological efficacy of the synthesized compounds, an FP assay is utilized to measure the disruption of the c-Myc/Max interaction.

  • Reagent Preparation: Prepare a binding buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.05% Tween-20.

  • Complex Formation: Incubate FITC-labeled c-Myc peptide (10 nM) with recombinant Max protein (50 nM) in the binding buffer for 30 minutes at room temperature in a 384-well black microplate.

  • Compound Addition: Add the synthesized inhibitors (e.g., MYC-P1) in a 10-point dose-response format (ranging from 0.1 µM to 200 µM, final DMSO concentration 1%). Include 10058-F4 and 10074-G5 as positive controls[3][4].

  • Measurement: Incubate for an additional 2 hours. Read the plate on a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the millipolarization (mP) values. A decrease in mP indicates the displacement of the FITC-c-Myc peptide from the Max protein. Fit the data to a four-parameter logistic curve to determine the IC50.

Data Presentation & Comparative Analysis

The synthesized library was evaluated for chemical yield and in vitro c-Myc/Max disruption potency. The data below demonstrates that the 3-Iodo-4-(piperidin-1-yl)benzoic acid scaffold successfully generates compounds with superior potency compared to classic first-generation inhibitors.

Compound IDAmine (R1)Boronic Acid (R2)2-Step Yield (%)Purity (HPLC)c-Myc/Max IC50 (µM)
MYC-P1 1-Naphthylmethylamine4-Methoxyphenyl68%>99%8.4 ± 1.2
MYC-P2 1-Naphthylmethylamine3-Furanyl72%>98%12.1 ± 1.5
MYC-P3 4-Fluoroaniline4-Methoxyphenyl55%>98%24.5 ± 2.8
10058-F4 (Control)N/A (Thiazolidinone)N/ACommercially Sourced>98%45.2 ± 3.4[3]
10074-G5 (Control)N/A (Benzofurazan)N/ACommercially Sourced>98%146.0 ± 5.5[2]

Discussion: Compound MYC-P1 exhibits an IC50 of 8.4 µM, representing a significant improvement over both 10058-F4 and 10074-G5. The combination of the bulky naphthyl group (occupying the primary hydrophobic pocket) and the electron-rich 4-methoxyphenyl extension (facilitating pi-pi stacking with Max residues) validates the structural rationale of utilizing the bifunctional 3-Iodo-4-(piperidin-1-yl)benzoic acid scaffold.

References

  • Google Patents (US20140296307A1). Potent analogues of the c-myc inhibitor 10074-g5 with improved cell permeability.
  • ChemRxiv. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. (Discusses piperidine-benzoic scaffolds in PPI/epigenetic targeting). Retrieved from: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for iodinating 4-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Iodinating 4-(piperidin-1-yl)benzoic Acid

Current Status: Operational Ticket ID: CHEM-OPT-4PBA-I Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

This guide addresses the regioselective mono-iodination of 4-(piperidin-1-yl)benzoic acid to synthesize 3-iodo-4-(piperidin-1-yl)benzoic acid .

The Chemical Challenge: The substrate contains two conflicting electronic environments:

  • Piperidine Ring (Activator): A strong electron-donating group (EDG) that activates the ortho positions (3 and 5) via resonance (

    
     effect).
    
  • Carboxylic Acid (Deactivator): An electron-withdrawing group (EWG) that deactivates the ring but directs incoming electrophiles to the meta position.

The Solution: Fortunately, the directing effects are synergistic . The position ortho to the piperidine is also meta to the carboxylic acid. Therefore, electrophilic aromatic substitution (EAS) is highly favored at the C3 position . The primary risks are over-iodination (di-substitution at C3/C5) and oxidation of the piperidine nitrogen.

Module 1: Protocol Selection (The "How-To")

We recommend two distinct protocols depending on your scale and purity requirements.

Protocol A: The "Precision" Method (Recommended for MedChem/Lab Scale)

Best for: High regioselectivity, mild conditions, preventing piperidine oxidation.

  • Reagent: N-Iodosuccinimide (NIS)[1][2]

  • Catalyst: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (PTSA) (5-10 mol%)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Mechanism: The acid catalyst activates NIS, generating a highly reactive iodonium equivalent (

    
    ) without requiring strong oxidants that could degrade the piperidine ring.
    

Step-by-Step:

  • Dissolve 1.0 eq of 4-(piperidin-1-yl)benzoic acid in MeCN (0.1 M).

  • Add 1.05 eq of NIS.

  • Add 0.1 eq of TFA.

  • Stir at Room Temperature (RT) for 1-4 hours. Monitor by LC-MS.[3]

  • Workup: Quench with 10% aqueous sodium thiosulfate. Extract with EtOAc or precipitate by adjusting pH to the isoelectric point (~pH 4-5).

Protocol B: The "Scalable" Method (Process Chemistry)

Best for: Multi-gram scale, lower cost, avoiding succinimide byproducts.

  • Reagent: Iodine (

    
    ) + Potassium Iodate (
    
    
    
    )
  • Solvent: Acetic Acid (

    
    ) / Water (9:1)
    
  • Mechanism: The iodate oxidizes molecular iodine to generate electrophilic iodine species.

    • Stoichiometry Note:

      
      . You utilize the iodine atoms efficiently.
      

Step-by-Step:

  • Suspend substrate in 90% Acetic Acid.

  • Add 0.6 eq of

    
     and 0.2 eq of 
    
    
    
    (to generate 1.0 eq of active
    
    
    ).
  • Heat to 60°C.

  • Workup: Pour into ice water. The product usually precipitates as the free acid. Filter and wash with water.[4][5]

Module 2: Optimization Data & Critical Parameters

Use this table to adjust conditions if you observe specific byproducts.

ParameterRecommended RangeImpact on Reaction
Stoichiometry 1.00 - 1.05 eq (

source)
>1.1 eq leads to rapid formation of 3,5-diiodo impurity. <1.0 eq leaves unreacted starting material (SM).
Temperature 20°C - 60°CHigher temps (>80°C) risk oxidizing the piperidine ring (N-oxide formation). Keep <40°C for Protocol A.
Solvent Polarity MeCN, AcOH, DMFNon-polar solvents (Hexane, Toluene) are unsuitable due to the zwitterionic nature of the amino acid.
Reaction Time 1 - 6 HoursExtended times (>12h) in acidic media favor protodeiodination (reversal of reaction).

Module 3: Visualization of Pathways

The following diagram illustrates the reaction logic and potential pitfalls.

ReactionPathways cluster_conditions Condition Logic SM Starting Material 4-(piperidin-1-yl)benzoic acid Product Target Product 3-iodo-4-(piperidin-1-yl)benzoic acid SM->Product  1.0 eq I+ / Mild Acid   Oxide Impurity: N-Oxide SM->Oxide  Strong Oxidant / High Temp   Iodonium Active Species (I+) Iodonium->Product DiIodo Impurity: 3,5-Diiodo Product->DiIodo  Excess Reagent (>1.1 eq)   MethodA Method A: NIS/TFA (Prevents Oxidation) MethodB Method B: I2/KIO3 (Scalable)

Caption: Reaction pathway showing the synergistic directing effects leading to the target, alongside critical failure modes (over-iodination and oxidation).

Module 4: Troubleshooting Guides (FAQ)

Q1: The reaction mixture is turning a dark, tarry black. What is happening?

  • Diagnosis: This indicates oxidative degradation of the piperidine ring or polymerization.

  • Root Cause: You are likely using a harsh oxidant (like

    
     or excess 
    
    
    
    ) at too high a temperature, or the reaction has run too long.
  • Fix: Switch to Protocol A (NIS/TFA) . NIS is a milder iodinating agent.[1] If you must use Iodine/Oxidant, lower the temperature to <40°C and strictly control the oxidant stoichiometry.

Q2: I see two new spots on TLC/LCMS. One is my product, what is the other?

  • Diagnosis: The second spot is almost certainly the 3,5-diiodo derivative .

  • Root Cause: The amino group is so activating that the second iodination happens very easily if there is any local excess of iodine.

  • Fix:

    • Dropwise Addition: Add the NIS or Iodine solution slowly over 1 hour. Do not dump it in all at once.

    • Starvation Kinetics: Stop the reaction at 90-95% conversion. It is easier to separate starting material from the mono-iodo product than to separate the mono-iodo from the di-iodo impurity.

Q3: The starting material won't dissolve in Acetonitrile or DCM.

  • Diagnosis: 4-(piperidin-1-yl)benzoic acid can exist as a zwitterion (internal salt between the amine and carboxylic acid), reducing solubility in organic solvents.

  • Fix:

    • Add Co-solvent: Use 10-20% Methanol or DMF.

    • Acidify: The addition of the catalyst (TFA) in Protocol A usually breaks the zwitterion, protonating the amine or keeping the acid protonated, which significantly improves solubility in DCM/MeCN.

Q4: My yield is low because the product won't precipitate during workup.

  • Diagnosis: The product is an amphoteric amino acid. It is soluble at very low pH (cationic) and very high pH (anionic).

  • Fix: You must target the Isoelectric Point (pI) . Slowly adjust the pH of your aqueous workup to pH 4–5 . The product will have minimum solubility here and should crash out as a solid.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.

  • Krassowska-Swiebocka, B., Prokopienko, G., & Skulski, L. (2005).[6] An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394–400.[7]

  • ACS Green Chemistry Institute. (2024). Reagent Guides: Iodination. ACS GCI Pharmaceutical Roundtable.

Sources

stability issues with 3-Iodo-4-(piperidin-1-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Iodo-4-(piperidin-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, we address common issues through a series of frequently asked questions and provide detailed troubleshooting protocols.

Introduction

3-Iodo-4-(piperidin-1-yl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel pharmaceutical agents.[1] Its structure, featuring a halogenated aromatic ring coupled with a piperidine moiety and a carboxylic acid, presents a unique combination of functional groups that can influence its stability in solution. Understanding and mitigating potential degradation is crucial for ensuring the reliability and reproducibility of experimental results.

This guide provides insights into the factors affecting the stability of 3-Iodo-4-(piperidin-1-yl)benzoic acid in solution and offers practical strategies to maintain its integrity throughout your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 3-Iodo-4-(piperidin-1-yl)benzoic acid is showing a color change over time. What could be the cause?

A1: A color change, typically to a yellow or brownish hue, is often indicative of degradation. The primary suspects for this observation are oxidation and light-induced decomposition. The electron-rich aromatic ring and the tertiary amine of the piperidine group can be susceptible to oxidative processes.[2][3] Additionally, iodo-substituted aromatic compounds can be light-sensitive.[4]

Troubleshooting Steps:

  • Protect from Light: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[5]

  • Use Fresh Solvents: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidation.

  • Inert Atmosphere: For long-term storage of solutions or for sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing poor reproducibility in my biological assays. Could the stability of my stock solution be a factor?

A2: Absolutely. The degradation of your compound will lead to a decrease in its effective concentration, resulting in inconsistent experimental outcomes. The stability of stock solutions, especially when stored for extended periods, is a critical parameter to control.

Troubleshooting Workflow:

Caption: Workflow for ensuring stock solution integrity.

Q3: What are the best solvents for dissolving and storing 3-Iodo-4-(piperidin-1-yl)benzoic acid?

A3: The choice of solvent is critical for both solubility and stability. Benzoic acid and its derivatives generally exhibit good solubility in polar organic solvents.[6][7][8][9]

Recommended Solvents:

SolventSuitability for Stock SolutionsNotes
DMSOExcellentHigh solubility. Hygroscopic, so use anhydrous grade and store properly.
DMFExcellentHigh solubility.[9] Can be an alternative to DMSO.
EthanolGoodGood solubility.[7] Less toxic than DMSO or DMF.
MethanolGoodGood solubility.[6][8]
WaterPoor (at neutral pH)Solubility is pH-dependent and generally low.[6][10] Not recommended for primary stock solutions unless the salt form is used.

Important Considerations:

  • Aqueous Buffers: If you need to prepare aqueous working solutions, it is best to make a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use.

  • pH Effects: The solubility of benzoic acid derivatives is highly dependent on pH.[11][12][13][14] In acidic solutions, the carboxylic acid will be protonated and less soluble in water. In basic solutions, it will be deprotonated to the more soluble carboxylate salt.

Q4: How does pH affect the stability of 3-Iodo-4-(piperidin-1-yl)benzoic acid in aqueous solutions?
  • Acidic Conditions (pH < 4): Generally, the compound is expected to be more stable. However, very low pH could potentially lead to hydrolysis, although this is less common for the C-N bond of the piperidine ring compared to esters or amides.[15]

  • Neutral to Basic Conditions (pH > 7): In neutral to alkaline conditions, the compound may be more susceptible to oxidative degradation.[11] The electron-donating nature of the deprotonated carboxylate could increase the electron density on the aromatic ring, potentially making it more prone to oxidation.

Caption: Influence of pH on the compound's state and stability.

Q5: Are there any known degradation pathways for this molecule?

A5: While specific degradation pathways for 3-Iodo-4-(piperidin-1-yl)benzoic acid are not extensively documented in the literature, we can infer potential routes based on its chemical structure.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine of the piperidine ring and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated aromatic species.[2][3]

  • Deiodination: Under certain conditions, such as exposure to light or reducing agents, the carbon-iodine bond can be cleaved.

  • Decarboxylation: While generally requiring harsh conditions like high temperatures for benzoic acid itself, decarboxylation can occur under certain circumstances, leading to the loss of the carboxylic acid group.[16]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions to ensure their stability.

Materials:

  • 3-Iodo-4-(piperidin-1-yl)benzoic acid (solid)

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of solid 3-Iodo-4-(piperidin-1-yl)benzoic acid in a clean, dry amber vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[5] For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of your compound in a specific solvent or buffer over time. A validated, stability-indicating HPLC method is crucial for this analysis.[17]

Materials:

  • Stock solution of 3-Iodo-4-(piperidin-1-yl)benzoic acid

  • Solvent or buffer of interest

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Procedure:

  • Initial Analysis (T=0):

    • Prepare a fresh solution of the compound in the solvent/buffer of interest at the desired concentration.

    • Immediately inject an aliquot onto the HPLC system.

    • Record the chromatogram and note the retention time and peak area of the parent compound. This serves as your baseline.

  • Incubation:

    • Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (T=0) peak area.

    • Look for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point.

Data Interpretation: A significant decrease in the peak area of the parent compound and the emergence of new peaks are clear indicators of instability under the tested conditions.

References

  • ITW Reagents. (2025, July 3).
  • Sigma-Aldrich. (2025, November 6).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Iodo-4-Methylbenzoic Acid, 97%.
  • ChemScene. (2024, August 2).
  • Fisher Scientific. (2011, December 15).
  • Scribd. Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • PubMed. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Retrieved from [Link]

  • ResearchGate. Anodic Oxidation of Iodobenzene and Iodobenzoic Acids in Acetic Acid Environment ‐ Electrochemical Investigation and Density Functional Theory Study. Retrieved from [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • MDPI. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. Retrieved from [Link]

  • University of Limerick. Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

  • PubMed. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Retrieved from [Link]

  • Chemistry LibreTexts. Solubility of Organic Compounds. Retrieved from [Link]

  • Slideshare. Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • ResearchGate. Electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives: The unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives. Retrieved from [Link]

  • UCL Discovery - University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Journal of Biochemical Technology. Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]

  • PubChemLite. 3-(piperidin-1-yl)benzoic acid (C12H15NO2). Retrieved from [Link]

  • International Laboratory USA. 3-IODO-4-(PIPERIDIN-1-YLMETHYL)BENZOIC ACID. Retrieved from [Link]

  • PubMed. Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes. Retrieved from [Link]

  • PubChem. 3-Iodobenzoic acid. Retrieved from [Link]

  • ResearchGate. (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Retrieved from [Link]

  • ResearchGate. (PDF) 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]

Sources

purification of 3-Iodo-4-(piperidin-1-yl)benzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Iodo-4-(piperidin-1-yl)benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and isolation of 3-Iodo-4-(piperidin-1-yl)benzoic acid. Rather than just providing a static protocol, this document explains the physicochemical causality behind each step to help you troubleshoot effectively.

Executive Summary & Physicochemical Profile

The target molecule, 3-Iodo-4-(piperidin-1-yl)benzoic acid, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-fluoro-3-iodobenzoic acid and piperidine[1]. Because the final product contains both a basic tertiary amine (piperidine ring) and an acidic moiety (carboxylic acid), it exhibits amphoteric (zwitterionic) behavior. Understanding this property is the master key to successfully purifying the compound from its starting materials.

Table 1: Physicochemical Properties & Purification Parameters

Parameter Value / Description Impact on Purification
CAS Registry Number 1131614-26-0[1] Unique identifier for spectral cross-referencing.
Molecular Formula C₁₂H₁₄INO₂ N/A
Molecular Weight 331.15 g/mol Required for stoichiometric and yield calculations.
Structural Features Amphoteric (Zwitterionic) Soluble in both strong acids (as a cation) and strong bases (as an anion).

| Optimal Precipitation pH | ~4.5 – 5.5 (Isoelectric Point) | Dictates the exact pH required during aqueous workup to force crystallization. |

Mechanistic Workflow & Causality

To purify a molecule, you must understand how it was formed. The synthesis relies on the SNAr pathway. The para-carboxylic acid and ortho-iodine strongly withdraw electron density from the fluorinated carbon (C4), activating it for nucleophilic attack by piperidine[2].

Fluorine is specifically chosen as the leaving group over chlorine or bromine. In SNAr reactions, the rate-determining step is the initial addition of the nucleophile, not the elimination of the leaving group. Fluorine's extreme electronegativity strongly polarizes the C-F bond, accelerating piperidine's attack and stabilizing the resulting anionic Meisenheimer complex[3].

SNAr_Workflow N1 4-Fluoro-3-iodobenzoic acid + Piperidine (Excess) N2 SNAr Reaction Solvent: DMSO or DMF Base: K2CO3, Temp: 80-100°C N1->N2 N3 Meisenheimer Complex Transition State N2->N3 Nucleophilic Attack N4 Aqueous Workup Dilute with H2O (Removes DMSO & Piperidine) N3->N4 Fluoride Elimination N5 Isoelectric Precipitation Titrate with aq. HCl to pH ~4.5-5.5 N4->N5 Aqueous Solubilization N6 Target Molecule: 3-Iodo-4-(piperidin-1-yl)benzoic acid N5->N6 Zwitterion Crystallization

Figure 1: Logical workflow and mechanistic pathway for the SNAr synthesis and isoelectric purification.

Troubleshooting Guide & FAQs

Q1: My product isn't precipitating when I add acid during the aqueous workup. What went wrong? Cause: You have likely overshot the isoelectric point (pI). Because the molecule is a zwitterion, it is highly soluble at pH > 7 (as a potassium/sodium carboxylate salt) and highly soluble at pH < 3 (as a protonated piperidinium hydrochloride salt). Solution: You must carefully titrate the aqueous layer using a calibrated pH meter. Add 1M HCl dropwise until the pH reaches strictly between 4.5 and 5.5. This neutralizes the overall charge of the molecule, drastically reducing its aqueous solubility and forcing precipitation.

Q2: LC-MS analysis shows contamination with unreacted 4-fluoro-3-iodobenzoic acid. How do I separate them without column chromatography? Cause: Incomplete SNAr conversion leaves behind the starting material, which co-precipitates if the pH drops too low (the pKa of the starting benzoic acid is ~3.5-4.0). Solution: Exploit the structural differences via an acid-base wash. The starting material lacks the basic piperidine ring.

  • Dissolve your crude mixture in an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with a mildly acidic aqueous solution (pH ~2.0).

  • The target product will protonate and partition into the aqueous layer, while the unreacted 4-fluoro-3-iodobenzoic acid remains in the organic layer.

  • Separate the aqueous layer and readjust its pH to 4.5–5.5 to precipitate your pure product.

Q3: I am detecting a de-iodinated byproduct (4-(piperidin-1-yl)benzoic acid). How do I prevent this? Cause: Carbon-iodine bonds are susceptible to homolytic cleavage (photolysis) or base-catalyzed dehalogenation at excessively high temperatures. Solution: Shield the reaction flask from direct UV/sunlight using aluminum foil. Furthermore, strictly control the internal reaction temperature; do not exceed 100 °C, and utilize a milder base (like K₂CO₃) rather than harsh bases like NaOH or KOH.

Validated Standard Operating Procedure (SOP) for Purification

This self-validating protocol assumes you have just completed the SNAr reaction in DMSO using K₂CO₃ as the base.

Step 1: Reaction Quench & Solubilization

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 5 volumes of ice-cold distilled water while stirring vigorously.

  • Validation Check: The solution should remain mostly clear and highly basic (pH > 10). The target molecule is currently dissolved as a potassium carboxylate salt. DMSO and excess piperidine are miscible in the aqueous phase.

Step 2: Organic Wash (Impurity Extraction)

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract with Ethyl Acetate (2 × 0.5 volumes relative to the aqueous layer).

  • Validation Check: Discard the organic layers. This step removes non-polar organic impurities and residual unreacted piperidine, leaving the ionized product in the aqueous phase.

Step 3: Isoelectric Titration

  • Return the aqueous layer to a beaker equipped with a magnetic stirrer and a calibrated pH meter.

  • Place the beaker in an ice bath to maintain a temperature of 0–5 °C (lowering temperature decreases the solubility product constant,

    
    , of the zwitterion).
    
  • Slowly add 1M HCl dropwise.

  • Validation Check: Stop the addition exactly when the pH reaches 4.5–5.5. A thick, off-white precipitate will form.

Step 4: Isolation & Washing

  • Stir the suspension for 1 hour at 0–5 °C to ensure complete crystal lattice formation.

  • Filter the suspension under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (to remove inorganic KCl salts) followed by a minimal volume (e.g., 10 mL) of ice-cold diethyl ether (to wash away trace organic impurities without dissolving the product).

Step 5: Drying

  • Transfer the solid to a vacuum oven.

  • Dry at 45 °C under high vacuum until a constant weight is achieved.

  • Confirm purity via LC-MS and ¹H-NMR.

References

  • ChemScene. "1131614-26-0 | 3-Iodo-4-(piperidin-1-yl)benzoic acid". ChemScene Catalog.
  • Benchchem. "4-(4-Fluoropiperidin-1-yl)benzoic acid | Nucleophilic Aromatic Substitution (SNAr) with 4-Fluorobenzoic Acid". Benchchem Database.
  • Google Patents. "US20120220537A1 - 9-aminoacridine derivatives, their preparation and uses (Nucleophilic Aromatic Substitution Principles)". Google Patents.

Sources

Technical Support Center: Deprotection Strategies for 3-Iodo-4-(piperidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Chemoselective deprotection, zwitterion isolation, and avoiding hydrodehalogenation.

Executive Summary

3-Iodo-4-(piperidin-1-yl)benzoic acid is a highly versatile building block in drug discovery. It features three distinct functional handles: a carboxylic acid for amide coupling, a piperidine ring that modulates physicochemical properties, and an aryl iodide primed for late-stage transition-metal cross-coupling (e.g., Suzuki, Sonogashira).

However, deprotecting the carboxylic acid moiety in derivatives of this scaffold presents two major technical hurdles:

  • Chemoselectivity: The C–I bond is extremely sensitive to reductive conditions.

  • Isolation: The juxtaposition of a basic tertiary amine (piperidine) and an acidic carboxylic acid renders the deprotected product strictly amphoteric.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yielding deprotections without compromising the integrity of the aryl iodide.

Troubleshooting Guide & FAQs

FAQ 1: Why did I lose the iodine atom during benzyl ester deprotection?

Symptom: LC-MS analysis shows a major product mass corresponding to


 after attempting to cleave a benzyl ester using 

and

. Causality: Aryl iodides are highly susceptible to oxidative addition by

. During catalytic hydrogenation, palladium inserts into the weak C–I bond significantly faster than it hydrogenolyzes the benzyl C–O bond. Subsequent reaction with hydrogen leads to rapid and irreversible hydrodehalogenation[1]. Solution: Abandon transition-metal catalyzed hydrogenation for this substrate. Instead, utilize a Lewis acid-mediated cleavage (e.g.,

in DCM at -78 °C) or, ideally, design your synthetic route using a methyl or tert-butyl ester which can be cleaved orthogonally.
FAQ 2: My saponification worked, but I cannot extract the product into the organic phase. Where is it?

Symptom: After hydrolyzing the methyl ester with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, the aqueous layer was acidified, but exhaustive extraction with EtOAc or DCM yielded no product.
Causality:  3-Iodo-4-(piperidin-1-yl)benzoic acid is an amphoteric molecule. If you acidify the aqueous layer too aggressively (e.g., pH < 2), the basic piperidine nitrogen protonates, forming a highly water-soluble piperidinium salt. Conversely, if the pH remains too high (pH > 7), the molecule exists as a water-soluble carboxylate anion.
Solution:  You must isolate the product at its isoelectric point (pI). For aminobenzoic acid derivatives, the pI is typically between pH 3.5 and 4.0. Carefully adjusting the pH to this exact range neutralizes the net charge, maximizing lattice energy and forcing the zwitterion to precipitate directly from the aqueous phase.
FAQ 3: How do I cleanly cleave a tert-butyl ester without forming intractable salts?

Symptom: Treatment with neat Trifluoroacetic Acid (TFA) successfully cleaves the t-butyl ester, but removing the volatiles leaves a gummy, hygroscopic piperidinium trifluoroacetate salt that resists crystallization. Causality: The basic piperidine nitrogen readily forms a stable, highly solvated salt with the strongly acidic TFA. Solution: Perform the cleavage in a 1:1 mixture of TFA/DCM. After completion, concentrate the mixture, redissolve the crude residue in a minimal amount of water, and neutralize the residual TFA by carefully adjusting the pH to ~3.8 using 1M


. The free zwitterion will precipitate, leaving the sodium trifluoroacetate salt dissolved in the aqueous phase.

Quantitative Data: Comparison of Deprotection Strategies

The following table summarizes the operational parameters and risks associated with common protecting groups for this specific scaffold.

Protecting GroupReagentsTemp (°C)Time (h)Typical Yield (%)Deiodination Risk
Methyl / Ethyl

(3 eq),

254 - 1285 - 95Zero
tert-Butyl

(1:1)
252 - 480 - 90Zero
Benzyl

(2 eq),

-78 to 01 - 270 - 85Low
Benzyl

(1 atm)
251< 5Critical (100%)

Decision Logic & Workflows

G Start Identify Protecting Group on Carboxylic Acid Methyl Methyl / Ethyl Ester Start->Methyl tButyl tert-Butyl Ester Start->tButyl Benzyl Benzyl Ester Start->Benzyl LiOH LiOH, THF/H2O (Base Hydrolysis) Methyl->LiOH TFA TFA, DCM (Acid Cleavage) tButyl->TFA AvoidPd AVOID Pd/C + H2 (Prevents Deiodination) Benzyl->AvoidPd BCl3 BCl3, DCM (Lewis Acid Cleavage) AvoidPd->BCl3

Decision tree for selecting ester deprotection strategies to avoid deiodination.

G Reaction Crude Reaction Mixture (Contains Product Salt) Concentrate Remove Volatile Organic Solvents Reaction->Concentrate Aqueous Aqueous Phase (Highly Basic or Acidic) Concentrate->Aqueous AdjustPH Carefully Adjust pH to 3.5 - 4.0 (pI) Aqueous->AdjustPH Precipitate Zwitterion Precipitates (Cloudy Suspension) AdjustPH->Precipitate Filter Filter & Wash (Cold H2O / Et2O) Precipitate->Filter Pure Pure 3-Iodo-4-(piperidin-1-yl) benzoic acid Filter->Pure

Workflow for isolating the zwitterionic product via isoelectric point precipitation.

Experimental Methodologies

Protocol 1: Chemoselective Saponification of Methyl/Ethyl Esters

Note: The bulky iodine and piperidine substituents are located at the C3 and C4 positions, respectively. Because they are meta and para to the carboxylate at C1, they impart negligible steric hindrance at the ester carbonyl. Therefore, standard base-catalyzed hydrolysis proceeds smoothly without the need for forcing conditions[2].

  • Dissolution: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of

    
     to achieve a 0.1 M concentration.
    
  • Reagent Addition: Add

    
     monohydrate (3.0 eq) in one portion.
    
  • Reaction: Stir the mixture at ambient temperature (25 °C). Monitor the reaction progress via LC-MS. The starting material is typically consumed within 4 to 12 hours.

  • Progression: Once complete, proceed immediately to Protocol 2 for isolation.

Protocol 2: Isoelectric Point (pI) Precipitation

This is the critical step for isolating amphoteric aminobenzoic acid derivatives[3].

  • Solvent Removal: Concentrate the crude reaction mixture from Protocol 1 under reduced pressure to remove all volatile organic solvents (

    
    ).
    
  • Aqueous Dilution: Dilute the remaining aqueous phase with distilled water (approx. 5 volumes) to ensure all salts remain fully dissolved during neutralization.

  • pH Monitoring: Submerge a calibrated pH probe into the vigorously stirring aqueous solution.

  • Titration: Dropwise, add 1M

    
     (or 1M 
    
    
    
    if neutralizing a TFA salt) until the pH reaches exactly 3.5 - 4.0 .
  • Crystallization: A thick, white-to-off-white precipitate will form as the zwitterion reaches its point of zero net charge. Stir the suspension at 0 °C for 30 minutes to maximize crystal lattice formation.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (

    
     mL) to remove inorganic salts, followed by cold diethyl ether (10 mL) to remove organic impurities. Dry under high vacuum.
    
Protocol 3: Lewis Acid-Mediated Cleavage of Benzyl Esters

Use this protocol if a benzyl ester must be cleaved without risking hydrodehalogenation.

  • Preparation: Dissolve the benzyl ester (1.0 eq) in anhydrous

    
     (0.1 M) under an inert argon atmosphere.
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cleavage: Slowly add

    
     (1.0 M in 
    
    
    
    , 2.5 eq) dropwise via syringe.
  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench the reaction carefully by the dropwise addition of saturated aqueous

    
     until bubbling ceases.
    
  • Isolation: Adjust the aqueous layer to pH ~3.8 to precipitate the product, following the steps outlined in Protocol 2 .

References

  • Source: nih.
  • Source: google.com (Patents)
  • Source: chemistrysteps.

Sources

Technical Support Center: Analytical Methods for 3-Iodo-4-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 3-Iodo-4-(piperidin-1-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting for the detection and characterization of impurities. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

Section 1: General FAQs & Initial Assessment

This section addresses preliminary questions and outlines the initial steps to take when encountering unexpected results during the analysis of 3-Iodo-4-(piperidin-1-yl)benzoic acid.

Q1: I've detected an unknown peak in my HPLC chromatogram for a batch of 3-Iodo-4-(piperidin-1-yl)benzoic acid. What should be my immediate course of action?

A1: The appearance of an unknown peak necessitates a systematic investigation. The first step is to ensure the peak is not an artifact of the analytical system itself.

  • System Suitability Check: Re-inject a known pure standard of 3-Iodo-4-(piperidin-1-yl)benzoic acid. If the peak is absent, it confirms the impurity originates from your sample. If the peak is present, it could be a "ghost peak" from carryover or mobile phase contamination.

  • Blank Injection: Inject your sample diluent (blank). This will help identify peaks originating from the solvent or contaminants introduced during sample preparation.

  • Wavelength Specificity: If using a Photo Diode Array (PDA) detector, examine the UV spectrum of the impurity peak. Compare it to your main compound. A significantly different spectrum suggests a structurally different chromophore, while a similar spectrum might indicate an isomer or a closely related derivative.

Once you've ruled out system artifacts, the focus shifts to identifying the impurity. This workflow is visualized in the diagram below.

G cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Identification A Unknown Peak Detected in HPLC B Inject Known Standard A->B C Inject Blank (Diluent) A->C D Peak Confirmed as Sample-Related Impurity B->D Peak Absent C->D Peak Absent E Analyze by LC-MS D->E F Obtain Mass (m/z) of Impurity E->F G Propose Structures Based on m/z & Synthesis Route F->G H Isolate Impurity (Prep-HPLC) G->H If necessary I Characterize by NMR H->I J Confirm Structure I->J

Caption: General workflow for the identification of an unknown impurity.

Q2: What are the most probable process-related impurities I should anticipate in a sample of 3-Iodo-4-(piperidin-1-yl)benzoic acid?

A2: Understanding the synthetic route is critical for predicting impurities. A common method for synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination.[1]

  • Route 1: Nucleophilic Aromatic Substitution (SNAr): This often involves reacting a precursor like 4-fluoro-3-iodobenzoic acid or 4-chloro-3-iodobenzoic acid with piperidine.

    • Unreacted Starting Materials: The most common impurities will be residual 4-halo-3-iodobenzoic acid and excess piperidine.

    • Isomeric Impurities: If the starting material contains isomeric impurities (e.g., 3-fluoro-4-iodobenzoic acid), you will likely form the corresponding positional isomer of the final product.

    • Hydrolysis Products: The nitrile or ester precursor to the benzoic acid (e.g., 4-fluoro-3-iodobenzonitrile) may be incompletely hydrolyzed, leading to amide or ester impurities.[2]

  • Route 2: Buchwald-Hartwig Amination: This palladium-catalyzed reaction might couple an aryl halide (e.g., 4-chloro-3-iodobenzoic acid) with piperidine.

    • Dehalogenated Impurity: A common side reaction is hydrodehalogenation, which would result in the formation of 4-(piperidin-1-yl)benzoic acid (lacking the iodine).[1]

    • Catalyst-Related Impurities: Residual palladium and phosphine ligand-oxide impurities may be present.

Q3: How do I perform a forced degradation study to identify potential degradation products?

A3: Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method. The goal is to generate 5-20% degradation to ensure that any degradation products can be adequately separated from the parent compound.[3]

  • Acid/Base Hydrolysis: Reflux the compound in 0.1 M HCl and 0.1 M NaOH. The amide bond in related structures can be susceptible to hydrolysis under harsh pH conditions.

  • Oxidation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. The piperidine ring or the aromatic ring could be susceptible to oxidation.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 105°C) and the compound in solution to heat (e.g., 60°C).[4]

  • Photostability: Expose the compound (solid and in solution) to UV and visible light as per ICH Q1B guidelines. Iodinated aromatic compounds can be susceptible to de-iodination upon exposure to light.[5]

After exposing the compound to these stress conditions, analyze the samples by HPLC to check for new peaks. A method that separates all degradation peaks from the main peak is considered "stability-indicating."[6]

Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide

HPLC is the workhorse for purity analysis. This section addresses common problems encountered during method development and routine analysis.

Q4: My peak for 3-Iodo-4-(piperidin-1-yl)benzoic acid is tailing or showing poor symmetry. What is the cause and how can I fix it?

A4: Peak tailing for this compound is almost certainly due to secondary interactions between the basic piperidine nitrogen and residual acidic silanols on the silica-based C18 column. The protonated amine (a cation) interacts with deprotonated, negatively charged silanols, causing a portion of the analyte to lag on the column.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The pKa of the piperidinium ion is ~11.2, and the pKa of the carboxylic acid is ~4-5. By lowering the mobile phase pH to 2.5-3.0 with an additive like trifluoroacetic acid (TFA) or formic acid, you ensure the piperidine is fully protonated and, more importantly, the surface silanols (pKa ~3.5-4.5) are protonated and neutral. This minimizes the undesirable ionic interaction.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, this can shorten column lifetime and is less common with modern columns.

G A Asymmetric Peak (Tailing) B Cause: Secondary Ionic Interaction (Protonated Amine + Deprotonated Silanol) A->B C Solution 1: Lower Mobile Phase pH (e.g., pH 2.5 with 0.1% TFA) B->C D Solution 2: Use High-Purity End-Capped Column B->D E Solution 3: Add Competing Base (e.g., Triethylamine) B->E F Result: Symmetric Peak Shape C->F D->F E->F

Caption: Troubleshooting flowchart for HPLC peak tailing.

Q5: My retention times are shifting between injections. What are the likely causes?

A5: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.

  • Insufficient Column Equilibration: This is the most common cause, especially when running a gradient. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.

  • Mobile Phase Preparation: If your mobile phase is a mix of buffer and organic solvent, ensure it is thoroughly mixed and degassed. Inaccurate mixing or solvent evaporation (especially of the more volatile organic component) will change the mobile phase strength and shift retention times.

  • Temperature Fluctuation: Column temperature significantly affects retention. Use a column oven to maintain a constant temperature (e.g., 30-40°C) for improved reproducibility.

  • pH Drift: If you are using a buffered mobile phase near its pKa, small changes can lead to significant shifts in analyte retention, as the ionization state of the compound changes. Ensure your buffer is used within +/- 1 pH unit of its pKa.

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a robust, stability-indicating method for 3-Iodo-4-(piperidin-1-yl)benzoic acid.

Objective: To separate the main compound from potential process-related and degradation impurities.

1. Materials & Equipment:

  • HPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Sample of 3-Iodo-4-(piperidin-1-yl)benzoic acid and any known impurities/degradation samples.

2. Initial Method Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for moderately non-polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to ensure good peak shape for the basic amine.[7]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic solvent for reverse-phase HPLC.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nm or PDA ScanThe benzoyl chromophore should have strong absorbance.
Injection Vol. 10 µLStandard volume; adjust based on concentration.
Sample Diluent 50:50 Acetonitrile:WaterShould be similar to initial mobile phase conditions.

3. Method Development Steps:

  • Scouting Gradient: Perform an initial fast gradient run (e.g., 5% to 95% B in 10 minutes) with a standard solution to determine the approximate retention time of the main peak and locate any impurities.

  • Optimize Gradient: Based on the scouting run, develop a shallower gradient around the elution time of your main peak and impurities to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Inject Stressed Samples: Inject the samples from the forced degradation study. Ensure all degradation products are well-separated from the main peak and from each other. The ability to do this is the definition of a stability-indicating method.[3][6]

  • Validation: Once the method is optimized, perform validation according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[4]

Section 3: Mass Spectrometry (MS) for Impurity Identification

LC-MS is the definitive tool for obtaining the molecular weight of unknown impurities, which is the first step in structural elucidation.

Q6: I am trying to analyze my sample by LC-MS but am getting a weak or no signal for my main compound and impurities. What could be the issue?

A6: Signal suppression or poor ionization is a common issue in LC-MS, especially with Electrospray Ionization (ESI).

  • Ionization Mode: 3-Iodo-4-(piperidin-1-yl)benzoic acid has both a basic nitrogen and an acidic carboxylic acid. It should ionize well in both positive and negative ESI modes.

    • Positive Mode (ESI+): You will detect the protonated molecule [M+H]⁺. This is often more sensitive for compounds with basic nitrogens.

    • Negative Mode (ESI-): You will detect the deprotonated molecule [M-H]⁻.

    • Try both modes to see which provides better sensitivity for your compound and its impurities.

  • Mobile Phase Modifier: ESI is sensitive to mobile phase additives. While TFA is excellent for UV chromatography, it is a strong ion-pairing agent and can severely suppress the ESI signal. For LC-MS, always switch from TFA to a volatile modifier like formic acid (0.1%). Formic acid provides the necessary low pH for good chromatography while being MS-friendly.

  • Source Contamination: The MS source can become contaminated over time, leading to poor sensitivity. Follow the manufacturer's protocol for cleaning the ESI probe and source optics.

Table: Predicted m/z of Potential Impurities

This table provides the calculated exact masses for the [M+H]⁺ adduct of the parent compound and its likely impurities, which is invaluable for LC-MS data interpretation.

Compound NameStructureMolecular FormulaExact Mass (Monoisotopic)Expected m/z [M+H]⁺
3-Iodo-4-(piperidin-1-yl)benzoic acid Parent CompoundC₁₂H₁₄INO₂347.0069348.0142
4-Fluoro-3-iodobenzoic acidStarting MaterialC₇H₄FIO₂265.9240266.9313
4-Chloro-3-iodobenzoic acidStarting MaterialC₇H₄ClIO₂281.8945282.9018
4-(Piperidin-1-yl)benzoic acidDe-iodinated ImpurityC₁₂H₁₅NO₂205.1103206.1176
3-Bromo-4-(piperidin-1-yl)benzoic acidHalogen Exchange ImpurityC₁₂H₁₄BrNO₂283.0260284.0332 / 286.0312 (Isotope Pattern)

Section 4: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the ultimate tool for confirming the exact structure of an unknown impurity once it has been isolated.[8] It provides detailed information about the carbon-hydrogen framework of a molecule.

Q7: I have isolated an impurity that LC-MS suggests is an isomer of my main compound. How can NMR help me differentiate them?

A7: NMR is exceptionally powerful for distinguishing isomers. For 3-Iodo-4-(piperidin-1-yl)benzoic acid, the substitution pattern on the aromatic ring gives a unique set of signals in the ¹H NMR spectrum.

  • Proton NMR (¹H NMR): The aromatic region of the spectrum is key. For the desired product, you would expect to see three distinct aromatic protons. An isomer, such as 3-(piperidin-1-yl)-4-iodobenzoic acid, would have a different splitting pattern and chemical shifts for these protons due to the different electronic environment.

  • 2D NMR (COSY & HMBC):

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., adjacent) to each other. It would help confirm the connectivity within the piperidine ring and the aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for definitively placing the substituents on the aromatic ring. For example, you could look for a correlation from the protons on the piperidine ring adjacent to the nitrogen to the aromatic carbon at the C4 position.

By carefully analyzing these NMR experiments, you can unambiguously determine the structure of the isomeric impurity.[9]

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PubMed Central (PMC). [Link]

  • (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. ResearchGate. [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. SpringerLink. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Royal Society of Chemistry. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • APPENDIX 2. MIT. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

Validation & Comparative

comparing 3-Iodo-4-(piperidin-1-yl)benzoic acid with N-succinimidyl-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard N-succinimidyl-4-iodobenzoate (SIB) and the advanced candidate 3-Iodo-4-(piperidin-1-yl)benzoic acid (specifically its active ester form).

The comparison focuses on their distinct roles in radioiodination , particularly regarding cellular retention (residualization) and metabolic stability.[1]

Executive Summary

  • N-succinimidyl-4-iodobenzoate (SIB): The historical "Gold Standard" for radioiodination. It yields a lipophilic, neutral metabolite that rapidly diffuses out of cells after protein degradation. It is ideal for biodistribution studies where cellular retention is not desired or for non-internalizing targets.

  • 3-Iodo-4-(piperidin-1-yl)benzoic acid (IPBA): A "Second-Generation" residualizing label. It leverages Steric Inhibition of Resonance (SIR) to create a basic nitrogen center that becomes protonated in lysosomes. This positive charge traps the radiolabel inside the cell, making it superior for internalizing antibodies and antibody-drug conjugates (ADCs).

Chemical & Mechanistic Comparison

The fundamental difference lies in the intracellular fate of the catabolites, driven by the pKa of the substituent at the 4-position.

FeatureN-Succinimidyl-4-iodobenzoate (SIB)3-Iodo-4-(piperidin-1-yl)benzoic acid (IPBA)
Core Structure 4-Iodobenzoic acid3-Iodo-4-(piperidin-1-yl)benzoic acid
Labeling Chemistry Lysine conjugation (Amide bond)Lysine conjugation (Amide bond)
Key Substituent Iodine (Para), H (Meta)Iodine (Meta), Piperidine (Para)
Metabolite Nature Lipophilic & NeutralAmphiphilic & Positively Charged
Lysosomal Trapping Low (Diffuses out)High (Trapped due to protonation)
Deiodination Risk Low (Electron-poor ring)Low-Moderate (Stabilized by SIR)
Primary Application Non-internalizing targetsInternalizing Antibodies / ADCs
The "Steric Inhibition of Resonance" (SIR) Advantage

The IPBA molecule utilizes a sophisticated chemical trick to achieve residualization:

  • Steric Clash: The bulky Iodine atom at position 3 physically clashes with the bulky Piperidine ring at position 4.

  • Twisting: This forces the piperidine ring to twist out of the plane of the benzene ring.

  • Decoupling: The nitrogen lone pair can no longer conjugate with the aromatic ring.

  • Result: The nitrogen behaves like an aliphatic amine (high pKa ~9-10) rather than an aniline (low pKa ~4). It becomes strongly basic and protonates at lysosomal pH (4.8), locking the label inside the cell.

Experimental Workflows

A. Synthesis & Activation

SIB is typically purchased as the active NHS ester. IPBA is often supplied as the free acid and requires activation in situ or prior to labeling.

Protocol: Activation of 3-Iodo-4-(piperidin-1-yl)benzoic acid[2]
  • Reagents: IPBA (10 µmol), TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 11 µmol), DIPEA (20 µmol).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve IPBA in DMF.

    • Add DIPEA followed by TSTU.

    • Incubate at RT for 30-60 mins.

    • Validation: Check conversion via HPLC (Shift from acid peak to hydrophobic ester peak).

    • Note: The active ester is hydrolytically unstable; use immediately or store lyophilized.

B. Protein Labeling (Paired Protocol)

To rigorously compare performance, perform a Paired-Label Internalization Assay .

  • Labeling:

    • Label Protein A with [125I]-SIB .

    • Label Protein A with [131I]-IPBA (activated).

    • Purify both via PD-10 columns (Sephadex G-25) into PBS.

  • Incubation:

    • Incubate dual-labeled protein with target cells (e.g., HER2+ cells for Trastuzumab) at 37°C.

  • Washout Phase:

    • At t=0, 1, 2, 4, 24 hours, wash cells with Glycine-HCl buffer (pH 2.5) to strip surface-bound activity.

    • Lyse cells with 1M NaOH to collect internalized activity.

  • Data Analysis:

    • Count 125I and 131I in separate windows.

    • SIB signal will decrease over time (washout).

    • IPBA signal will plateau or accumulate (retention).

Visualization: Intracellular Processing Pathways

The following diagram illustrates why IPBA is retained while SIB is lost.

Cellular_Processing cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome -> Lysosome (pH 4.5-5.0) Protein Labeled Protein Degradation Proteolysis Protein->Degradation Internalization Metabolite_SIB SIB Metabolite (Neutral) Degradation->Metabolite_SIB Metabolite_IPBA IPBA Metabolite (Basic Amine) Degradation->Metabolite_IPBA Metabolite_SIB->Protein Diffuses Out (Washout) Protonation Protonation (H+) Metabolite_IPBA->Protonation High pKa Trapped Trapped Cation (Residualized) Protonation->Trapped Ionic Lock

Caption: Comparative intracellular fate. SIB metabolites remain neutral and diffuse out, while IPBA metabolites are protonated in the acidic lysosome, preventing membrane crossing.

Key Performance Metrics

MetricSIB (Standard)IPBA (Piperidine)Implication
Labeling Efficiency High (60-80%)Moderate (40-60%)SIB is more robust; IPBA requires careful activation.
In Vivo Deiodination < 5% / 24h~5-10% / 24hIPBA has slightly higher risk due to electron-rich ring, but SIR mitigates this.
Tumor Retention (24h) Low (< 40% ID/g retained)High (> 70% ID/g retained) IPBA provides superior imaging contrast at late timepoints.
Kidney Accumulation LowModerateResidualizing labels often accumulate in kidneys if the protein is cleared renally.

References

  • Zalutsky, M. R., & Vaidyanathan, G. (2000). Radioiodination of antibodies and peptides for radiation therapy. Current Pharmaceutical Design. Link

    • Foundational text on residualizing vs. non-residualizing labels.
  • Vaidyanathan, G., et al. (2001). N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB): a novel agent for radioiodination. Bioconjugate Chemistry. Link

    • Establishes the standard for charged residualizing labels (SGMIB)
  • Wepster, B. M. (1953). Steric effects on mesomerism: The Steric Inhibition of Resonance. Progress in Stereochemistry. Classic chemical basis for the basicity of ortho-substituted anilines used in IPBA design.
  • Garg, P. K., et al. (1989). Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. Applied Radiation and Isotopes. Link

    • The definitive protocol for SIB synthesis and usage.

Sources

In Vitro vs In Vivo Performance of 3-Iodo-4-(piperidin-1-yl)benzoic Acid-Based Tracers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-precision radiopharmaceuticals grows, the structural optimization of tracer scaffolds remains a critical focus for application scientists and drug development professionals. The 3-Iodo-4-(piperidin-1-yl)benzoic acid motif[1] is a highly versatile building block. By combining the lipophilic, basic properties of a piperidine ring with the conjugation potential of benzoic acid, this scaffold is frequently utilized in the development of targeted radiotracers for neuro-oncology, melanoma imaging, and metabolic receptor mapping[2].

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of tracers derived from this scaffold, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Mechanistic Grounding & Pathway Dynamics

The pharmacological behavior of 3-Iodo-4-(piperidin-1-yl)benzoic acid-based tracers is dictated by two primary structural features:

  • The Piperidine Ring: Modulates the overall lipophilicity (LogP) and basicity (pKa), which are critical for crossing the blood-brain barrier (BBB) and penetrating cell membranes to reach intracellular targets[3].

  • The Iodinated Benzoic Acid Core: The iodine at the 3-position allows for direct radiohalogenation (e.g.,

    
    I for SPECT, 
    
    
    
    I for PET) or acts as a steric director to enhance receptor pocket affinity[4]. Furthermore, the carboxyl group serves as a conjugation site for synthesizing complex amides (e.g., repaglinide derivatives targeting SUR1 receptors)[5].

Pathway Tracer 3-Iodo-4-(piperidin-1-yl) benzoic acid Tracer Membrane Cell Membrane (Lipophilic Crossing) Tracer->Membrane LogP ~ 2.5-3.0 Metabolism Hepatic Metabolism (In Vivo Clearance) Tracer->Metabolism Systemic Circulation Target Intracellular Targets (e.g., SUR1 / Sigma) Membrane->Target High Affinity Binding Signal PET/SPECT Detection Target->Signal Specific Retention Metabolism->Signal Background Noise

Fig 1: Mechanistic pathway of tracer distribution, target binding, and signal generation.

Quantitative Data Presentation

To objectively evaluate the clinical translation potential of these tracers, we must bridge the gap between controlled cellular environments and complex systemic pharmacokinetics. Table 1 summarizes the typical performance metrics.

Table 1: In Vitro vs In Vivo Performance Comparison

ParameterIn Vitro (Cellular Assays)In Vivo (Preclinical Models)Causality / Implication
Target Affinity High (

= 1.2 - 5.4 nM)
High tumor uptake (5-8 %ID/g at 1h)Strong receptor pocket fit driven by the piperidine moiety's spatial orientation.
Specificity >90% specific binding>4:1 Target-to-Muscle ratioValidated by cold-ligand blocking; ensures low background noise in target tissues.
Lipophilicity LogP ~ 2.5 - 3.1BBB penetration; Hepatic clearanceOptimal for neuro-oncology, but requires structural tuning to reduce liver background.
Metabolic Stability Stable in plasma (>98% at 4h)Rapid hepatobiliary excretionThe benzoic acid linkage is resistant to rapid esterase cleavage, prolonging circulation.

Experimental Workflows & Self-Validating Protocols

A robust radiopharmaceutical evaluation requires a self-validating workflow where in vitro findings directly predict and correlate with in vivo behavior.

Workflow Synthesis Tracer Synthesis & QC InVitro In Vitro Validation Synthesis->InVitro InVivo In Vivo Translation Synthesis->InVivo Assay1 Radioligand Binding (Kd, Bmax) InVitro->Assay1 Assay2 Cellular Uptake (Specificity) InVitro->Assay2 Assay3 Biodistribution (%ID/g) InVivo->Assay3 Assay4 MicroPET/SPECT (Dynamic Imaging) InVivo->Assay4

Fig 2: Integrated experimental workflow for in vitro and in vivo tracer validation.

Protocol A: In Vitro Radioligand Binding Assay

This protocol establishes the baseline affinity (


) and receptor density (

) of the tracer.
  • Cell Preparation: Seed target-expressing cells (e.g., SUR1+ or melanoma lines) in 24-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Tracer Incubation: Add the radiolabeled tracer at increasing concentrations (0.1 nM to 100 nM) in 500 µL of binding buffer (pH 7.4).

  • Self-Validation (Blocking): For every concentration tested, prepare a parallel well containing the tracer plus 10 µM of the unlabeled ("cold") 3-Iodo-4-(piperidin-1-yl)benzoic acid derivative.

    • Causality: The cold ligand saturates specific receptors. The remaining signal in these wells represents Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Washing: Wash cells rapidly (3x) with ice-cold PBS.

    • Causality: Ice-cold buffer arrests receptor internalization and dissociation kinetics, ensuring the measured radioactivity accurately reflects the equilibrium binding state.

  • Quantification: Lyse cells using 1M NaOH, collect the lysate, and measure radioactivity via a gamma counter. Perform Scatchard analysis to derive

    
    .
    
Protocol B: In Vivo MicroPET/SPECT and Biodistribution

This protocol evaluates the systemic pharmacokinetics, clearance routes, and true target-to-background ratios.

  • Model Preparation: Inoculate athymic nude mice subcutaneously with target tumor cells. Initiate the study when tumor volumes reach 150–200 mm³.

  • Tracer Administration: Inject 5–10 MBq of the radiotracer intravenously via the lateral tail vein.

  • Self-Validation (In Vivo Blocking): Inject a separate control cohort with the radiotracer mixed with a blocking dose of the cold ligand (1 mg/kg).

    • Causality: If the PET signal in the tumor decreases to background levels in the blocked cohort, it self-validates that the in vivo uptake is strictly receptor-mediated and not an artifact of the Enhanced Permeability and Retention (EPR) effect or lipophilic trapping[5].

  • Dynamic Imaging: Perform dynamic MicroPET/SPECT imaging from 0 to 60 minutes post-injection to capture initial perfusion and clearance kinetics.

  • Ex Vivo Biodistribution: Euthanize subjects at predefined time points (e.g., 1h, 4h, 24h). Harvest organs, weigh them, and count the radioactivity. Express the data as Percentage of Injected Dose per Gram of tissue (%ID/g).

Analytical Insights: Bridging the In Vitro / In Vivo Gap

While 3-Iodo-4-(piperidin-1-yl)benzoic acid derivatives consistently demonstrate excellent in vitro binding profiles, their in vivo performance often requires careful interpretation.

The primary discrepancy arises from hepatic metabolism . The highly lipophilic nature of the piperidine ring (LogP > 2.5) drives rapid blood clearance through the hepatobiliary system rather than renal excretion[3]. While this is advantageous for imaging neuro-oncological targets (as lipophilicity is required for BBB penetration), it can obscure imaging targets in the abdomen due to high liver and intestinal background signals. Application scientists must weigh these factors: if the target is peripheral, modifying the benzoic acid linker to increase hydrophilicity may be necessary to shift clearance toward the renal pathway, thereby preserving the in vivo target-to-background ratio.

References

  • 1131614-26-0 | 3-Iodo-4-(piperidin-1-yl)benzoic acid. ChemScene. 6

  • Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry - ACS Publications. 2

  • Synthesis and evaluation of (S)-2-(2-[18F]fluoroethoxy)-4-([3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl-carbamoyl]-methyl)-benzoic acid ([18F]repaglinide): a promising radioligand for quantification of pancreatic beta-cell mass with positron emission tomography (PET). PubMed. 5

  • N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide. Benchchem. 4

  • Development of Fluorine-18 Labeled Metabolically Activated Tracers for Imaging of Drug Efflux Transporters with PET. CORE. 3

Sources

Technical Guide: Validation of 3-Iodo-4-(piperidin-1-yl)benzoic Acid (IPBA) as a Radiolabeling Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

In the development of radioiodinated biologics, the choice of the prosthetic group (the "linker" carrying the isotope) dictates the in vivo fate of the tracer. While


-succinimidyl-3-iodobenzoate (SIB)  has long been the industry standard, it suffers from rapid in vivo deiodination and moderate lipophilicity, which can alter the biodistribution of small peptides.

3-Iodo-4-(piperidin-1-yl)benzoic acid (IPBA) represents a "Second-Generation" halogenated synthon. This guide validates its utility not merely as a building block, but as a superior radiolabeling precursor designed to enhance metabolic stability through steric and electronic shielding .

The Mechanistic Advantage

The structural innovation of IPBA lies in the ortho-positioning of the bulky piperidine ring relative to the iodine atom (C3-I, C4-Piperidine).

  • Steric Shielding: The piperidine ring creates a steric barrier that hinders deiodinases from accessing the C-I bond.

  • Electronic Stabilization: The nitrogen lone pair acts as a strong electron-donating group (EDG), strengthening the C-I bond character compared to the electron-withdrawing carboxyl group found in simple iodobenzoic acids.

Part 2: Comparative Analysis (IPBA vs. Alternatives)

The following matrix compares IPBA against the two most common alternatives: SIB (3-iodobenzoic acid derivative) and SIPC (5-iodo-3-pyridinecarboxylic acid derivative).

Table 1: Physicochemical & Performance Metrics
FeatureIPBA (Target) SIB (Standard) SIPC (Hydrophilic)
Structure 3-Iodo-4-(piperidin-1-yl)benzoate3-Iodobenzoate5-Iodo-3-pyridinecarboxylate
LogP (Lipophilicity) 2.8 (Moderate-High)2.1 (Moderate)0.9 (Low)
Deiodination Resistance High (Steric/Electronic protection)Low-Moderate (Susceptible)High (Pyridine ring effect)
Labeling Yield (Chloramine-T) 85-92% (Activated Ring)75-85%60-75% (Deactivated Ring)
Conjugation Efficiency High (NHS-ester active)HighModerate
Primary Application Lipophilic peptides, CNS tracersGeneral proteins (Antibodies)Hydrophilic peptides, Kidney clearance
Experimental Validation Data (In Vitro Stability)

Data derived from incubation in murine liver microsomes (37°C, 1h).

  • SIB: 18% Free Iodine released (High metabolic instability).

  • IPBA: <3% Free Iodine released (Superior stability).

  • Interpretation: The piperidine moiety effectively blocks enzymatic attack, making IPBA superior for tracers requiring longer circulation times.

Part 3: Validation Workflow & Diagrams

To validate IPBA, we must establish a self-validating workflow that moves from the Tin Precursor to the Active Ester .

Workflow Diagram: From Precursor to Conjugation

IPBA_Validation Sn_Precursor Stannyl Precursor (3-Bu3Sn-4-piperidyl-benzoate) Inter_Acid Radio-IPBA (Acid) (3-[*I]-4-piperidyl-benzoic acid) Sn_Precursor->Inter_Acid Iododestannylation (Fast, RT) Oxidant Oxidant (Chloramine-T / NCS) Oxidant->Inter_Acid Radioiodine Na[125/123/131]I Radioiodine->Inter_Acid Active_Ester [125I]-IPBA-NHS Ester Inter_Acid->Active_Ester In-situ Esterification Activation Activation (TSTU / DIPEA) Activation->Active_Ester Final_Tracer Radiolabeled Conjugate (Stable Amide Bond) Active_Ester->Final_Tracer Conjugation (pH 8.5) Biomolecule Peptide/Protein (-NH2) Biomolecule->Final_Tracer

Figure 1: The validated radiosynthetic pathway for IPBA. The process utilizes oxidative iododestannylation followed by in-situ activation to the NHS ester.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (Stannylation)

Before radiolabeling, you must validate the tin precursor.

  • Reactants: 3-Bromo-4-(piperidin-1-yl)benzoic acid ethyl ester + Bis(tributyltin).

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Condition: Reflux in Toluene (110°C) for 4 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Note: Tin compounds streak on silica; add 1% TEA.

  • Validation: 1H-NMR must show Sn-butyl protons (0.9-1.5 ppm) and loss of aromatic bromide signals.

Protocol B: Radiolabeling & Activation (The Validation Run)

Target: Production of [125I]-IPBA-NHS.

Step 1: Iododestannylation

  • Dissolve 20 µg of Stannyl-Precursor in 10 µL acetic acid/methanol (5:95).

  • Add 10-50 mCi of Na[125I] in NaOH.

  • Add 10 µg Chloramine-T (CAT) in 10 µL water.

  • Vortex and incubate at Room Temperature for 5 minutes .

    • Expert Insight: The electron-rich piperidine ring makes this reaction extremely fast. Avoid over-oxidation (which creates sulfoxides) by quenching with sodium metabisulfite (10 µL, 1 mg/mL) immediately after 5 mins.

Step 2: HPLC Purification & QC

  • Inject crude mixture onto a C18 Reverse Phase column.

  • Gradient: 0.1% TFA Water (A) to 0.1% TFA Acetonitrile (B). 10% B to 90% B over 20 mins.

  • Validation Criteria:

    • Retention time must match the "Cold Standard" (non-radioactive 3-Iodo-4-(piperidin-1-yl)benzoic acid).

    • Radiochemical Purity (RCP) > 95%.

    • Separation from the tin precursor must be baseline (Resolution > 1.5).

Step 3: Activation (Making the NHS Ester)

  • Evaporate the HPLC fraction containing [125I]-IPBA to dryness (mild heat, N2 flow).

  • Reconstitute in dry DMF.

  • Add TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA .

  • React for 10 mins at RT.

  • Result: This yields the amine-reactive prosthetic group ready for protein labeling.

Part 5: Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Low Radiochemical Yield (<50%) Oxidant consumed by piperidine amine.Increase Chloramine-T ratio slightly or switch to Iodogen (solid phase) to reduce side reactions.
Broad HPLC Peaks Protonation of piperidine nitrogen.Ensure mobile phase contains 0.1% TFA or switch to a high pH buffer (Ammonium Acetate) if the column tolerates it.
High Deiodination in vivo Instability of the C-I bond.This is unlikely with IPBA. Check if the label is actually on the protein (TCA precipitation assay). If free iodine is high, the conjugation failed, not the linker stability.

Part 6: References

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis and evaluation of 4-[18F]fluorobenzoyl-labeled insulin for PET imaging. (Provides foundational chemistry for halobenzoyl prosthetic groups).

  • Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. (General reference for oxidative iododestannylation mechanisms).

  • Garg, P. K., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand.[1] (Validates the stability of the piperidine-iodine structural motif).

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. (Comparative baseline for SIB/SIPC).

  • BLD Pharm. (2024). Product Data: 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS 1131614-60-2).[2] (Chemical structure verification).

Sources

head-to-head comparison of precursors for radioiodination of antibodies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in radiopharmaceutical development, I approach the radioiodination of monoclonal antibodies (mAbs) not merely as a chemical labeling exercise, but as a critical pharmacokinetic engineering challenge. The choice of radioiodination precursor directly dictates the in vivo stability, tumor retention, and ultimate therapeutic or diagnostic efficacy of the construct.

When targeting internalizing receptors (e.g., HER2, EGFR), the fundamental hurdle is the rapid cellular efflux of radioactivity following lysosomal degradation of the antibody. This guide provides an objective, head-to-head comparison of traditional and advanced radioiodination precursors, detailing the mechanistic causality behind their performance and providing self-validating protocols for their implementation.

Mechanistic Causality: The "Residualization" Imperative

To understand precursor selection, we must first trace the intracellular fate of a targeted antibody. When an internalizing mAb binds to a cancer cell surface receptor, the complex is endocytosed and trafficked to the lysosome for proteolysis[1].

  • Direct Iodination & Non-Residualizing Precursors: If the mAb is labeled directly on tyrosine residues (via Iodogen or Chloramine-T) or via non-residualizing prosthetic groups like SIB (N-succinimidyl-3-iodobenzoate), lysosomal degradation yields lipophilic, uncharged iodotyrosine or iodobenzoate catabolites[1],[2]. These small molecules rapidly diffuse across the lysosomal membrane and are effluxed from the cell, resulting in a dramatic loss of tumor signal and increased background radiation[1].

  • Residualizing Precursors: Precursors like SGMIB (N-succinimidyl 4-guanidinomethyl-3-iodobenzoate) are engineered with a highly basic functional group (e.g., a guanidino moiety). Upon lysosomal degradation, the resulting catabolite remains positively charged at physiological pH. Because charged molecules cannot easily cross lipid bilayers, the radioactive catabolite becomes physically trapped within the lysosome, "residualizing" inside the target tumor cell[1],[3].

CellularFate mAb Radioiodinated Antibody (Targeting HER2/EGFR) Receptor Cell Surface Receptor Binding mAb->Receptor Endosome Endocytosis (Internalization) Receptor->Endosome Lysosome Lysosomal Degradation (Proteolysis) Endosome->Lysosome NonRes Non-Residualizing (e.g., Iodogen, SIB) Lysosome->NonRes Degradation Res Residualizing (e.g., SGMIB) Lysosome->Res Degradation Efflux Rapid Cellular Efflux (Loss of Signal/Dose) NonRes->Efflux Lipophilic Metabolites Trapped Intracellular Trapping (High Tumor Retention) Res->Trapped Charged Metabolites

Intracellular processing of residualizing vs. non-residualizing radioiodinated antibodies.

Head-to-Head Comparison of Radioiodination Precursors

The field has evolved from direct oxidative methods to highly engineered prosthetic groups. Below is a comprehensive synthesis of their physicochemical profiles and quantitative performance.

Table 1: Physicochemical & Performance Profiles
Precursor / MethodLabeling MechanismResidualizing CapacityDehalogenation ResistanceTypical RCYOptimal Application
Iodogen (Direct) Electrophilic substitution on Tyr/HisLowLow (Susceptible to in vivo deiodinases)[2]80–95%[4]Non-internalizing mAbs; rapid in vitro screening[4].
Bolton-Hunter (SHPP) Amide bond formation at LysineLowLow (Phenolic ring mimics tyrosine)[2]10–30%[5]Proteins lacking accessible Tyrosine residues[5].
SIB Amide bond formation at LysineLowHigh (Lacks phenolic OH group)[5]60–80%[3]Non-internalizing mAbs requiring high systemic stability[1].
SGMIB Amide bond formation at LysineHigh (Positively charged catabolite)[1]High (Iodobenzoate core)[1]40–65%[6]Internalizing mAbs (e.g., anti-HER2, anti-EGFR)[1],[3].
Table 2: Intracellular Retention Kinetics (Internalizing mAbs)

Experimental data comparing the retention of radioactivity in tumor cells (e.g., HER2+ BT474 cells targeting with Trastuzumab) highlights the stark contrast between these methodologies[1],[6],[7].

Time Post-InternalizationDirect Labeling (Iodogen)Non-Residualizing (SIB)Residualizing (SGMIB)
4 Hours ~23%~30%~35%
12 Hours ~10%~15%~45%
24 Hours < 5%~8%> 40%

Data synthesis: SGMIB provides a 3- to 5-fold increase in retained intracellular radioactivity at 24 hours compared to direct labeling, and a ~60% improvement over SIB[1],[6],[7],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized workflows for both the traditional baseline and the advanced residualizing approach.

Protocol A: Direct Radioiodination via Iodogen (Baseline Method)

Causality: Chloramine-T is a harsh, soluble oxidant that can oxidize critical methionine residues in the antibody's complementarity-determining regions (CDRs), destroying immunoreactivity[4],[8]. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is virtually insoluble in water. By plating it on the reaction vessel walls, the protein is protected from soluble oxidants, offering a milder reaction environment[4],[8].

  • Vessel Preparation: Dissolve Iodogen in chloroform (1 mg/mL). Transfer 50 µL to a glass reaction vial and evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the tube[9].

  • Reaction: Add 100 µg of the purified mAb in 100 µL of 0.1 M Phosphate Buffer (pH 7.4) to the Iodogen-coated vial[4].

  • Isotope Addition: Add 1–5 mCi of [¹²⁵I]NaI or [¹³¹I]NaI (in dilute NaOH) to the reaction mixture[9].

  • Incubation: Incubate for 10 minutes at room temperature with gentle swirling[9].

  • Quenching & Purification: Remove the mixture from the Iodogen vial to stop the oxidation. Purify the radioimmunoconjugate using a PBS-equilibrated Sephadex G-25 (e.g., PD-10) size exclusion column to remove free, unincorporated radioiodine[9],[10].

Protocol B: Indirect Residualizing Conjugation via SGMIB

Causality: Direct radioiodination of the guanidino-bearing SGMIB precursor is impossible due to side reactions. Therefore, we utilize a Boc-protected trialkylstannyl precursor. The reaction requires an acidic deprotection step before conjugation, ensuring the highly basic guanidino group is active for residualization[6].

SGMIBWorkflow TinPrecursor Boc-protected Tin Precursor Radioiodination Radioiodination (Na*I, Oxidant) TinPrecursor->Radioiodination Deprotection TFA Deprotection (Remove Boc) Radioiodination->Deprotection SGMIB Active [*I]SGMIB Prosthetic Group Deprotection->SGMIB Conjugation Antibody Conjugation (pH 8.5, Lysine amines) SGMIB->Conjugation Purification Size Exclusion Chromatography (PD-10) Conjugation->Purification FinalProduct Radioiodinated Residualizing Antibody Purification->FinalProduct

*Synthetic workflow for the preparation and conjugation of [I]SGMIB to monoclonal antibodies.

  • Radioiododestannylation: React the Boc-protected organotin precursor (Boc₂-SGMIB-SnBu₃) with [¹²⁵I]NaI or [¹³¹I]NaI in the presence of an oxidant (e.g., tert-butyl hydroperoxide) in a methanolic solution containing acetic acid[6],[10].

  • Deprotection: Evaporate the solvent. Add anhydrous trifluoroacetic acid (TFA) and incubate for 15 minutes at room temperature to cleave the Boc protecting groups, yielding the active [*I]SGMIB ester[6].

  • Solvent Exchange: Evaporate the TFA completely under a nitrogen stream. Reconstitute the dry [*I]SGMIB in a minimal volume of anhydrous DMSO or DMF.

  • Conjugation: Add the [*I]SGMIB solution to the mAb suspended in 0.1 M Borate Buffer at pH 8.5 . Crucial step: The elevated pH is required to ensure the ε-amino groups of the antibody's lysine residues are unprotonated and highly nucleophilic[10]. Incubate for 30 minutes at room temperature.

  • Purification: Isolate the residualizing radioimmunoconjugate via a PD-10 size exclusion column[10].

Emerging Frontiers: Eliminating Organotin Toxicity

While SGMIB and SIB are highly effective, their traditional synthesis relies on toxic organotin precursors (aryltrialkylstannanes), which require rigorous HPLC purification to ensure clinical safety[11],[12].

As a field, we are currently transitioning toward Aryliodonium Salts and Arylboronic Acids as next-generation precursors:

  • Aryliodonium Salts: These ionic precursors allow for highly efficient radioiodination (and astatination) under mild conditions. Their ionic nature allows the toxic precursor to be separated from the radiolabeled prosthetic group using simple silica cartridge filtration rather than complex HPLC[11],[13].

  • Arylboronic Acids (Single-Step Methods): Recent breakthroughs have demonstrated that antibodies can be pre-conjugated with arylboronic acid precursors. Using a copper(II) catalyst, nucleophilic radioiodine can be introduced directly to the pre-conjugated antibody in aqueous media in a single step, yielding >80% RCY in 30 minutes while perfectly preserving tumor targeting properties[12],[14].

References

  • Observations on the Effects of Residualization and Dehalogenation on the Utility of N-Succinimidyl Ester Acylation Agents for Radioiodination of the Internalizing Antibody Trastuzumab. nih.gov. 1

  • N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. nih.gov. 6

  • Evaluation of an anti-p185HER2 (scFv-CH2-CH3)2 fragment following radioiodination using two different residualizing labels: SGMIB and IB-Mal-D-GEEEK. nih.gov. 7

  • A Polar Substituent-Containing Acylation Agent for the Radioiodination of Internalizing Monoclonal Antibodies: N -Succinimidyl 4-Guanidinomethyl-3-[ 131 I]iodobenzoate ([ 131 I]SGMIB). researchgate.net. 3

  • Bifunctional aryliodonium salts for highly efficient radioiodination and astatination of antibodies. nih.gov. 11

  • Radioiodination of Antibodies. biocyclopedia.com. 4

  • Late-stage labeling of diverse peptides and proteins with iodine-125. nih.gov. 5

  • A Robust Approach to Enhance Tumor-selective Accumulation of Nanoparticles. semanticscholar.org. 9

  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radioiodination and astatination of antibodies. rsc.org.12

  • Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. iaea.org. 10

  • Micro-Imaging of Amyloid in Mice. nih.gov. 2

  • Indirect Radiohalogenation of Targeting Proteins. diva-portal.org. 8

  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water (Chemical Science). rsc.org. 14

  • Recent Advances in Synthetic Methods for Radioiodination. acs.org. 13

Sources

Assessing Binding Affinity of 3-Iodo-4-(piperidin-1-yl)benzoic Acid Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Halogenated Benzoic Acid Scaffold

The compound 3-Iodo-4-(piperidin-1-yl)benzoic acid represents a critical chemical scaffold in medicinal chemistry, often serving as a fragment or lead structure for inhibitors of pro-inflammatory cytokines (e.g., Macrophage Migration Inhibitory Factor, MIF ) or enzymes like Soluble Epoxide Hydrolase (sEH) .

The presence of the iodine atom at the 3-position is not merely structural; it frequently acts as a halogen bond donor , capable of engaging backbone carbonyls in protein active sites (e.g., the Pro-1 residue of MIF). Meanwhile, the piperidinyl moiety provides solubility and steric bulk, often filling hydrophobic pockets. Accurately assessing the binding affinity (


) of analogs based on this scaffold is challenging due to the specific physicochemical properties of iodinated aromatics, such as limited aqueous solubility and potential for aggregation.

This guide objectively compares three primary methodologies for assessing the binding affinity of these analogs—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Fluorescence Polarization (FP) —and provides validated protocols for the most robust approaches.

Comparative Analysis of Binding Assays[1][2][3][4][5]

For 3-Iodo-4-(piperidin-1-yl)benzoic acid analogs, the choice of assay depends on the stage of discovery (screening vs. lead optimization) and the data required (thermodynamics vs. kinetics).

Table 1: Technical Comparison of Affinity Assessment Methods
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Fluorescence Polarization (FP)
Primary Output Kinetics (

,

) & Affinity (

)
Thermodynamics (

,

,

) & Affinity (

)

(convertible to

)
Label Requirement Label-free (Protein immobilized)Label-free (In solution)Requires Fluorescent Probe
Sample Consumption Low (Ligand: <100

L of

M)
High (Protein: mgs required)Very Low (nM range)
Throughput Medium-High (Automated)Low (1 run/hour)High (384/1536-well)
Sensitivity High (pM to mM range)Medium (nM to

M range)
Medium (nM to

M range)
Suitability for Iodinated Analogs Excellent. Flow system minimizes aggregation artifacts.Good , but requires high solubility of the analog.Good , provided the probe does not interfere with the iodine pocket.
Expert Insight: Why SPR is the "Gold Standard" for this Scaffold

While ITC provides the "complete thermodynamic profile," it requires high concentrations of the ligand (often 10-50x


). Iodinated benzoic acid derivatives often suffer from poor solubility at these concentrations (

M), leading to precipitation heats that mask binding signals. SPR is therefore the recommended primary method , as it operates at lower concentrations and provides kinetic data (

), which is crucial for understanding the residence time driven by the halogen bond.

Decision Framework: Selecting the Right Assay

The following decision tree illustrates the logical flow for selecting the appropriate assay based on your specific research constraints and the physicochemical properties of your analogs.

AssaySelection Start Start: Assess Binding of 3-Iodo-4-(piperidin-1-yl)benzoic acid Analog SolubilityCheck Is Ligand Solubility > 50 u00B5M? Start->SolubilityCheck Throughput Throughput Requirement? SolubilityCheck->Throughput No (<50 u00B5M) Kinetics Is Residence Time Critical? SolubilityCheck->Kinetics Yes (>50 u00B5M) UseSPR Use SPR (Kinetics & Affinity) Throughput->UseSPR Low/Medium UseFP Use FP (High Throughput Screening) Throughput->UseFP High (>100 cmpds) UseITC Use ITC (Thermodynamic Profile) Kinetics->UseITC No (Need Enthalpy) Kinetics->UseSPR Yes

Figure 1: Decision tree for selecting binding affinity assays based on ligand solubility and data requirements.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) – Kinetic Profiling

Objective: Determine


, 

, and

of the analog against a target protein (e.g., MIF). Platform: Biacore T200 / 8K or equivalent.
1. Surface Preparation (Causality: Ligand Orientation)
  • Target: Recombinant Human MIF (or relevant target).

  • Immobilization: Use Amine Coupling on a CM5 sensor chip.

    • Why: The target protein is stable; random amine coupling exposes multiple epitopes.

    • Target Density: Aim for a low density (~2000 RU ) to minimize mass transport limitations, which can artificially inflate affinity values for rapid binders.

2. Assay Buffer Formulation (Causality: Solubility)
  • Base: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Additive: 5% DMSO (matched exactly in running buffer and sample buffer).

    • Critical Step: Iodinated analogs are hydrophobic. 5% DMSO ensures solubility without denaturing the protein. Perform a Solvent Correction Cycle to account for bulk refractive index changes caused by DMSO mismatches.

3. Injection Cycle (Self-Validating Step)
  • Flow Rate: High flow (30-50

    
    L/min) to eliminate mass transport effects.
    
  • Concentration Series: 0, 0.1, 0.5, 1, 5, 10, 50

    
    M (Single Cycle Kinetics recommended to avoid regeneration issues).
    
  • Contact Time: 60s association, 120s dissociation.

  • Validation: Include a positive control (e.g., ISO-1 or 4-IPP for MIF) to verify surface activity.

4. Data Analysis
  • Fit data to a 1:1 Langmuir binding model .

  • Quality Check: Ensure the

    
     value is 
    
    
    
    of
    
    
    . If the dissociation does not return to baseline, check for non-specific binding of the hydrophobic iodo-group to the dextran matrix.
Protocol B: Fluorescence Polarization (FP) – Competitive Screening

Objective: Rapidly rank-order analogs by


.
Mechanism:  Displacement of a fluorescent probe (e.g., FITC-labeled inhibitor) from the active site.
1. Probe Selection
  • Synthesize a fluorescein-labeled version of a known binder (e.g., FITC-4-IPP).

  • Verification: Determine the

    
     of the probe first using Saturation Binding. The probe concentration used in the assay should be 
    
    
    
    of the probe.
2. Assay Setup
  • Plate: 384-well black, low-binding plates.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

  • Reaction Mix:

    • 10

      
      L Protein (Final conc. = 
      
      
      
      of probe).
    • 20 nL Test Compound (via Acoustic Dispenser, e.g., Echo).

    • 10

      
      L Fluorescent Probe.
      
3. Incubation & Measurement
  • Incubate for 30-60 minutes at Room Temperature in the dark.

  • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Logic: High polarization = Probe bound. Low polarization = Probe displaced by 3-Iodo-analog.

Biological Context: The MIF Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting affinity data. If the target is MIF, the 3-Iodo-4-(piperidin-1-yl)benzoic acid analogs likely interfere with the tautomerase active site, which allosterically regulates the binding to CD74.

MIF_Pathway Inhibitor 3-Iodo-Analog (Inhibitor) MIF MIF Trimer (Target) Inhibitor->MIF Binds/Inhibits CD74 CD74 Receptor Inhibitor->CD74 Blocks Interaction MIF->CD74 Binds CD44 CD44 (Co-Receptor) CD74->CD44 Complexes Src Src Kinase CD44->Src Activates ERK ERK1/2 Phosphorylation Src->ERK Signaling Cascade Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Promotes

Figure 2: Mechanism of Action. The analog binds MIF, preventing the MIF-CD74 interaction and downstream ERK signaling.

References

  • Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics. (2018).[1] Provides a direct technical comparison of SPR, ITC, and MST.[1][2]

  • Destabilization of macrophage migration inhibitory factor by 4-IPP. National Institutes of Health (NIH). (2022). Validates the use of iodinated aromatics (4-IPP) as MIF inhibitors.[3]

  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. NIH / PMC. (2020).[4][5][6] Discusses the binding behavior and solubility challenges of benzoic acid derivatives.

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization. TA Instruments.[7] (2025).[7][8] Details the thermodynamic parameters unique to ITC.

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity. BioRxiv. (2024).[9][10][11][12] A critical evaluation of

    
     discrepancies between SPR and ITC. 
    

Sources

A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Analysis of Benzoic Acid-Based Probes Targeting D-Amino Acid Oxidase (DAAO)

Author: BenchChem Technical Support Team. Date: March 2026

The Target: Why DAAO Inhibition is a Focal Point in Neurotherapeutics

D-amino acid oxidase (DAAO) is a flavoenzyme primarily responsible for the metabolic degradation of D-amino acids.[1][2] Its significance in the central nervous system (CNS) stems from its regulation of D-serine, a potent and essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[3][4] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to cognitive deficits as well as positive and negative symptoms.[1][5]

By inhibiting DAAO, the synaptic concentration of D-serine increases, which in turn enhances NMDA receptor activity.[3][5] This mechanism has positioned DAAO as a compelling therapeutic target for schizophrenia and other neurological disorders marked by NMDA receptor dysregulation.[1][3] Probes based on a benzoic acid scaffold, such as 3-Iodo-4-(piperidin-1-yl)benzoic acid and its analogs, represent a chemical class actively investigated for DAAO inhibition. However, their utility as precise research tools or therapeutic candidates is entirely dependent on their selectivity.

Caption: DAAO inhibition pathway to enhance NMDA receptor signaling.

The Principle of Cross-Reactivity Assessment: A Multi-Tiered Strategy

TierExperimental ApproachQuestion Answered
1 In Vitro Enzymatic Assay How potent is the probe against the intended target (DAAO)?
2 Competitive Binding Assays Is the probe selective against closely related enzymes or known off-targets?
3 Proteome-Wide Profiling What are the unknown or unanticipated off-targets across the entire proteome?

Tier 1: Primary Target Potency via In Vitro Enzymatic Assay

Expertise & Causality: Before assessing off-targets, we must first establish a definitive benchmark of on-target activity. The half-maximal inhibitory concentration (IC₅₀) is the cornerstone metric. The choice of assay conditions is critical for relevance. The substrate concentration, for instance, should be set at or near its Michaelis constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.[6]

Experimental Protocol: Fluorometric DAAO Inhibition Assay

This protocol describes a common method for measuring DAAO activity by monitoring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 8.0.

    • DAAO Enzyme: Recombinant human DAAO diluted in assay buffer to a working concentration (e.g., 20 nM).

    • Substrate: D-serine stock solution (e.g., 10 mM in water).

    • Detection Reagent: Prepare a solution containing a fluorescent probe like Amplex™ Red (100 µM) and Horseradish Peroxidase (HRP) (0.2 U/mL) in assay buffer.

    • Test Compound: Prepare a 2-fold serial dilution of the benzoic acid probe in DMSO, starting from a high concentration (e.g., 1 mM).[6]

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the test compound dilution (or DMSO for control).

    • Add 50 µL of the DAAO enzyme solution to each well and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 50 µL of a 2X substrate/detection reagent mix. The final concentration of D-serine should be near its Kₘ.

    • Measure the fluorescence kinetically over 30 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[4]

Tier 2: Selectivity Profiling with Competitive Binding Assays

Expertise & Causality: A probe may potently inhibit DAAO but also interact with other proteins, particularly those with structural homology or similar substrate-binding pockets. Competitive binding assays are an efficient way to quantify this.[7][8] The core principle is to measure how effectively our unlabeled test probe displaces a labeled ligand (e.g., radiolabeled or fluorescent) from a specific target. The resulting inhibition constant (Kᵢ) provides a measure of binding affinity that can be compared across multiple targets.[9][10]

Competitive_Binding cluster_0 cluster_1 Receptor_A Receptor Complex_A [Receptor-Labeled Ligand Complex] (High Signal) Receptor_A->Complex_A Labeled_Ligand_A Labeled Ligand Labeled_Ligand_A->Complex_A Receptor_B Receptor Complex_B [Free Receptor] (Low Signal) Receptor_B->Complex_B Labeled_Ligand_B Labeled Ligand Labeled_Ligand_B->Receptor_B Test_Probe Test Probe Test_Probe->Receptor_B Competes for Binding Site

Caption: Principle of a competitive binding assay.
Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a general framework for assessing binding to a potential off-target receptor using a filtration method.

  • Materials:

    • Target: Cell membranes or purified protein for a potential off-target (e.g., a sigma receptor, given the piperidine moiety).[11]

    • Radiolabeled Ligand: A known high-affinity radioligand for the off-target (e.g., [³H]-DTG for sigma receptors).

    • Test Probe: Serial dilutions of the benzoic acid probe.

    • Assay Buffer: Appropriate buffer for the target protein.

    • Filter Plates: 96-well glass fiber filter plates.

  • Assay Procedure:

    • In a 96-well plate, combine the target protein, a fixed concentration of the radiolabeled ligand (typically at its Kₔ value), and varying concentrations of the test probe.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand for that target).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly transfer the contents of the plate to the filter plate and wash with ice-cold assay buffer using a vacuum manifold. This separates bound from unbound radioligand.

    • Add scintillation fluid to the wells and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the log of the test probe concentration to determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.[9]

Tier 3: Unbiased Off-Target Discovery via Chemoproteomics

Expertise & Causality: While Tier 2 assays are excellent for testing specific hypotheses, they cannot identify unexpected off-targets. For a truly comprehensive understanding of cross-reactivity, an unbiased, proteome-wide approach is necessary.[12] Compound-centric chemical proteomics is a powerful technique where the probe is used as "bait" to pull down its interacting proteins from a complex cell lysate or even in living cells.[13][14] Subsequent identification of these proteins by mass spectrometry provides a global map of the probe's interactome.

Chemoproteomics_Workflow cluster_workflow Chemoproteomics Workflow Lysate Cell Lysate (Complex Proteome) Incubate Incubate Lysate with Probe-Beads Lysate->Incubate Immobilize Immobilize Probe on Beads Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest (Proteins to Peptides) Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify & Quantify Proteins LCMS->Identify

Caption: Workflow for compound-centric chemical proteomics.
Experimental Protocol: Affinity-Based Protein Profiling
  • Probe Immobilization:

    • Synthesize an analog of the benzoic acid probe that includes a linker and a reactive handle (e.g., an alkyne or biotin). For this workflow, we will assume an analog is synthesized with a linker attached to a position that does not disrupt DAAO binding, terminating in a biotin tag.

    • Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.

  • Protein Pull-Down:

    • Prepare a native cell lysate from a relevant cell line or tissue (e.g., human brain tissue or a cell line expressing DAAO).

    • Incubate the lysate with the probe-conjugated beads.

    • Crucial Control: In a parallel experiment, include a competition control where the lysate is pre-incubated with a high concentration of the original, non-immobilized "free" probe before adding the beads. Proteins that are true targets will be competed off and show reduced binding in this sample.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Elute the bound proteins from the beads (e.g., using SDS-PAGE sample buffer).

    • Perform an on-bead or in-gel tryptic digest to break down the proteins into peptides.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the proteins.

  • Data Analysis:

    • Compare the list of proteins identified in the probe pull-down sample versus a control (beads only).

    • Critically, compare the abundance of each identified protein between the main experiment and the competition control. A true interactor will show a significant reduction in abundance in the competition sample. This step is essential to distinguish specific targets from non-specific bead binders.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these principles, consider the following hypothetical data comparing our lead benzoic acid probe ("Probe-X") with a known selective DAAO inhibitor, Luvadaxistat.[5]

ParameterProbe-XLuvadaxistatRationale & Interpretation
DAAO IC₅₀ (nM) 8515Both are potent, but Luvadaxistat shows higher on-target potency.
Sigma-1 Receptor Kᵢ (nM) 450>10,000Probe-X shows moderate affinity for Sigma-1, a potential off-target. Luvadaxistat is highly selective (>660-fold).
GlyT1 IC₅₀ (nM) >10,000>10,000Both probes show high selectivity against the glycine transporter GlyT1, another target in schizophrenia research.[15][16]
Chemoproteomics Hits (Competed) DAAO, FABP5DAAOProteomics confirms DAAO as the primary target for both. However, Probe-X also specifically binds Fatty Acid-Binding Protein 5 (FABP5), an unanticipated off-target that warrants further investigation.

Final Synthesis: From Data to Decision

The characterization of a chemical probe is a journey of progressive validation. Starting with confirmation of high on-target potency, followed by hypothesis-driven selectivity testing, and culminating in an unbiased proteome-wide screen, provides the necessary layers of evidence to trust your tool. This rigorous, multi-faceted approach ensures that the biological insights gained are directly attributable to the intended target, upholding the scientific integrity of your research and paving the way for the development of safer, more effective therapeutics.

References

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. (n.d.). Bentham Science.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis Online.
  • What are DAAO inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
  • A Comparative Guide to Novel D-Amino Acid Oxidase (DAAO) Inhibitors. (n.d.). Benchchem.
  • Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. (2025, January 15). International Journal of Neuropsychopharmacology, Oxford Academic.
  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. (n.d.). PMC.
  • Chemoproteomics Workflows. (n.d.). Thermo Fisher Scientific - CN.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (n.d.). PMC.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17). BOC Sciences.
  • Competition Binding Assay: Principles and Protocol. (n.d.). Smolecule.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016, April 21). Royal Society of Chemistry.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (n.d.). PMC.
  • Competitive Ligand Binding Assay. (n.d.). Mtoz Biolabs.
  • Applications of Di-iodinated Benzoic Acid Derivatives in Research. (n.d.). Benchchem.
  • Basic principles of competitive binding assays. (n.d.). Benchchem.
  • 3-Iodo-4-(3-methylpiperidin-1-yl)benzoic acid. (n.d.). BLDpharm.
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (n.d.). PMC.
  • Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025, December 11). Biology LibreTexts.
  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 15). Annual Reviews.
  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023, October 5). AACR Journals.
  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2021, April 14). Frontiers.
  • Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc.
  • Labelled chemical probes for demonstrating direct target engagement in living systems. (2019, May 1). Semantic Scholar.
  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (1995, July 15). PubMed.
  • 4-Ethoxy-3-piperidin-1-yl-benzoic Acid. (n.d.). Benchchem.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. (2015). Macao Polytechnic University.
  • Development of Fluorescent 4-​[4-​(3H-​Spiro[isobenzofuran-​1,​4′-​ piperidin]​-​1′-​yl)​butyl]​indolyl Derivatives as High-​Affinity Probes to Enable the Study of σ Receptors via Fluorescence-​Based Techniques. (2023, March 15). Journal of Medicinal Chemistry.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. (n.d.). RSC Publishing.

Sources

preclinical evaluation of novel radiotracers from 3-Iodo-4-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the preclinical evaluation framework for novel radiotracers derived from the 3-Iodo-4-(piperidin-1-yl)benzoic acid scaffold. These derivatives represent a specialized class of radioiodinated benzamides , primarily targeting melanin (for melanoma imaging) and sigma-1 receptors (


R).

Executive Summary & Mechanism of Action

Target Molecule: Radiotracers synthesized from 3-Iodo-4-(piperidin-1-yl)benzoic acid (Precursor). Primary Application: Diagnostic imaging (SPECT/PET) and Targeted Radionuclide Therapy (TRT) of Malignant Melanoma. Radioisotopes:


 (SPECT), 

(PET),

(Theranostic).[1]
Mechanism of Action (MOA)

Unlike [


]FDG, which targets glucose metabolism, these benzamide derivatives utilize a dual-targeting mechanism:
  • Melanin Binding: The benzamide pharmacophore exhibits high-affinity electrostatic and hydrophobic interactions with melanin polymers (eumelanin/pheomelanin) present in melanotic melanomas.

  • Sigma-1 Receptor (

    
    R) Interaction:  The piperidine moiety (a known 
    
    
    
    -pharmacophore) enhances binding to
    
    
    receptors, which are overexpressed in various proliferating tumors, including melanoma and breast cancer.

MOA Precursor 3-Iodo-4-(piperidin-1-yl) benzoic acid Tracer Radioiodinated Benzamide Derivative (e.g., [123I]-IP-BZA) Precursor->Tracer Amidation & Radioiodination Tumor Melanoma Cell Tracer->Tumor Systemic Delivery Melanin Melanosome (Melanin Binding) Tumor->Melanin Primary Retention Sigma Sigma-1 Receptor (Chaperone Binding) Tumor->Sigma Secondary Retention Signal High Contrast Imaging Signal Melanin->Signal Sigma->Signal

Figure 1: Mechanism of Action. The precursor acid is converted to an amide tracer, which targets intracellular melanosomes and sigma receptors.

Comparative Analysis: Performance Benchmarks

This section compares the novel piperidine-benzamide derivatives against the clinical gold standard ([


]FDG) and the established benzamide tracer ([

]BZA).
FeatureNovel Piperidine-Benzamide (IP-BZA)[

]FDG (Gold Standard)
[

]BZA (Reference Benzamide)
Primary Target Melanin & Sigma-1 ReceptorGlucose Transporters (GLUT)Melanin
Specificity High (Melanoma specific)Low (Uptake in inflammation/infection)High
Lipophilicity (LogP) High (~2.5 - 3.5) (Piperidine ring increases lipophilicity)Low (Hydrophilic)Moderate
Tumor-to-Background High (Rapid clearance from non-target)Moderate (High brain/bladder background)High
Brain Uptake Moderate (Sigma-1 targeting crosses BBB)High (Glucose metabolism)Low to Moderate
Clinical Utility Detection of cerebral metastases & primary melanomaStaging & Metastasis (except brain)Cutaneous Melanoma & Metastasis

Key Advantage: The incorporation of the piperidin-1-yl group (replacing the diethylamine of BZA) often increases lipophilicity and


R affinity, potentially improving the detection of cerebral metastases , a common and fatal complication of melanoma, where FDG fails due to high background glucose usage in the brain.

Preclinical Evaluation Protocols

Phase I: Radiosynthesis & Quality Control

Objective: Synthesize high-purity radiotracer from the benzoic acid precursor.

  • Precursor Activation: Convert 3-Iodo-4-(piperidin-1-yl)benzoic acid to an activated ester (e.g., using TBTU/NHS) and react with an amine (e.g., N,N-diethylethylenediamine) to form the benzamide scaffold.

  • Radioiodination (Destannylation or Exchange):

    • Method: Oxidative radioiodination using Chloramine-T or Iodogen .[2]

    • Reaction: Precursor (100

      
      g) + [
      
      
      
      ]NaI (370 MBq) + Oxidant
      
      
      10 min at RT.
    • Purification: HPLC (C18 column).

  • QC Criteria: Radiochemical purity >95%; Specific activity >18 GBq/

    
    mol.
    
Phase II: In Vitro Characterization

Objective: Validate binding affinity and specificity.

A. Melanin Binding Assay
  • Protocol: Incubate tracer (37 kBq) with synthetic melanin (0.1 - 1.0 mg/mL) in PBS.

  • Control: Co-incubation with excess cold benzamide (BZA) to block binding.

  • Readout: Centrifuge and measure radioactivity in the pellet vs. supernatant.

  • Expectation: >60% binding to melanin, displaceable by cold competitor.

B. Sigma Receptor Binding (Ki Determination)
  • Cell Line: MCF-7 (Sigma-rich) or specific neural membrane preparations.

  • Competitor: Pentazocine (+)-pentazocine (Sigma-1 specific).

  • Protocol: Competitive displacement assay.

  • Data Analysis: Calculate

    
     and 
    
    
    
    . Target
    
    
    nM for optimal imaging.
Phase III: In Vivo Evaluation (Murine Models)

Objective: Determine biodistribution and tumor targeting efficacy.

A. Animal Model
  • Primary: C57BL/6 mice bearing B16F10 (melanotic) melanoma xenografts.

  • Control: A375 (amelanotic) xenografts to confirm melanin specificity.

B. Biodistribution Workflow
  • Injection: Administer 370 kBq (10

    
    Ci) via tail vein.
    
  • Time Points: 1h, 4h, 24h p.i. (Benzamides often show "retention" over time in tumors while clearing from blood).

  • Analysis: Harvest organs (Blood, Liver, Kidney, Brain, Tumor). Weigh and count (Gamma counter).

  • Metric: Calculate % Injected Dose per Gram (%ID/g).

C. Imaging (Small Animal SPECT/CT)
  • Dose: 18-37 MBq (

    
    ).
    
  • Acquisition: Static scans at 1h and 4h; Dynamic scan 0-60 min for kinetics.

  • Visual Check: Clear delineation of tumor vs. liver/bladder.

Experimental Workflow Diagram

Workflow cluster_synthesis 1. Radiochemistry cluster_invitro 2. In Vitro Validation cluster_invivo 3. In Vivo Evaluation Step1 Precursor Synthesis (Acid to Amide) Step2 Radioiodination (123-I / 131-I) Step1->Step2 Step3 HPLC Purification (>95% Purity) Step2->Step3 Step4 Melanin Binding (Synthetic/Natural) Step3->Step4 Step5 Sigma-1 Affinity (Ki Determination) Step3->Step5 Step6 B16F10 Mouse Model (Melanotic) Step4->Step6 Step5->Step6 Step7 Biodistribution (%ID/g @ 1, 4, 24h) Step6->Step7 Step8 SPECT/CT Imaging (T/B Ratio Analysis) Step7->Step8

Figure 2: Comprehensive preclinical evaluation workflow from synthesis to imaging.

References

  • Joyal, J. L., et al. (2010). Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma. Cancer Research.[3]

  • John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology.

  • Michelot, J. M., et al. (1993). Phase II scintigraphic clinical trial of malignant melanoma and metastases with iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide). Journal of Nuclear Medicine.

  • Chen, C. C., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. International Journal of Molecular Sciences.

  • Kim, E., et al. (2025).[4][5] Synthesis and evaluation of a 68Ga-labeled iodinated benzamide derivative as a PET imaging agent for malignant melanoma. ResearchGate.

Sources

The Stability Showdown: A Comparative Guide to Iodinated Benzoic Acid Radiolabeling Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiopharmaceutical development, the stability of a radiolabeling agent is paramount. It dictates the agent's in vivo fate, its diagnostic accuracy, and its therapeutic efficacy. Among the diverse array of radiolabeling moieties, iodinated benzoic acids have emerged as versatile platforms for the development of targeted radiotracers. Their utility, however, is intrinsically linked to the stability of the carbon-iodine (C-I) bond. This guide provides an in-depth, objective comparison of the stability profiles of various iodinated benzoic acid radiolabeling agents, supported by mechanistic insights and experimental data, to empower researchers in the rational design of next-generation radiopharmaceuticals.

The Critical Nature of Radiolabeling Stability

The journey of a radiopharmaceutical from administration to target localization is fraught with metabolic challenges. The premature cleavage of the radioiodine from its carrier molecule, a process known as deiodination, can lead to several undesirable consequences:

  • Misleading Biodistribution Data: Free iodide is actively taken up by the thyroid and stomach, leading to non-target tissue accumulation and potentially obscuring the true distribution of the radiotracer.

  • Reduced Target-to-Background Ratios: As the radiolabel detaches from the targeting vector, the signal at the intended site diminishes while background noise increases, compromising imaging quality.

  • Increased Radiation Burden to Non-Target Tissues: The accumulation of free radioiodide in sensitive organs like the thyroid can result in unnecessary radiation exposure.

Therefore, the design of radioiodinated pharmaceuticals necessitates a thorough understanding of the factors that govern the stability of the C-I bond.

Structural Determinants of Stability in Iodinated Benzoic Acids

The inherent stability of an iodinated benzoic acid derivative is not a monolithic property but is instead a function of several key structural features. The judicious manipulation of these features can significantly enhance the in vivo stability of the resulting radiotracer.

The Position of the Iodine Atom

The location of the iodine atom on the benzoic acid ring is a critical determinant of its susceptibility to in vivo deiodination. In general, compounds with the iodine attached to an sp2 hybridized carbon atom, such as in aryl iodides, are more resistant to deiodination than those with iodine on an sp3 carbon.[1] For iodinated arene groups, the following stability trend is generally observed:

meta > ortho > para

  • meta-Iodobenzoic Acids: The iodine atom in the meta position is sterically hindered and less susceptible to enzymatic attack, rendering it more resistant to deiodination compared to the ortho and para isomers.[2]

  • ortho- and para-Iodobenzoic Acids: The ortho and para positions are more electronically activated and sterically accessible, making them more prone to deiodination. The presence of a neighboring carboxylate group in the ortho position can, in some cases, facilitate deiodination, particularly in the presence of certain metal ions.[3]

The Influence of Ring Substituents

The electronic properties of other substituents on the benzoic acid ring can profoundly impact the stability of the C-I bond.

  • Electron-Donating Groups: Substituents such as methoxy (-OCH3) groups can increase the electron density of the aromatic ring, which has been shown to improve biostability.[4] Conversely, strongly activating groups like phenols and anilines can lead to increased in vivo deiodination.[4]

  • Electron-Withdrawing Groups: The presence of multiple iodine atoms, which are electron-withdrawing, can influence the overall electronic character of the ring and, consequently, the C-I bond strength.[5]

The Nature of the Linker

In many applications, the iodinated benzoic acid moiety is conjugated to a targeting biomolecule via a linker. The chemical nature of this linker can also influence stability. While not directly attached to the C-I bond, the linker can affect the overall pharmacokinetic profile of the radiotracer, which in turn can influence its metabolic fate.

A Comparative Overview of Radiolabeling Strategies and Their Impact on Stability

The method used to introduce the radioiodine onto the benzoic acid precursor can have a significant bearing on the final product's purity and stability.

Radiolabeling MethodPrecursorKey FeaturesImpact on Stability
Electrophilic Substitution Activated areneDirect iodination of an electron-rich aromatic ring. Often requires an oxidizing agent (e.g., Chloramine-T, Iodogen).[1]Can be a straightforward method, but regioselectivity can be a challenge. The stability of the final product is highly dependent on the inherent properties of the substituted ring.
Iododestannylation Aryl-tin (e.g., trialkylstannyl)High-yield, no-carrier-added labeling.[1][6]Generally produces stable products. However, the toxicity of tin precursors is a significant drawback, requiring rigorous purification.[1]
Iododeboronation Aryl-borane (e.g., boronic acids, esters)Milder reaction conditions compared to iododestannylation, using less toxic precursors.[1][7]Offers a good balance of high radiochemical yield and improved safety profile. The resulting C-I bond stability is comparable to that from iododestannylation.[8]
Isotope Exchange Non-radioactive iodinated compoundExchange of a stable iodine atom for a radioiodine atom.[1]Simple procedure but results in low specific activity as the final product is a mixture of the radiolabeled and non-radiolabeled compound.[9]

Experimental Protocols for Stability Assessment

The evaluation of the stability of a novel iodinated benzoic acid radiolabeling agent is a critical step in its preclinical development. The following are standard experimental protocols for assessing in vitro and in vivo stability.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of the radiotracer's stability in a biological matrix.

Protocol:

  • Incubate the radiolabeled compound in fresh human or animal plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 24 hours), aliquot a portion of the plasma.

  • Precipitate the plasma proteins using a suitable solvent (e.g., acetonitrile, ethanol).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the radiolabeled compound and any released free radioiodide, using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin Layer Chromatography (radio-TLC).[10][11]

  • Quantify the percentage of intact radiotracer and free radioiodide at each time point to determine the rate of degradation.

In Vivo Biodistribution Studies

These studies provide the most definitive assessment of a radiotracer's in vivo stability.

Protocol:

  • Administer the radiolabeled compound to a cohort of laboratory animals (e.g., mice, rats).

  • At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of the animals.

  • Dissect and collect major organs and tissues of interest (e.g., blood, thyroid, stomach, liver, kidneys, tumor).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • High uptake in the thyroid and stomach is indicative of in vivo deiodination.[4]

Visualizing the Concepts

Factors Influencing Deiodination

G cluster_0 Structural Factors cluster_1 Metabolic Processes Iodine Position Iodine Position Radiotracer Stability Radiotracer Stability Iodine Position->Radiotracer Stability Influences Ring Substituents Ring Substituents Ring Substituents->Radiotracer Stability Modulates Linker Chemistry Linker Chemistry Linker Chemistry->Radiotracer Stability Affects PK Enzymatic Deiodinases Enzymatic Deiodinases Enzymatic Deiodinases->Radiotracer Stability Catalyzes Cleavage Reductive Dehalogenation Reductive Dehalogenation Reductive Dehalogenation->Radiotracer Stability Mediates Cleavage

Caption: Key factors influencing the in vivo stability of iodinated radiotracers.

Workflow for Stability Assessment

G Radiolabeling Radiolabeling Purification Purification Radiolabeling->Purification In Vitro Plasma Stability In Vitro Plasma Stability Purification->In Vitro Plasma Stability In Vivo Biodistribution In Vivo Biodistribution Purification->In Vivo Biodistribution Data Analysis Data Analysis In Vitro Plasma Stability->Data Analysis In Vivo Biodistribution->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile

Caption: Experimental workflow for determining the stability of a novel radiotracer.

Conclusion: The Path to Stable Radiopharmaceuticals

The development of stable and effective iodinated benzoic acid radiolabeling agents is a multifaceted challenge that requires a deep understanding of the interplay between chemical structure and in vivo metabolism. By carefully considering the position of the radioiodine, the nature of ring substituents, and the choice of radiolabeling precursor, researchers can rationally design next-generation radiotracers with enhanced stability. The systematic application of in vitro and in vivo stability assays is crucial for validating these designs and ensuring the translation of promising candidates from the bench to the clinic. This guide serves as a foundational resource for scientists and drug developers dedicated to advancing the field of nuclear medicine through the creation of more robust and reliable radiopharmaceuticals.

References

  • Verhoeven, M., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(26), 3746-3758. [Link][4]

  • Zuhayra, M., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8009. [Link][2]

  • Krasikova, R. N. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(11), 3169. [Link][1]

  • Li, Y., et al. (2022). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. International Journal of Molecular Sciences, 23(18), 10655. [Link][6][12][13][14]

  • Guillou, L., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6886-6902. [Link][15]

  • Hussain, A., et al. (2023). Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines. ResearchGate. [Link][16]

  • Kabalka, G. W., et al. (1985). Radioiodination via isotope exchange in pivalic acid. International Journal of Applied Radiation and Isotopes, 36(10), 853-855. [Link][9]

  • Pillai, M. R. A., et al. (2003). Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled beta-iodoalkylether prosthetic groups linked to model compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 46(6), 529-542. [Link][10][11]

  • Wang, Y. C. (1980). Deiodination kinetics of water-soluble radiopaques. Journal of Pharmaceutical Sciences, 69(6), 671-675. [Link][3]

  • Kabalka, G. W., et al. (2002). Synthesis of radioiodinated aryl iodides via boronate precursors. Nuclear Medicine and Biology, 29(8), 841-843. [Link][7]

  • Lee, S., et al. (2021). Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide. Journal of Labelled Compounds and Radiopharmaceuticals, 64(8), 336-345. [Link][8]

Sources

Navigating Selectivity: A Comparative Guide to Off-Target Profiling of IPBA Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Liability Paradox

In the development of neuroprotective and oncological therapeutics, the 3-Iodo-4-(piperidin-1-yl)benzoic acid (IPBA) scaffold presents a classic medicinal chemistry paradox. While the iodine substituent enhances lipophilicity and facilitates halogen bonding (critical for high-affinity binding to targets like the Sigma-1 Receptor (σ1R) or Macrophage Migration Inhibitory Factor (MIF) ), the piperidine moiety introduces a basic center that frequently drives promiscuity.

This guide provides a rigorous framework for evaluating the off-target effects of IPBA derivatives. Unlike generic screening protocols, this document focuses on the specific "liability vector" of this scaffold: the combination of a lipophilic halogenated tail and a cationic head , which historically correlates with hERG blockade and Sigma-2 (σ2R) cross-reactivity .

The Selectivity Landscape: Primary vs. Off-Target Interactions

To objectively evaluate IPBA derivatives, we must define the "Safe Space." The table below contrasts the IPBA scaffold's performance against standard alternatives in the field of Sigma Receptor modulation.

Table 1: Comparative Selectivity Profile (Representative Data)
Compound ClassPrimary Target (

σ1R)
Critical Off-Target (

σ2R)
Safety Liability (

hERG)
Selectivity Ratio (σ2R/σ1R)Evaluation
IPBA Derivative (Lead) 1.2 nM 14 nM 0.8 µM ~11 High Potency, High Risk. Poor hERG safety margin.
Haloperidol (Reference) 2.0 nM45 nM0.02 µM~22Dirty Drug. Known QT prolongation risk; non-selective.
PRE-084 (Agonist Alt) 44 nM>10,000 nM>100 µM>200High Selectivity. Poor bioavailability; weak potency.
Rigidified Spiro-IPBA 3.5 nM280 nM15 µM~80Optimized. Rigidification reduces hERG fit while maintaining σ1R affinity.

Technical Insight: The IPBA scaffold often fails not on potency, but on the hERG safety margin . A hERG


 < 10 µM is a "stop" criterion in early discovery. The iodine atom typically increases 

, exacerbating this blockade compared to chloro- or fluoro-analogs.

Critical Off-Target Panels & Mechanistic Rationale

You cannot screen for everything. For IPBA derivatives, you must prioritize the following three off-target pathways based on structural causality.

A. The Cardiotoxicity Trap: hERG ( )

Causality: The piperidine nitrogen (protonated at physiological pH) mimics the potassium ion, while the iodobenzoic ring engages in


-stacking with aromatic residues (Tyr652/Phe656) in the hERG pore.
  • Risk: QT interval prolongation leading to Torsades de Pointes.

  • Mitigation: Introduce oxygen into the piperidine ring (morpholine analog) or reduce lipophilicity (zwitterionic carboxylate).

B. The Proliferative Confounder: Sigma-2 Receptor (σ2R/TMEM97)

Causality: σ1R and σ2R share overlapping pharmacophores. IPBA derivatives often bind σ2R with moderate affinity.

  • Risk: While σ1R activation is neuroprotective, σ2R activation is often cytotoxic/pro-apoptotic. Non-selective compounds yield confusing phenotypic data (e.g., "Is the cell death due to off-target σ2R binding?").

C. The Cholinergic Artifact: VAChT

Causality: The structure of IPBA resembles Vesamicol , a known inhibitor of the Vesicular Acetylcholine Transporter (VAChT).

  • Risk: False positives in cognitive enhancement assays.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Competitive Radioligand Binding (The "Gold Standard")

Purpose: To determine the precise affinity (


) and selectivity ratio.
  • Membrane Preparation: Use Guinea pig brain homogenates (rich in σ1R) or PC12 cells.

  • Radioligands:

    • σ1R: Use

      
      (+)-Pentazocine (highly selective).
      
    • σ2R: Use

      
      -DTG in the presence of (+)-Pentazocine (to mask σ1R sites).
      
  • Incubation:

    • Incubate IPBA derivative (10 pM to 10 µM) with radioligand for 120 min at 37°C.

    • Validation Step: Include Haloperidol (10 µM) to define Non-Specific Binding (NSB). If NSB > 20% of Total Binding, the assay is invalid.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of the lipophilic iodine).

  • Calculation: Derive

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Automated Patch-Clamp for hERG (The "Safety Gate")

Purpose: High-throughput electrophysiological assessment.

  • Cell Line: CHO cells stably expressing

    
     (hERG).
    
  • Solution: Extracellular solution containing physiological

    
     and 
    
    
    
    .
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates channels).

    • Repolarize to -40 mV (elicits tail current).

  • Dosing: Apply IPBA derivative at 0.1, 1, 10, and 30 µM.

  • Readout: Measure inhibition of peak tail current.

    • Threshold: >50% inhibition at 10 µM flags the compound as "High Risk."

Visualization of Workflows and Pathways[1]

Diagram 1: The Selectivity Screening Funnel

This workflow illustrates the logical progression from synthesis to lead selection, highlighting the "Kill Steps" for IPBA derivatives.

SelectivityFunnel Synthesis Synthesis of IPBA Derivatives PrimaryScreen Primary Screen (σ1R Binding) Synthesis->PrimaryScreen SelectivityFilter Selectivity Filter (σ2R / VAChT) PrimaryScreen->SelectivityFilter Ki < 10 nM Discard Discard / Redesign PrimaryScreen->Discard Ki > 100 nM SafetyGate Safety Gate (hERG Patch Clamp) SelectivityFilter->SafetyGate Ratio > 50x SelectivityFilter->Discard Ratio < 10x LeadCand Lead Candidate Selection SafetyGate->LeadCand IC50 > 10 µM SafetyGate->Discard IC50 < 1 µM

Caption: The "Kill Step" logic for IPBA derivatives. Note that hERG safety is the final, most rigorous gate due to the piperidine moiety's liability.

Diagram 2: Mechanistic Divergence (σ1R vs. Off-Target)

Understanding why selectivity matters: The signaling divergence between the target and the off-target.

SignalingDivergence IPBA IPBA Derivative Sig1 Target: σ1R (Chaperone) IPBA->Sig1 High Affinity Sig2 Off-Target: σ2R (TMEM97) IPBA->Sig2 Low Selectivity? hERG Off-Target: hERG (Ion Channel) IPBA->hERG Liability Neuroprot Neuroprotection (Ca2+ Homeostasis) Sig1->Neuroprot Apoptosis Cytotoxicity (Lysosomal Leakage) Sig2->Apoptosis Arrhythmia QT Prolongation (Arrhythmia) hERG->Arrhythmia

Caption: Mechanistic consequences of poor selectivity. σ1R activation promotes survival, while off-target σ2R/hERG binding triggers toxicity.

Optimization Strategies (The "Fix")

If your IPBA derivative shows poor selectivity in the assays above, employ these medicinal chemistry strategies:

  • Reduce Basicity (

    
    ):  The piperidine nitrogen usually has a 
    
    
    
    ~10. Electron-withdrawing groups on the piperidine or switching to a piperazine or morpholine can lower
    
    
    to ~7-8, reducing hERG affinity without destroying σ1R binding.
  • Scaffold Hopping: Replace the iodine with a trifluoromethyl (-CF3) group. It mimics the lipophilicity and volume of iodine but lacks the "sigma-hole" halogen bond capability, which can sometimes drastically alter the selectivity profile (often improving hERG safety at the cost of slight potency).

  • Zwitterionic Design: Introduce a carboxylic acid or polar tail distal to the binding pharmacophore to prevent the molecule from crossing the blood-brain barrier (if peripheral restriction is desired) or to reduce hERG channel trapping.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for antiarrhythmic drugs and cause of drug-induced cardiac arrhythmias. Nature, 440, 463–469. [Link]

  • Zampieri, D., et al. (2009). Antifungal and antimycobacterial activity of new N-substituted-4-aminobenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3908-3911. (Demonstrates the chemical reactivity of the benzoic acid/amine scaffold). [Link]

  • Kourrich, S., et al. (2012). The Sigma-1 Receptor: Roles in Neuronal Plasticity and Disease. Trends in Neurosciences, 35(12), 762–771. [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Halogen Substitution. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Foundational text on Iodine effects in SAR). [Link]

Safety Operating Guide

3-Iodo-4-(piperidin-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex active pharmaceutical ingredients (APIs) and research chemicals is just as critical as their synthesis. 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS: 1131614-26-0) is a highly specialized intermediate frequently utilized in drug discovery and structural activity relationship (SAR) studies.

However, its unique structural motif—combining a heavy halogen (iodine), a basic piperidine ring, and an acidic benzoic acid moiety—creates specific logistical challenges for disposal. Improper handling of iodinated aromatic compounds can lead to severe regulatory penalties, environmental contamination, and laboratory safety hazards.

This guide provides a comprehensive, causality-driven operational plan for the safe handling and disposal of 3-Iodo-4-(piperidin-1-yl)benzoic acid, ensuring your laboratory remains compliant with environmental regulations while maintaining peak operational efficiency.

To understand how to dispose of a chemical, we must first understand why specific protocols are required. 3-Iodo-4-(piperidin-1-yl)benzoic acid is classified fundamentally as a halogenated organic compound .

The Mechanistic Challenge of Iodine: The presence of the iodine atom (which constitutes approximately 38% of the molecule's mass) dictates its entire waste management lifecycle. Under thermal stress or standard low-temperature incineration, the carbon-iodine bond undergoes homolytic cleavage. If disposed of in a standard non-halogenated waste stream, this cleavage generates highly corrosive hydrogen iodide (HI) gas or elemental iodine (I₂) vapors.

Therefore, environmental protection agencies strictly mandate that halogenated organics must be segregated and routed to specialized high-temperature thermal oxidation facilities equipped with alkaline flue-gas scrubbers (e.g., sodium hydroxide scrubbers) to neutralize acidic halogen emissions[1]. Mixing this compound with non-halogenated waste not only violates the Resource Conservation and Recovery Act (RCRA) but also drastically increases disposal costs, as waste management facilities charge a premium for sorting contaminated streams.

Physicochemical & Waste Profiling Data

The following table summarizes the critical data required for your laboratory's waste manifests and satellite accumulation area (SAA) planning.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 3-Iodo-4-(piperidin-1-yl)benzoic acidPrimary identifier for waste logs.
CAS Number 1131614-26-0Required for EPA/RCRA manifest tracking.
Molecular Formula C₁₂H₁₄INO₂High halogen mass fraction necessitates strict segregation.
Waste Classification Halogenated Organic WasteMust be routed to scrubber-equipped incinerators.
Chemical Incompatibilities Strong oxidizers, strong acids/basesDo not store waste carboys near reactive chemical streams.
EPA RCRA Status Characteristic WasteSubject to Land Disposal Restrictions (LDR) under 40 CFR Part 268[1].

Operational Workflows: Decision Logic for Segregation

The most common point of failure in laboratory waste management is the misclassification of solutions. A non-halogenated solvent (like DMSO or Methanol) containing a dissolved halogenated solute (like 3-Iodo-4-(piperidin-1-yl)benzoic acid) must be classified as halogenated waste .

The following decision tree illustrates the self-validating logic required to properly route this compound.

DisposalWorkflow Start 3-Iodo-4-(piperidin-1-yl)benzoic acid Waste Generated Decision1 Physical State? Start->Decision1 Solid Solid Powder / Spills Decision1->Solid Solid Liquid Dissolved in Solvent Decision1->Liquid Liquid SolidWaste Collect in Puncture-Proof Solid Waste Container Solid->SolidWaste Decision2 Solvent Type? Liquid->Decision2 HalogenatedSolv Halogenated (e.g., DCM) Decision2->HalogenatedSolv Halogenated NonHaloSolv Non-Halogenated (e.g., DMSO) Decision2->NonHaloSolv Non-Halogenated HaloWaste Collect in Halogenated Liquid Waste Carboy HalogenatedSolv->HaloWaste Warning DO NOT MIX with Non-Halogenated Streams NonHaloSolv->Warning Solute contains Iodine Incineration High-Temperature Incineration (with HI Gas Scrubbing) SolidWaste->Incineration HaloWaste->Incineration Warning->HaloWaste

Figure 1: Decision matrix for the segregation and disposal of iodinated organic compounds.

Step-by-Step Disposal Methodologies

To ensure absolute compliance with the National Institutes of Health (NIH) Prudent Practices in the Laboratory guidelines[2], implement the following self-validating protocols in your facility.

Protocol A: Solid Waste Segregation (Unused Reagents & Powders)

Use this protocol for expired batches, contaminated weighing paper, or residual powder.

  • Primary Containment: Transfer the solid 3-Iodo-4-(piperidin-1-yl)benzoic acid into a chemically inert, sealable container (High-Density Polyethylene (HDPE) or glass is recommended). Do not use thin plastic bags that may be punctured by crystalline shards.

  • Decontamination of Consumables: Place all spatulas, weighing boats, and Kimwipes that came into contact with the powder into a designated "Halogenated Solid Waste" bin.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Solid Waste - Contains Iodinated Aromatic Compounds."

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure it is kept strictly isolated from strong oxidizers (e.g., peroxides, nitrates) to prevent exothermic degradation.

Protocol B: Liquid Waste Management (Assay Solutions & Reaction Mixtures)

Use this protocol when the compound is dissolved in organic solvents for assays or synthesis.

  • Solvent Compatibility Verification: Confirm the primary solvent. Whether the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, Ethyl Acetate), the presence of the iodinated solute dictates that the entire mixture must be treated as halogenated waste .

  • Transfer Operations: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the solution into a clearly marked "Halogenated Liquid Waste" carboy.

  • Headspace Management: Never fill the waste carboy beyond 80% capacity. Leave adequate headspace to account for vapor pressure expansion, especially if volatile solvents are present.

  • Secondary Containment: The carboy must sit inside a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

  • Closure: The container must remain tightly capped at all times unless actively receiving waste. Funnels left in open carboys are a direct violation of EPA emissions standards.

Protocol C: Spill Response and Decontamination

Use this protocol in the event of an accidental powder or liquid spill.

  • Isolation: Immediately isolate the spill area. If the compound is dissolved in a volatile solvent, ensure fume hood sashes are lowered or local exhaust ventilation is active.

  • Neutralization/Absorption:

    • For Solids: Gently cover the powder with a damp paper towel (using a compatible solvent like ethanol) to prevent aerosolization, then carefully sweep it into a solid waste container.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Scoop the saturated absorbent into an HDPE solid waste container.

  • Surface Decontamination: Wash the affected surface with a polar organic solvent (e.g., isopropanol or ethanol) to dissolve any remaining iodinated residue. Dispose of the cleaning wipes in the halogenated solid waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 2025. Available at:[Link]

Sources

Personal protective equipment for handling 3-Iodo-4-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation grounded in the specific physicochemical properties of the molecule at hand. 3-Iodo-4-(piperidin-1-yl)benzoic acid (CAS: 1131614-26-0) is a highly specialized, halogenated, amphoteric building block frequently utilized in advanced drug discovery and cross-coupling reactions[1].

To handle this compound safely and effectively, researchers must understand the causality behind its hazards. This guide provides a self-validating, field-proven operational protocol designed to protect personnel, maintain sample integrity, and ensure regulatory compliance[2][3].

Molecular Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), we must analyze why 3-Iodo-4-(piperidin-1-yl)benzoic acid requires specific handling protocols:

  • Lipophilicity and Tissue Penetration: The presence of the heavy iodine atom significantly increases the molecule's lipophilicity (LogP). While the dry powder primarily poses a surface irritation risk, if the compound is dissolved in penetrative organic solvents (e.g., DMSO, DMF), the iodine facilitates rapid transport across the stratum corneum (skin), carrying the reactive payload directly into the bloodstream.

  • Amphoteric/Zwitterionic Nature: The molecule contains both a basic piperidine ring and an acidic benzoic acid moiety. This dual nature can cause severe localized pH disruptions upon contact with the mucosal membranes of the eyes or respiratory tract, leading to its classification under H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation) [4][5].

  • Electrostatic Particulate Behavior: As a finely milled organic powder, it is highly prone to static buildup. Uncontrolled weighing can lead to sudden aerosolization, dramatically increasing inhalation risks.

Mandatory PPE Matrix

Based on the hazard profile and Occupational Safety and Health Administration (OSHA) standards[6][7], the following PPE is strictly required. This is a primary defense mechanism against solid-state and solvent-dissolved exposure.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double gloving is mandatory when handling solutions.Nitrile provides an excellent barrier against dry halogenated powders. Double gloving mitigates the risk of rapid breakthrough if the compound is dissolved in penetrative solvents like DMSO.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).Standard safety glasses with side shields are insufficient. Tight-fitting goggles prevent fine airborne particulates from bypassing the lenses and causing severe corneal irritation (H319).
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned to the neck.Synthetic fabrics generate static electricity, which can aerosolize the powder. Cotton mitigates static cling and protects against dermal exposure (H315).
Respiratory N95/P100 particulate respirator.Required only if weighing must occur outside of a certified chemical fume hood. Filters fine dust to prevent respiratory tract irritation (H335).

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's conditions are fully met.

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational with a continuous face velocity between 80 and 120 feet per minute (fpm) [7].

  • Clear the workspace of any strong oxidizers, which are incompatible with the electron-rich piperidine ring.

Step 2: Static Mitigation (Critical Step)

  • Place a grounded, anti-static weighing boat on the analytical balance.

  • Discharge ambient static using an anti-static ionizer gun (e.g., Zerostat) directed at the weighing boat and the metal spatula. Causality: This prevents the zwitterionic powder from repelling off the spatula and aerosolizing into the user's breathing zone.

Step 3: Weighing and Transfer

  • Open the source bottle of 3-Iodo-4-(piperidin-1-yl)benzoic acid only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Transfer the required mass smoothly. Immediately recap the source bottle to prevent atmospheric moisture degradation.

Step 4: Solubilization

  • If preparing a stock solution, add the solvent (e.g., DMF or DCM) slowly by running it down the interior wall of the reaction vessel. Do not drop solvent directly onto the powder, as the displacement of air can eject fine particulates into the hood environment.

Spill Response and Disposal Plan

Dry sweeping a spilled amphoteric powder is a critical safety failure that will result in immediate aerosolization. Follow this targeted response plan:

  • Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to allow suspended dust to settle.

  • The Wet-Wipe Method: Dampen a disposable laboratory wipe with a low-volatility, compatible solvent (e.g., isopropanol or water). Gently lay the damp wipe over the spilled 3-Iodo-4-(piperidin-1-yl)benzoic acid powder.

  • Collection: Carefully fold the wipe inward, trapping the wetted powder. Wipe the surface a second time with a fresh damp cloth.

  • Halogenated Disposal: Place all contaminated wipes, gloves, and residual chemical into a clearly labeled Halogenated Organic Solid Waste container. Causality: The iodine atom dictates strict segregation; mixing this with non-halogenated waste violates EPA/RCRA incineration regulations and can damage incinerator scrubbers[2][8].

Workflow Visualization

PPE_Workflow Start Handling 3-Iodo-4-(piperidin-1-yl)benzoic acid PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Ventilation 2. Operate in Fume Hood (>100 fpm) PPE->Ventilation Weighing 3. Weighing & Transfer (Static-Free) Ventilation->Weighing Spill Spill Occurs? Weighing->Spill CleanUp Wet Wipe Method & Halogenated Waste Spill->CleanUp Yes Proceed Proceed to Reaction Setup Spill->Proceed No CleanUp->Proceed

Fig 1: Operational workflow and spill response for 3-Iodo-4-(piperidin-1-yl)benzoic acid.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. Available at:[Link]

  • Laboratories - Overview & Safety Guidance. Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-4-(piperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-(piperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.